molecular formula C18H18N2Na2O18S2 B3102844 Sulfo-EGS CAS No. 142702-32-7

Sulfo-EGS

Cat. No.: B3102844
CAS No.: 142702-32-7
M. Wt: 660.5 g/mol
InChI Key: IYBKWXQWKPSYDT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-EGS is a useful research compound. Its molecular formula is C18H18N2Na2O18S2 and its molecular weight is 660.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 659.97914264 g/mol and the complexity rating of the compound is 1200. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKWXQWKPSYDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2Na2O18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720921
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142702-32-7
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Sulfo-EGS: A Technical Guide to Amine-Reactive, Cleavable Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Sulfo-EGS [Ethylene glycol bis(sulfosuccinimidylsuccinate)], a versatile and indispensable tool in protein research. We will delve into its core properties, mechanism of action, and provide detailed protocols for its application in studying protein-protein interactions.

Core Concepts: Understanding this compound

This compound is a water-soluble, homobifunctional, and cleavable crosslinking agent.[1][2][3] Its primary application is to covalently link proteins or other molecules that are in close proximity, thereby providing insights into their interactions and spatial arrangements within a biological system.

Key Features:

  • Homobifunctional: Possesses two identical reactive groups, N-hydroxysulfosuccinimide (sulfo-NHS) esters, located at either end of a spacer arm.[2][4]

  • Amine-Reactive: The sulfo-NHS esters specifically react with primary amine groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[5][6]

  • Water-Soluble: The inclusion of sulfonate groups on the NHS rings renders the molecule soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure.[7]

  • Membrane-Impermeable: Due to its charged nature, this compound cannot passively cross the cell membrane, making it an ideal reagent for specifically studying cell surface protein interactions.[2][6][8]

  • Cleavable Spacer Arm: The 16.1 Å spacer arm contains ester linkages that can be cleaved by treating the crosslinked product with hydroxylamine at a slightly alkaline pH.[2][5][6] This reversibility is crucial for identifying interacting partners through techniques like mass spectrometry.

Mechanism of Action

The crosslinking reaction with this compound is a two-step process. First, one of the sulfo-NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysulfosuccinimide. The second sulfo-NHS ester then reacts with a primary amine on a nearby protein or within the same protein, resulting in an intermolecular or intramolecular crosslink, respectively.

The reaction is most efficient at a pH range of 7-9.[5][6] Below this range, the primary amines are protonated and less reactive. Above this range, hydrolysis of the sulfo-NHS ester becomes a significant competing reaction, reducing the crosslinking efficiency.[5][6]

Visualizing the Reaction Mechanism

Sulfo_EGS_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Protein1 Protein 1 (with primary amine) Intermediate Singly-reacted This compound-Protein 1 Protein1->Intermediate + this compound - N-hydroxysulfosuccinimide Sulfo_EGS This compound Protein2 Protein 2 (with primary amine) Crosslinked_Complex Crosslinked Protein 1-Protein 2 Complex Intermediate->Crosslinked_Complex + Protein 2 - N-hydroxysulfosuccinimide NHS1 N-hydroxysulfosuccinimide NHS2 N-hydroxysulfosuccinimide

Caption: Reaction mechanism of this compound with primary amines on two proteins.

Quantitative Data Summary

PropertyValueReference(s)
Full Chemical Name Ethylene glycol bis(sulfosuccinimidylsuccinate)[1][9]
Molecular Weight 660.45 g/mol [5][8][9]
Spacer Arm Length 16.1 Å[2][5][9]
CAS Number 167410-92-6[8][9]
Chemical Formula C16H18N2Na2O18S2[9]
Reactive Groups N-hydroxysulfosuccinimide (sulfo-NHS) esters[8]
Target Moiety Primary amines (-NH2)[1][8]
Solubility Water soluble[8]
Cleavability Cleavable with hydroxylamine[1][2]
Membrane Permeability Impermeable[2][8]

Experimental Protocols

General Considerations
  • Buffer Selection: Use amine-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or borate buffer at a pH of 7-9.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with this compound.[5][6]

  • Reagent Preparation: this compound is moisture-sensitive.[5][6] Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare this compound solutions immediately before use, as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.[5][6]

  • Quenching: The crosslinking reaction can be stopped by adding a quenching solution containing a high concentration of a primary amine, such as Tris or glycine.[5]

Protocol for Crosslinking Proteins in Solution

This protocol is suitable for studying interactions between purified proteins in a cell-free system.

Materials:

  • Protein sample in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7-9)[5][6]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)[5]

Procedure:

  • Prepare the Protein Sample: Ensure your protein sample is in a suitable reaction buffer at the desired concentration.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a final concentration of 10-25 mM.

  • Initiate Crosslinking: Add the this compound solution to the protein sample. The final concentration of this compound will depend on the protein concentration.

    • For protein concentrations > 5 mg/mL, use a 10 to 50-fold molar excess of this compound.[5]

    • For protein concentrations < 5 mg/mL, a higher molar excess may be required.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[5][7]

  • Quench the Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

  • Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the surface of intact cells.

Materials:

  • Suspension or adherent cells

  • Amine-free wash buffer (e.g., ice-cold PBS, pH 8.0)[6]

  • This compound

  • Reaction Buffer (e.g., PBS, pH 8.0)[6]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest and wash the cells 2-3 times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[6]

    • Adherent cells: Wash the cells 2-3 times with ice-cold PBS.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in PBS (pH 8.0) to the desired concentration.

  • Initiate Crosslinking: Add the this compound solution to the cells to a final concentration of 1-5 mM.[6]

  • Incubation: Incubate the cells for 30 minutes at room temperature or 2 hours on ice.[6]

  • Quench the Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.[6]

  • Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. Lyse the cells using a suitable lysis buffer and proceed with downstream analysis such as immunoprecipitation followed by mass spectrometry.

Visualizing the Experimental Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein Sample or Cell Suspension C Add this compound to Sample A->C B Prepare fresh This compound Solution B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Proceed to Downstream Analysis (SDS-PAGE, MS, etc.) E->F

Caption: General experimental workflow for protein crosslinking with this compound.

Cleavage of Crosslinked Proteins

The ability to cleave the crosslink is a significant advantage of this compound.

Materials:

  • Crosslinked protein sample

  • Hydroxylamine•HCl

  • Buffer for cleavage (e.g., PBS, pH 8.5)

Procedure:

  • Prepare Cleavage Solution: Prepare a 2 M hydroxylamine•HCl solution in PBS and adjust the pH to 8.5. This solution should be prepared immediately before use.[6]

  • Incubation: Add an equal volume of the hydroxylamine solution to the crosslinked sample. Incubate for 3-6 hours at 37°C.[2][6]

  • Analysis: The cleaved sample can then be analyzed, for example, by 2D-gel electrophoresis or mass spectrometry, to identify the individual protein components of the crosslinked complex.

Applications in Research and Drug Development

This compound is a powerful reagent with a wide range of applications:

  • Mapping Protein-Protein Interactions: By crosslinking interacting proteins, this compound helps to identify binding partners and map protein interaction networks.[7]

  • Studying Protein Conformation: Intramolecular crosslinking can provide information about the three-dimensional structure of a protein or protein complex.

  • Receptor-Ligand Interactions: this compound can be used to covalently link a ligand to its cell surface receptor for subsequent isolation and identification.[5][6]

  • Immobilization of Proteins: Proteins can be crosslinked to solid supports for applications such as affinity chromatography.[7]

  • Drug Target Validation: By identifying the binding partners of a drug target, this compound can aid in understanding its biological function and validating its potential as a therapeutic target.

Troubleshooting

IssuePossible CauseSolution
Low or no crosslinking Inactive reagentUse fresh, properly stored this compound. Prepare solutions immediately before use.
Presence of primary amines in the bufferUse an amine-free buffer such as PBS, HEPES, or borate.
Incorrect pHEnsure the reaction pH is between 7 and 9.
Insufficient crosslinker concentrationIncrease the molar excess of this compound.
Excessive polymerization/aggregation Crosslinker concentration is too highDecrease the molar excess of this compound.
High protein concentrationPerform the reaction at a lower protein concentration.
Non-specific crosslinking Reaction time is too longOptimize the incubation time.

By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the intricate world of protein interactions.

References

An In-depth Technical Guide to Sulfo-EGS: Chemical Properties, Structure, and Applications in Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)), a key reagent in the study of protein-protein interactions.

Core Chemical and Physical Properties of this compound

This compound is a water-soluble, homobifunctional, and cleavable crosslinking agent. Its key characteristics are summarized in the table below, providing a clear comparison of its quantitative data.

PropertyValueReferences
Full Chemical Name Ethylene glycol bis(sulfosuccinimidyl succinate)[1]
Molecular Weight 660.45 g/mol [1]
Spacer Arm Length 16.1 Å[1]
CAS Number 167410-92-6[1]
Chemical Formula C₁₈H₁₈N₂Na₂O₁₈S₂[1]
Appearance White to off-white powder
Solubility Water-soluble[2]
Reactivity Reacts with primary amines (-NH₂) at pH 7-9[2]
Cleavability Ester bonds are cleavable by hydroxylamine at pH 8.5[2]

Chemical Structure and Reaction Mechanism

This compound possesses two sulfated N-hydroxysuccinimide (Sulfo-NHS) esters at either end of a 16.1 Å spacer arm. These Sulfo-NHS esters react specifically with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, to form stable amide bonds. The sulfonate groups on the NHS rings render the molecule water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[2]

The crosslinking reaction is most efficient at a pH range of 7 to 9. A competing reaction is the hydrolysis of the Sulfo-NHS ester, which increases with higher pH.[2] The crosslinks formed by this compound can be readily cleaved by treatment with hydroxylamine, which breaks the ester linkages within the spacer arm. This cleavability is a crucial feature for downstream analysis, such as mass spectrometry, as it allows for the identification of crosslinked peptides.[2]

Experimental Protocols

This section details methodologies for key experiments utilizing this compound.

General Protein Crosslinking in Solution

This protocol is suitable for studying protein-protein interactions in a purified protein mixture.

Materials:

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein sample of interest

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mM.

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.

  • Crosslinking Reaction: Add the this compound solution to the protein sample. The molar excess of this compound to protein will depend on the protein concentration and the desired degree of crosslinking. A 20-50 fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes.

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the surface of living cells.

Materials:

  • This compound

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell culture of interest

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in ice-cold PBS.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-5 mM).

  • Crosslinking Reaction: Add the this compound solution to the cell suspension.

  • Incubation: Incubate the reaction for 30 minutes on ice.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice to stop the reaction.

  • Cell Lysis and Analysis: The cells can now be lysed, and the protein interactions can be analyzed by techniques such as co-immunoprecipitation followed by western blotting or mass spectrometry.[2]

Crosslinking Followed by Immunoprecipitation

This protocol allows for the capture and identification of specific protein complexes stabilized by this compound.

Materials:

  • This compound

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell Lysis Buffer (RIPA or similar, compatible with immunoprecipitation)

  • Primary antibody against the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., TBS-T)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Crosslinking: Perform cell surface crosslinking as described in Protocol 3.2.

  • Cell Lysis: After quenching the crosslinking reaction, lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Clarify Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes. b. Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specific binding proteins.

  • Elution: Elute the crosslinked protein complexes from the beads using Elution Buffer.

  • Cleavage of Crosslinks (Optional but Recommended for Mass Spectrometry): a. Neutralize the eluate if a low pH elution buffer was used. b. Add hydroxylamine to a final concentration of 35 mM and incubate at 37°C for 30-60 minutes to cleave the this compound crosslinks.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting or by mass spectrometry to identify the interacting partners.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound is a valuable tool.

cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis Protein Sample Protein Sample Incubation Incubation Protein Sample->Incubation This compound Solution This compound Solution This compound Solution->Incubation Quenching Quenching Incubation->Quenching SDS-PAGE SDS-PAGE Quenching->SDS-PAGE Mass Spectrometry Mass Spectrometry Quenching->Mass Spectrometry

Caption: General workflow for protein crosslinking using this compound.

cluster_cell_surface Cell Surface Events cluster_intracellular Intracellular Signaling EGF Ligand EGF Ligand EGFR Monomers EGFR Monomers EGF Ligand->EGFR Monomers Binding EGFR Dimer EGFR Dimer EGFR Monomers->EGFR Dimer Dimerization Autophosphorylation Autophosphorylation EGFR Dimer->Autophosphorylation This compound This compound This compound->EGFR Dimer Crosslinks Dimer Adaptor Proteins (Grb2, Shc) Adaptor Proteins (Grb2, Shc) Autophosphorylation->Adaptor Proteins (Grb2, Shc) Downstream Signaling (Ras-MAPK) Downstream Signaling (Ras-MAPK) Adaptor Proteins (Grb2, Shc)->Downstream Signaling (Ras-MAPK)

Caption: EGFR dimerization and initiation of downstream signaling.

Crosslinked Cell Lysate Crosslinked Cell Lysate Immunoprecipitation (IP) with Target Antibody Immunoprecipitation (IP) with Target Antibody Crosslinked Cell Lysate->Immunoprecipitation (IP) with Target Antibody Capture with Protein A/G Beads Capture with Protein A/G Beads Immunoprecipitation (IP) with Target Antibody->Capture with Protein A/G Beads Wash and Elute Wash and Elute Capture with Protein A/G Beads->Wash and Elute Cleave Crosslinks (Hydroxylamine) Cleave Crosslinks (Hydroxylamine) Wash and Elute->Cleave Crosslinks (Hydroxylamine) Analysis (Western Blot / Mass Spec) Analysis (Western Blot / Mass Spec) Cleave Crosslinks (Hydroxylamine)->Analysis (Western Blot / Mass Spec)

Caption: Workflow for Crosslinking-Immunoprecipitation (Co-IP).

References

An In-depth Technical Guide to Sulfo-EGS for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethylene glycol bis(sulfosuccinimidyl succinate) (Sulfo-EGS), a key reagent in protein interaction studies. It details the mechanism of action, experimental protocols, and critical parameters for its effective use in crosslinking proteins for structural and functional analysis.

Introduction to this compound

This compound is a water-soluble, homobifunctional crosslinking agent widely used to covalently link interacting proteins.[1] Its structure features two identical N-hydroxysulfosuccinimide (Sulfo-NHS) ester reactive groups at either end of a 16.1 Å spacer arm.[2] The primary advantage of this compound is its water solubility, conferred by the sulfonate (–SO₃⁻) groups, which allows for crosslinking reactions in aqueous buffers without organic solvents that could perturb protein structure.[3] This makes it particularly suitable for studying proteins in their native states.

Furthermore, this compound is membrane-impermeable, a property that enables researchers to specifically target and crosslink proteins on the cell surface. The spacer arm is cleavable under specific conditions, which can be advantageous for downstream analysis such as mass spectrometry.

Mechanism of Action

The crosslinking action of this compound is a two-stage process targeting primary amines.

  • Amine Reaction: Each Sulfo-NHS ester end of the molecule reacts with primary amine groups (–NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine (Lys) residues. This reaction proceeds optimally at a pH range of 7 to 9, forming a stable, covalent amide bond.[4]

  • Covalent Crosslink Formation: As a homobifunctional reagent, this compound can react with two separate amine groups. This can result in either intermolecular crosslinks (between two different proteins) or intramolecular crosslinks (within a single protein), depending on the proximity and availability of reactive sites.[2] The reaction releases N-hydroxysulfosuccinimide as a byproduct.[3]

A major competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more pronounced in dilute protein solutions.[3] Therefore, careful control of reaction conditions is crucial for efficient crosslinking.

Sulfo_EGS_Mechanism cluster_reactants Reactants cluster_products Products Protein1 Protein A (with Primary Amine R-NH₂) Crosslinked Crosslinked Proteins (Stable Amide Bond) Protein1->Crosslinked Step 1: First Amine Reaction SulfoEGS This compound (Sulfo-NHS Ester) SulfoEGS->Crosslinked Protein2 Protein B (with Primary Amine R'-NH₂) Protein2->Crosslinked Step 2: Second Amine Reaction LeavingGroup Sulfo-NHS (Byproduct) Crosslinked->LeavingGroup Release

Physicochemical Properties and Reaction Parameters

Quantitative data for this compound is summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 660.45 g/mol [2][5]
Spacer Arm Length 16.1 Å[2][4][6]
CAS Number 167410-92-6[2]
Chemical Formula C₁₈H₁₈N₂Na₂O₁₈S₂[2]
Reactivity Primary amines (–NH₂)[7]
Solubility Water soluble (up to ~10 mM)[4]
Cleavability Cleavable by hydroxylamine at pH 8.5[7]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueReference(s)
pH 7.0 - 9.0[4][8]
Reaction Buffer Phosphate, HEPES, Borate, Bicarbonate/Carbonate[4]
Buffers to Avoid Tris, Glycine (contain primary amines)[4]
Incubation Time 30 min at Room Temp. OR 2 hours at 4°C[4][8]
This compound Concentration 0.25 - 5 mM[4]
Molar Excess (Crosslinker:Protein) 10-fold (for protein >5 mg/mL)[4]
20 to 50-fold (for protein <5 mg/mL)[4]
Quenching Reagent Tris or Glycine[4]
Quenching Concentration 20 - 50 mM (final)[4]
Quenching Time 15 minutes[4]

Experimental Protocols

A generalized protocol for protein crosslinking in solution using this compound is provided below. This should be optimized for each specific application.

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, as the reagent is moisture-sensitive.[3][9]

  • Reaction Buffer: Prepare a suitable amine-free buffer (e.g., Phosphate Buffered Saline - PBS) at a pH between 7.0 and 9.0.[3][4]

  • This compound Solution: Immediately before use, dissolve this compound in the reaction buffer or water to a concentration of up to 10 mM.[4] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

  • Quenching Solution: Prepare a 1 M stock solution of Tris or Glycine, pH 7.5.[4]

Crosslinking_Workflow start Start: Prepare Protein Sample in Amine-Free Buffer (pH 7-9) add_crosslinker Add freshly prepared This compound solution (0.25-5 mM final conc.) start->add_crosslinker incubate Incubate (30 min at RT or 2h at 4°C) add_crosslinker->incubate quench Optional: Quench Reaction with Tris or Glycine (20-50 mM final conc.) incubate->quench analysis Proceed to Downstream Analysis (e.g., SDS-PAGE, Mass Spec) incubate->analysis If not quenching incubate_quench Incubate for 15 min quench->incubate_quench incubate_quench->analysis

  • Prepare the protein sample in the chosen reaction buffer.[4]

  • Add the freshly prepared this compound solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[4] The molar excess of the crosslinker relative to the protein should be adjusted based on the protein concentration (see Table 2).[4]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]

  • (Optional) To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[4] This step is crucial if downstream steps could be affected by residual active crosslinker.

  • The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

The ester linkages in the this compound spacer arm can be cleaved, which is useful for identifying crosslinked peptides in mass spectrometry.

  • Prepare a 2 M hydroxylamine•HCl solution and adjust the pH to 8.5.[3] This solution should be made fresh.

  • Warm the hydroxylamine solution to 37°C.[3]

  • Mix equal volumes of the crosslinked sample and the hydroxylamine solution.

  • Incubate the mixture for 3-6 hours at 37°C with stirring.[3]

Applications and Considerations

  • Structural Elucidation: this compound is used to map protein-protein interaction interfaces and gain insights into the quaternary structure of protein complexes.[8]

  • Cell Surface Interactions: Its membrane impermeability makes it an ideal tool for capturing interactions between cell surface receptors and their ligands.[3]

  • Hydrolysis: Be mindful of the rate of hydrolysis, which competes with the crosslinking reaction. Work quickly and prepare the reagent fresh.[3]

  • Stoichiometry: The ratio of crosslinker to protein is a critical parameter that must be optimized to avoid excessive polymerization or insufficient crosslinking.[4]

References

Sulfo-EGS: A Technical Guide to a Water-Soluble and Cleavable Crosslinker for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the properties, applications, and experimental protocols of Sulfo-EGS, a key reagent in protein interaction analysis and bioconjugation.

This compound (Ethylene glycol bis(sulfosuccinimidylsuccinate)) is a homobifunctional crosslinker that is widely utilized in biological research and drug development for covalently linking proteins and other molecules containing primary amines. Its key features—water solubility, membrane impermeability, and cleavable spacer arm—make it an invaluable tool for studying protein-protein interactions, particularly on the cell surface. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and key applications.

Core Properties and Chemical Data

This compound is an N-hydroxysuccinimide (NHS) ester that reacts with primary amino groups (-NH2) on molecules such as the N-terminus of proteins and the side chains of lysine residues.[1][2] The addition of sulfo groups to the NHS esters enhances the water solubility of the molecule, allowing for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cellular integrity.[2]

A significant advantage of this compound is its membrane impermeability, which restricts its crosslinking activity to the exterior of cells. This property is crucial for specifically studying cell-surface protein interactions.[3][4] Furthermore, the 16.1 Å spacer arm of this compound contains ester linkages that can be cleaved by hydroxylamine at a pH of 8.5, allowing for the reversal of the crosslinking and the subsequent analysis of the individual protein components.[1][5][6]

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 660.45 g/mol [1][7][8]
Spacer Arm Length 16.1 Å[1][3][5]
Water Solubility Up to ~10 mM in water and common buffers[1][3]
Reactivity Primary amines (e.g., lysine, N-terminus)[1][2]
Optimal Reaction pH 7-9[1][3]
Cleavage Condition Hydroxylamine at pH 8.5[5][6]

Key Applications in Research and Drug Development

The unique characteristics of this compound lend it to a variety of applications in both basic research and the development of therapeutics.

  • Studying Protein-Protein Interactions: this compound is used to stabilize and capture transient or weak protein-protein interactions, allowing for their identification and characterization.

  • Analysis of Cell Surface Receptors: Its membrane impermeability makes it ideal for crosslinking ligands to their cell surface receptors or for identifying components of receptor complexes.[3][4]

  • Protein Complex Analysis: By crosslinking subunits of a protein complex, their stoichiometry and spatial arrangement can be investigated.

  • Immunoprecipitation and Mass Spectrometry: Crosslinking with this compound prior to immunoprecipitation can help to co-precipitate interacting partners that might otherwise dissociate during the procedure. The cleavable nature of the crosslinker facilitates the subsequent analysis of the individual proteins by mass spectrometry.

  • Drug Target Identification: In drug development, this compound can be used to identify the cellular binding partners of a drug candidate.

Experimental Protocols

Below are detailed methodologies for common experiments utilizing this compound. It is important to note that these are general protocols and may require optimization for specific applications.

General Considerations
  • Buffer Choice: Use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecules for reaction with the NHS esters.[1][3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate, and borate buffers at a pH of 7-9.[1][3]

  • Reagent Preparation: this compound is moisture-sensitive and should be stored desiccated at -20°C.[1][3] Solutions should be prepared immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[1][3]

  • Quenching: The crosslinking reaction can be stopped by adding a quenching solution containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1]

Protocol 1: Crosslinking Proteins in Solution

This protocol is suitable for studying interactions between purified proteins.

  • Prepare Protein Sample: Dissolve the protein(s) of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10 mM.[1][3]

  • Initiate Crosslinking: Add the this compound solution to the protein sample. The final concentration of this compound typically ranges from 0.25 to 5 mM.[1][3] The molar excess of the crosslinker over the protein may need to be optimized. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point, while for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[1][3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][3]

  • Quench Reaction: Add a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[1]

  • Analysis: The crosslinked products can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed to identify interactions occurring on the exterior of the cell membrane.

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3] Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.[3]

  • Prepare this compound Solution: Immediately before use, prepare a fresh solution of this compound in PBS (pH 8.0).

  • Initiate Crosslinking: Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.[3]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice with gentle mixing.[3]

  • Quench Reaction: Add a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.[3]

  • Cell Lysis and Analysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells using a suitable lysis buffer. The crosslinked proteins in the cell lysate can then be analyzed by immunoprecipitation followed by Western blotting or mass spectrometry.

Protocol 3: Cleavage of Crosslinked Proteins

This protocol describes how to reverse the crosslinking to analyze the individual protein components.

  • Prepare Cleavage Buffer: Prepare a 2 M hydroxylamine solution in PBS and adjust the pH to 8.5.[3] This solution should be prepared fresh.

  • Incubation: Add an equal volume of the hydroxylamine solution to the crosslinked protein sample. Incubate for 3-6 hours at 37°C with stirring.[3][5]

  • Analysis: The cleaved sample can be analyzed by SDS-PAGE to confirm the reversal of crosslinking.[3]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in using this compound, the following diagrams have been generated using Graphviz.

Sulfo_EGS_Reaction_Mechanism Sulfo_EGS This compound (Sulfo-NHS ester) Intermediate Reactive Intermediate Sulfo_EGS->Intermediate Reacts with Primary_Amine Primary Amine (e.g., Lysine on Protein A) Primary_Amine->Intermediate Amide_Bond Stable Amide Bond (Crosslinked Protein A) Intermediate->Amide_Bond Forms Sulfo_NHS Sulfo-NHS (Leaving Group) Intermediate->Sulfo_NHS Releases Experimental_Workflow_Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein Sample in Amine-Free Buffer C Mix Sample and this compound A->C B Prepare Fresh This compound Solution B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F SDS-PAGE E->F G Western Blot E->G H Mass Spectrometry E->H Cell_Surface_Crosslinking_Workflow cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_downstream Downstream Analysis Wash_Cells Wash Cells with Amine-Free Buffer (PBS) Resuspend_Cells Resuspend Cells in Buffer Wash_Cells->Resuspend_Cells Add_Sulfo_EGS Add this compound to Cells Resuspend_Cells->Add_Sulfo_EGS Incubate Incubate on Ice Add_Sulfo_EGS->Incubate Quench Quench Reaction Incubate->Quench Cell_Lysis Lyse Cells Quench->Cell_Lysis IP Immunoprecipitation Cell_Lysis->IP Analysis Western Blot or Mass Spectrometry IP->Analysis

References

A Technical Guide to Sulfo-EGS: Spacer Arm Length and its Significance in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethylene glycol bis(sulfosuccinimidylsuccinate), commonly known as Sulfo-EGS. We will explore the critical role of its spacer arm length and other molecular features that make it an indispensable tool for studying protein-protein interactions, particularly in the context of cell surface biology and drug discovery.

Core Properties of this compound

This compound is a homobifunctional crosslinking reagent, meaning it has two identical reactive groups.[1][2] These groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters that specifically react with primary amines (–NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[3][4] This reaction forms a stable, covalent amide bond.[3][4]

The key characteristics of this compound are defined by its chemical structure, which dictates its utility in various experimental designs. The addition of sulfo groups to its parent compound, EGS, renders it water-soluble and membrane-impermeable, a critical feature for targeting cell surface proteins.[3][5][6]

Quantitative Data Summary

The molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design.

PropertyValueSignificanceCitations
Full Chemical Name Ethylene glycol bis(sulfosuccinimidylsuccinate)Provides unambiguous identification.[3][4][7]
Molecular Weight 660.45 g/mol Essential for calculating molar excess in crosslinking reactions.[3][4][6][8][9]
Spacer Arm Length 16.1 Å (Angstroms)Defines the distance between conjugated molecules, crucial for capturing specific protein interactions.[3][4][7][8][10]
Chemical Formula C₁₈H₁₈N₂Na₂O₁₈S₂Details the elemental composition of the molecule.[6][8]
Reactivity Reacts with primary amines (–NH₂) at pH 7-9.Targets lysine residues and N-termini of proteins.[3][4][5]
Solubility Water-SolubleAllows for direct use in aqueous buffers without organic solvents like DMSO or DMF.[1][3][6][1][3][6]
Cell Permeability No (Membrane-Impermeable)Restricts crosslinking activity to the extracellular side of the plasma membrane.[6][7][6][7]
Cleavability CleavableThe spacer arm can be broken by hydroxylamine at pH 8.5, allowing for downstream analysis like mass spectrometry.[1][7][8][1][7][8]

The Significance of the 16.1 Å Spacer Arm

The 16.1 Å spacer arm is the defining feature of this compound, providing a fixed spatial ruler to probe protein architecture. This specific length is significant for several reasons:

  • Capturing Proximal Interactors: The 16.1 Å distance is ideal for covalently linking proteins that are in close proximity, such as subunits of a receptor complex or a receptor and its co-receptor on the cell surface. It effectively "freezes" transient or weak interactions that might be lost during standard biochemical purification techniques.

  • Structural Elucidation: By successfully crosslinking two proteins, researchers can infer that the reactive amine groups on each protein are located within approximately 16.1 Å of each other. This provides valuable spatial information that can be used to model the three-dimensional structure of protein complexes.

  • Avoiding Steric Hindrance: The length is sufficient to bridge two proteins without requiring them to be in direct contact, allowing for the capture of interactions within larger complexes where direct binding sites may be sterically hindered.

The combination of this specific spacer length with water solubility and membrane impermeability makes this compound a premier choice for mapping the organization of proteins on the surface of living cells.

Sulfo_EGS_Properties cluster_properties Molecular Properties cluster_significance Experimental Significance P1 Homobifunctional (Sulfo-NHS Esters) P4 Amine-Reactive S4 Forms Stable Covalent Amide Bonds P1->S4 P2 Water-Soluble (Sulfo Groups) P3 16.1 Å Spacer Arm S1 Targets Cell Surface Proteins P2->S1 S2 Captures Proximal Interactions P3->S2 P4->S4 P5 Cleavable Linkage S3 Enables Downstream Analysis (e.g., MS) P5->S3

Caption: Logical relationship between this compound properties and their experimental significance.

Experimental Protocols

The following is a generalized protocol for crosslinking cell surface proteins using this compound. Concentrations and incubation times may require optimization depending on the specific cell type and target proteins.

Required Materials
  • Cells: Suspension or adherent cells expressing the target proteins.

  • Buffers:

    • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-9.0. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction. [3][4]

    • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[4]

    • Cleavage Solution (Optional): 2 M Hydroxylamine•HCl, pH 8.5 (prepare fresh).[3]

  • Crosslinker: this compound powder.

Protocol for Cell Surface Crosslinking
  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

    • Resuspend or maintain cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[3]

  • Crosslinker Preparation:

    • Immediately before use, prepare a this compound stock solution.[3] Dissolve this compound in reaction buffer (e.g., PBS) to a concentration of ~10 mM.[4] this compound is moisture-sensitive and the NHS ester hydrolyzes in aqueous solutions, so stock solutions should not be stored.[3]

  • Crosslinking Reaction:

    • Add the freshly prepared this compound solution to the cell suspension to achieve a final concentration typically ranging from 1-5 mM.[3]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3] Incubation on ice is often preferred to slow down cellular processes like receptor internalization.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., add 1M Tris to a final concentration of 20 mM).[3]

    • Incubate for 15 minutes at room temperature to ensure all unreacted this compound is neutralized.[3]

  • Downstream Processing:

    • The crosslinked cells can now be pelleted and lysed for subsequent analysis, such as immunoprecipitation followed by Western blotting or mass spectrometry.

Protocol for Crosslinker Cleavage (Optional)
  • After isolating the crosslinked protein complex (e.g., via immunoprecipitation), incubate the sample in the Cleavage Solution (2 M hydroxylamine, pH 8.5) at 37°C for 3-6 hours.[7][10]

  • This will break the ester linkages in the this compound spacer arm, releasing the individual protein components.[4]

Summary of Reaction Conditions
ParameterRecommended RangeNotesCitations
Protein Concentration 2-10 mg/mLUse a higher molar excess of crosslinker for more dilute protein solutions.[4]
This compound Molar Excess 10- to 50-fold10x for >5 mg/mL protein; 20-50x for <5 mg/mL protein.[3][4]
Final this compound Conc. 0.25 - 5 mMOptimal concentration should be determined empirically.[3][4]
Reaction pH 7.0 - 9.0Reaction is more rapid at higher pH, but hydrolysis also increases.[3][5]
Reaction Time 30 min (RT) to 2 hrs (4°C)Longer incubation at lower temperatures can be gentler on proteins.[3][5]
Quenching Reagent Tris or Glycine (10-50 mM final)Quenches unreacted Sulfo-NHS esters.[3][4]
Cleavage Conditions Hydroxylamine (pH 8.5), 37°C, 3-6 hrsReverses the crosslink for analysis of individual components.[7][10]

Experimental Workflow and Signaling Pathway Visualization

The use of this compound is a key step in workflows designed to identify protein interaction partners on the cell surface.

Crosslinking_Workflow cluster_workflow Cell Surface Crosslinking Workflow A 1. Prepare Cells (Wash with PBS) B 2. Add this compound (1-5 mM final conc.) A->B C 3. Incubate (30 min @ RT or 2h @ 4°C) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Cell Lysis D->E F 6. Immunoprecipitation (Target Protein) E->F G 7. Analysis (SDS-PAGE, Western Blot, MS) F->G

Caption: A typical experimental workflow for identifying protein interactions using this compound.

By applying this workflow, researchers can effectively study signaling pathways that are initiated at the cell surface. For example, this compound can be used to capture the interaction between a ligand, its receptor, and a co-receptor, which is the first step in many signal transduction cascades.

Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand Receptor Receptor Ligand->Receptor Downstream Downstream Signaling Cascade Receptor->Downstream CoReceptor Co-Receptor CoReceptor->Receptor  16.1 Å

Caption: Diagram showing this compound capturing a receptor/co-receptor interaction.

References

Sulfo-EGS and Primary Amines: An In-depth Technical Guide to Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)) with primary amines in proteins. It is designed to equip researchers with the fundamental knowledge and practical protocols necessary for the effective application of this crosslinking agent in studying protein-protein interactions, protein complex topology, and receptor dimerization.

Introduction to this compound

This compound is a homobifunctional, water-soluble, and cleavable crosslinking agent widely used in molecular biology and proteomics.[1][2] Its primary application is the covalent linkage of proteins or other molecules containing primary amines. The key features of this compound include:

  • Amine Reactivity: The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the molecule react specifically with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4]

  • Water Solubility: The presence of sulfonate (-SO3) groups on the NHS rings renders the molecule water-soluble, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[2][4] This property also makes it ideal for crosslinking proteins on the cell surface as it is membrane-impermeable.[3]

  • Cleavable Spacer Arm: The 16.1 Å spacer arm contains ester linkages that can be cleaved by hydroxylamine at a slightly alkaline pH, allowing for the dissociation of crosslinked complexes. This feature is particularly useful for identifying interacting partners and for applications in mass spectrometry.[3]

The Chemistry of Reactivity: Aminolysis vs. Hydrolysis

The core of this compound reactivity lies in the reaction of its sulfo-NHS esters with primary amines. This process, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[3] However, in aqueous environments, a competing reaction, hydrolysis, also occurs where the sulfo-NHS ester reacts with water, leading to the regeneration of the original carboxyl group and rendering the crosslinker inactive.[3]

The efficiency of the desired aminolysis is therefore dependent on the relative rates of these two competing reactions. The rate of both reactions is significantly influenced by pH.

Quantitative Analysis of Reactivity
pHHalf-life of NHS EsterImplication for this compound Reactivity
7.04-5 hoursAt neutral pH, the sulfo-NHS ester is relatively stable, allowing for longer incubation times. However, the rate of aminolysis is also slower.[5][6][7]
8.01 hourA common pH for crosslinking reactions, offering a good compromise between the rate of aminolysis and the rate of hydrolysis.[3][5][6][7]
8.610 minutesAt this pH, the hydrolysis of the sulfo-NHS ester is very rapid, significantly reducing the efficiency of crosslinking.[5][6][7]

Key takeaway: The optimal pH for this compound crosslinking is typically between 7.0 and 8.0 to maximize the aminolysis reaction while minimizing the competing hydrolysis.[3]

Experimental Protocols

Successful crosslinking with this compound requires careful consideration of reaction conditions. Below are detailed protocols for common applications.

General Protein Crosslinking in Solution

This protocol is suitable for studying interactions between purified proteins in a buffered solution.

Materials:

  • This compound

  • Reaction Buffer (amine-free): e.g., Phosphate Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.0.[3]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]

  • Protein sample in Reaction Buffer.

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 10-25 mM.[3]

  • Initiate Crosslinking: Add the this compound solution to the protein sample. The final concentration of this compound should be in the range of 0.25-5 mM. A 10- to 50-fold molar excess of this compound over the protein is recommended.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[3][8]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.[3]

  • Final Incubation: Incubate for an additional 15 minutes to ensure complete quenching.[3]

  • Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Cell Surface Protein Crosslinking

This protocol is designed to identify interactions between proteins on the surface of intact cells.

Materials:

  • This compound

  • PBS (amine-free), pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Cell suspension (e.g., 25 x 10^6 cells/mL)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[3]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in PBS to the desired concentration.

  • Initiate Crosslinking: Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM.[3]

  • Final Incubation: Incubate for 15 minutes.[3]

  • Cell Lysis and Analysis: The cells can now be lysed, and the protein interactions analyzed by immunoprecipitation and Western blotting or mass spectrometry.

Visualizing Workflows and Concepts

Experimental Workflow for Protein-Protein Interaction Analysis

The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound crosslinking followed by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_processing Sample Processing for MS cluster_analysis Mass Spectrometry Analysis cell_culture Cell Culture / Protein Purification lysis Cell Lysis / Buffer Exchange cell_culture->lysis add_sulfo_egs Add this compound lysis->add_sulfo_egs incubation Incubation (30 min - 2 hr) add_sulfo_egs->incubation quenching Quenching (Tris or Glycine) incubation->quenching sds_page SDS-PAGE Separation quenching->sds_page in_gel_digest In-gel Digestion (e.g., Trypsin) sds_page->in_gel_digest peptide_extraction Peptide Extraction in_gel_digest->peptide_extraction lc_msms LC-MS/MS Analysis peptide_extraction->lc_msms data_analysis Data Analysis (Identification of Crosslinked Peptides) lc_msms->data_analysis ppi_network ppi_network data_analysis->ppi_network Protein-Protein Interaction Network

Caption: A typical workflow for identifying protein-protein interactions using this compound crosslinking and mass spectrometry.

Conceptual Diagram of Receptor Dimerization Study

This diagram illustrates the principle of using this compound to capture and study the dimerization of cell surface receptors.

receptor_dimerization cluster_before Before Crosslinking cluster_after After this compound Crosslinking Receptor1_mono Receptor 1 (Monomer) Dimer Receptor Dimer (Crosslinked) Receptor1_mono->Dimer Dimerization & Crosslinking Receptor2_mono Receptor 2 (Monomer) Receptor2_mono->Dimer Ligand Ligand Ligand->Receptor1_mono Binding Ligand->Receptor2_mono

Caption: Conceptual diagram of using this compound to study ligand-induced receptor dimerization on the cell surface.

Conclusion

This compound is a powerful and versatile tool for researchers studying protein interactions. Its amine-reactivity, water-solubility, and cleavable spacer arm make it suitable for a wide range of applications, from elucidating the structure of protein complexes to capturing transient interactions on the cell surface. A thorough understanding of its reaction chemistry, particularly the interplay between aminolysis and hydrolysis, and the careful optimization of experimental conditions are paramount for achieving reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive crosslinkers are indispensable tools in proteomics and bioconjugation, enabling the covalent linking of proteins and other biomolecules.[1][2] These reagents are designed to react with primary amines (-NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (Lys, K) residues.[2][3] Due to their positive charge at physiological pH, these amine groups are typically located on the exterior surfaces of proteins, making them readily accessible for conjugation.[3]

The underlying chemistry of amine-reactive crosslinking is based on an electrophilic-nucleophilic interaction, where the nucleophilic amine group on a protein attacks an electrophilic group on the crosslinker, resulting in the formation of a stable covalent bond.[1][2] This technique is pivotal for a wide array of applications, including the stabilization and analysis of protein-protein interactions (PPIs), the elucidation of protein complex structures, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[1][4][5]

This guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical properties, summarizing quantitative data for common reagents, and offering detailed experimental protocols for key applications.

Chemistry of Amine-Reactive Groups

The most prevalent amine-reactive functional groups used in crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive reagents. They react with primary amines in a pH range of 7.2 to 9.0 to form stable amide bonds.[2][3] The reaction releases N-hydroxysuccinimide as a byproduct.[3] While highly efficient, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[5] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to work with non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[2][3]

  • Imidoesters: Imidoester crosslinkers react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds.[3] A key feature of this reaction is that the resulting amidine bond is protonated and positively charged at physiological pH, thus preserving the native charge of the original primary amine.[3][6] This can be advantageous in studies where maintaining the protein's native structure is critical.[2]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on the reactivity of their functional groups and the nature of their spacer arm.

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups (e.g., two NHS esters) and are used to link molecules with the same functional group.[4][7] They are particularly useful for studying protein-protein interactions and for creating protein polymers.[7][8] A potential downside is the risk of unwanted polymerization or self-conjugation.[4]

  • Heterobifunctional Crosslinkers: These crosslinkers contain two different reactive groups, such as an amine-reactive NHS ester and a sulfhydryl-reactive maleimide.[4][9] This allows for controlled, two-step conjugation reactions, which minimizes the formation of undesirable products.[7][8] Heterobifunctional reagents are extensively used in the development of ADCs and for creating specific protein conjugates.[2][5]

  • Cleavable vs. Non-Cleavable Crosslinkers: Crosslinkers can be designed with either a stable (non-cleavable) spacer arm or a spacer arm containing a cleavable bond.[8] Cleavable linkers, which may contain a disulfide bond (cleaved by reducing agents) or an ester linkage (cleaved by hydrolysis), are advantageous for applications such as identifying crosslinked peptides in mass spectrometry.[8] Non-cleavable linkers provide a permanent, stable connection, which is ideal when the long-term integrity of the conjugate is required.[8]

Quantitative Data for Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical and depends on factors such as the required spacer arm length, solubility, and cell membrane permeability. The following tables provide a summary of the properties of several common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight (Da)Spacer Arm Length (Å)Cleavable?Water Soluble?Cell Membrane Permeable?Reactive Groups
Disuccinimidyl suberateDSS368.3511.4NoNoYesNHS Ester
Bis(sulfosuccinimidyl) suberateBS3572.4311.4NoYesNoSulfo-NHS Ester
Disuccinimidyl glutarateDSG326.267.7NoNoYesNHS Ester
Disuccinimidyl tartrateDST344.226.4Yes (Periodate)NoYesNHS Ester
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (Reducing Agents)NoYesNHS Ester
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0Yes (Reducing Agents)YesNoSulfo-NHS Ester
Ethylene glycol bis(succinimidyl succinate)EGS456.3616.1Yes (Hydroxylamine)NoYesNHS Ester
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS660.4516.1Yes (Hydroxylamine)YesNoSulfo-NHS Ester

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight (Da)Spacer Arm Length (Å)Cleavable?Water Soluble?Cell Membrane Permeable?Reactive Group 1Reactive Group 2
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NoNoYesNHS EsterMaleimide
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3NoYesNoSulfo-NHS EsterMaleimide
N-Succinimidyl (4-iodoacetyl)aminobenzoateSIAB428.1910.6NoNoYesNHS EsterIodoacetyl
N-Sulfosuccinimidyl (4-iodoacetyl)aminobenzoateSulfo-SIAB530.2410.6NoYesNoSulfo-NHS EsterIodoacetyl
Succinimidyl 3-(2-pyridyldithio)propionateSPDP312.366.8Yes (Reducing Agents)NoYesNHS EsterPyridyldithiol
Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoateSulfo-LC-SPDP607.6215.7Yes (Reducing Agents)YesNoSulfo-NHS EsterPyridyldithiol

Experimental Protocols

The following are detailed protocols for common applications of amine-reactive crosslinkers. Optimization may be required for specific proteins and experimental systems.

Protocol 1: In Vitro Crosslinking of Purified Proteins using DSS

This protocol is designed to identify and stabilize interactions between purified proteins in solution.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • Disuccinimidyl suberate (DSS).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration into a suitable buffer like PBS.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO (e.g., 25 mM). Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration, typically between 0.25-5 mM.[10][11] The optimal concentration should be determined empirically, but a 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is consumed.[12]

  • Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked products.[11]

Protocol 2: Crosslinking of Cell Surface Proteins using BS3

This protocol is suitable for capturing interactions on the surface of living cells, as the water-soluble BS3 is membrane-impermeable.

Materials:

  • Suspension or adherent cells.

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

  • Bis(sulfosuccinimidyl) suberate (BS3).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[12] Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[12]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in water or PBS.[13]

  • Crosslinking Reaction: Add the BS3 stock solution to the cell suspension to a final concentration of 1-5 mM.[12]

  • Incubation: Gently mix and incubate the cells for 30 minutes at room temperature or for up to 2 hours at 4°C.[12][13] The lower temperature helps to minimize the internalization of cell surface proteins.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13] Incubate for 15 minutes at 4°C.

  • Cell Lysis and Analysis: After quenching, the cells can be washed, lysed, and the protein lysate analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked cell surface proteins.

Protocol 3: Two-Step Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Anhydrous DMSO or DMF.

  • Thiol-containing drug.

  • Desalting column.

  • Thiol-reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).

Procedure: Step 1: Antibody Activation with SMCC

  • SMCC Preparation: Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mM).[2]

  • Antibody Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[2]

  • Incubation: Incubate for 30-60 minutes at room temperature.[2][14]

  • Removal of Excess SMCC: Immediately remove the unreacted SMCC using a desalting column equilibrated with thiol-reaction buffer.[15] This step is critical to prevent the maleimide groups from being quenched by any thiols present in the subsequent step.[15]

Step 2: Conjugation to Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent. If the drug contains disulfide bonds, they may need to be reduced to generate free thiols using an agent like TCEP, which must then be removed.[14]

  • Conjugation Reaction: Immediately add the thiol-containing drug to the maleimide-activated antibody. A molar excess of the drug is typically used.[15]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[2][14]

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other reaction byproducts.[2]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps in experimental workflows and the relationships within signaling pathways.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

The general workflow for identifying protein-protein interactions using crosslinking followed by mass spectrometry is a multi-step process.

XLMS_Workflow A Protein Complex (in vitro or in vivo) B Add Amine-Reactive Crosslinker (e.g., DSSO, DSBU) A->B C Incubation (Covalent Bond Formation) B->C D Quench Reaction (e.g., Tris Buffer) C->D E Enzymatic Digestion (e.g., Trypsin) D->E F Enrichment of Crosslinked Peptides (e.g., Size Exclusion Chromatography) E->F G LC-MS/MS Analysis F->G H Data Analysis with Specialized Software (e.g., MeroX, XlinkX) G->H I Identify Interacting Proteins & Map Interaction Sites H->I

General experimental workflow for crosslinking mass spectrometry (XL-MS).[1][3]
Chemical Reaction Pathway for SMCC Conjugation

The two-step reaction of a heterobifunctional crosslinker like SMCC allows for controlled conjugation of two different biomolecules.

SMCC_Reaction cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Ab Antibody-NH₂ Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab + SMCC (pH 7.2-8.5) SMCC SMCC (NHS Ester + Maleimide) NHS NHS (byproduct) Activated_Ab->NHS releases Activated_Ab2 Maleimide-Activated Antibody Activated_Ab->Activated_Ab2 Purify Drug Drug-SH ADC Antibody-Drug Conjugate (Stable Thioether Bond) Activated_Ab2->ADC + Drug-SH (pH 6.5-7.5)

Chemical reaction pathway of a two-step SMCC conjugation.[2]
Application in Signaling Pathways: Ubiquitin Signaling

Crosslinkers can be used to stabilize interactions within signaling cascades, such as the ubiquitin pathway, to identify substrates and interacting partners of E3 ligases. Ubiquitin itself is attached to lysine residues on target proteins.[16]

Ubiquitin_Pathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Crosslinker Amine-Reactive Crosslinker E3->Crosslinker Complex Stabilized E3-Substrate Complex Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Transfer to Substrate Lysine Ub Ubiquitin Ub->E1 ATP Substrate Substrate Protein (with Lysine) Substrate->Crosslinker Crosslinker->Complex Downstream Downstream Signaling (e.g., Proteasomal Degradation) Ub_Substrate->Downstream

Use of crosslinkers to study the ubiquitin signaling pathway.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are fundamental to modern proteomics research and drug development.[2][8] A thorough understanding of their chemical properties, reaction conditions, and spacer arm characteristics is essential for designing and executing successful bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize these tools to investigate protein interactions, elucidate biological pathways, and develop novel therapeutics.

References

Unveiling the Cell Surface Interactome: A Technical Guide to Sulfo-EGS Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the cell surface serves as the primary interface for a multitude of protein-protein interactions that govern physiological processes and disease pathogenesis. Understanding these dynamic interactions is paramount for deciphering cellular signaling and developing targeted therapeutics. Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) has emerged as a powerful tool for researchers, offering a means to capture and identify these transient and stable interactions on the surface of living cells. This in-depth technical guide provides a comprehensive overview of this compound, its applications in studying cell surface protein interactions, detailed experimental protocols, and a framework for data analysis.

The Core Principles of this compound Crosslinking

This compound is a water-soluble, membrane-impermeable, and amine-reactive crosslinker, making it an ideal reagent for specifically targeting and covalently linking proteins on the extracellular side of the plasma membrane.[1] Its key features include:

  • Homobifunctional N-hydroxysuccinimide (NHS) Esters: this compound possesses two identical NHS ester reactive groups at either end of a 16.1 Å spacer arm.[1] These groups readily react with primary amines (found on lysine residues and the N-termini of proteins) to form stable amide bonds.[1]

  • Water Solubility: The presence of sulfonate groups on the NHS rings renders the molecule highly water-soluble, preventing it from crossing the cell membrane and ensuring that crosslinking is restricted to the cell surface.[1]

  • Cleavable Spacer Arm: The ethylene glycol spacer arm contains ester linkages that can be cleaved by hydroxylamine at a pH of 8.5.[1] This cleavability is a crucial feature for subsequent analysis, particularly in mass spectrometry, as it allows for the identification of crosslinked peptides.

The fundamental principle of using this compound is to "freeze" protein interactions in their native state on the cell surface. By adding this compound to intact cells, proteins that are in close proximity due to a direct interaction or being part of the same complex will be covalently linked. These crosslinked complexes can then be isolated and the interacting partners identified.

Quantitative Data Presentation

A key aspect of modern proteomics is the ability to quantify changes in protein interactions under different conditions. When coupled with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, this compound crosslinking can provide valuable quantitative data on the dynamics of the cell surface interactome.

Table 1: Hypothetical Quantitative Data from a this compound Crosslinking Experiment Coupled with SILAC

Bait ProteinInteracting ProteinSILAC Ratio (Stimulated/Unstimulated)p-valueBiological Function
EGFRGRB23.5<0.01Adaptor protein in RTK signaling
EGFRSHC12.8<0.01Adaptor protein in RTK signaling
EGFRCBL1.2>0.05E3 ubiquitin ligase, negative regulator
Integrin α5β1Fibronectin5.2<0.001Extracellular matrix protein
Integrin α5β1Talin4.8<0.001Cytoskeletal linker protein
VEGFAVEGFR24.1<0.005Receptor for VEGFA

This table represents a hypothetical dataset to illustrate how quantitative data from a this compound experiment would be presented. The SILAC ratios indicate the change in interaction upon stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for studying cell surface protein interactions.

General Protocol for this compound Crosslinking of Cell Surface Proteins

This protocol outlines the fundamental steps for crosslinking proteins on the surface of mammalian cells in suspension or adherent cultures.

Materials:

  • This compound (e.g., from Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Cell scrapers (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing components from the culture medium.[1] Resuspend the cell pellet in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.[1]

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer three times with ice-cold PBS, pH 8.0.[1]

  • This compound Preparation: Immediately before use, dissolve this compound in water or PBS, pH 8.0, to a final concentration of 10 mM.[1] It is crucial to prepare this solution fresh as the NHS ester moiety is susceptible to hydrolysis.[1]

  • Crosslinking Reaction:

    • Add the freshly prepared this compound solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.[1]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[1] The optimal concentration and incubation time may need to be empirically determined for each cell type and experimental system.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris or Glycine.[1]

    • Incubate for 15 minutes at room temperature.[1] The primary amines in the quenching buffer will react with any excess this compound, preventing non-specific crosslinking.

  • Cell Lysis and Downstream Analysis:

    • After quenching, wash the cells once more with ice-cold PBS.

    • Proceed with cell lysis using a suitable buffer for your downstream application (e.g., immunoprecipitation, affinity purification).

Protocol for Cleavage of this compound Crosslinks

This protocol describes how to cleave the ester bonds within the this compound spacer arm, which is often necessary for mass spectrometry analysis.

Materials:

  • Hydroxylamine•HCl

  • PBS, pH 8.5

Procedure:

  • Prepare Cleavage Solution: Immediately before use, prepare a 2 M hydroxylamine•HCl solution in PBS and adjust the pH to 8.5.[1]

  • Cleavage Reaction:

    • Add an equal volume of the 2 M hydroxylamine solution to your sample containing the crosslinked proteins.

    • Incubate for 3-6 hours at 37°C with gentle agitation.[1]

  • Downstream Processing: After cleavage, the sample can be further processed for analysis, such as reduction, alkylation, and tryptic digestion for mass spectrometry.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following are Graphviz (DOT language) scripts to generate such diagrams.

Chemical Reaction of this compound with Primary Amines

Sulfo_EGS_Reaction cluster_reactants Reactants cluster_product Product Sulfo_EGS This compound (amine-reactive) Crosslinked_Complex Crosslinked Protein Complex Sulfo_EGS->Crosslinked_Complex Protein1 Protein 1 (-NH2) Protein1->Crosslinked_Complex Protein2 Protein 2 (-NH2) Protein2->Crosslinked_Complex Sulfo_EGS_Workflow A Intact Cells B Wash with PBS (pH 8.0) A->B C Add this compound (1-5 mM) B->C D Incubate (30 min RT or 2h on ice) C->D E Quench (Tris or Glycine) D->E F Cell Lysis E->F G Affinity Purification of Bait Protein F->G H Elution of Crosslinked Complex G->H I Cleavage of Crosslinker (Hydroxylamine) H->I J SDS-PAGE and In-Gel Digestion I->J K LC-MS/MS Analysis J->K L Data Analysis (Protein Identification & Quantification) K->L EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 This compound crosslinkable SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

References

A Technical Guide to the Membrane Permeability of Sulfo-EGS and EGS Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical crosslinkers are invaluable tools in the study of protein-protein interactions, protein complex composition, and receptor-ligand binding. Among these, N-hydroxysuccinimide (NHS) ester-based crosslinkers are widely used for their ability to covalently bind to primary amines on proteins. Ethylene glycol bis(succinimidylsuccinate) (EGS) and its sulfonated analogue, ethylene glycol bis(sulfosuccinimidylsuccinate) (Sulfo-EGS), are two such homobifunctional crosslinkers that share the same spacer arm length and reactivity towards primary amines. However, their utility in cellular and in vivo studies is dictated by a critical differentiating factor: their membrane permeability. This technical guide provides an in-depth exploration of the membrane permeability of this compound versus EGS, offering researchers, scientists, and drug development professionals a comprehensive understanding of their appropriate applications, supported by experimental protocols and logical workflows.

Core Principle: The Role of Sulfonation in Membrane Permeability

The fundamental difference between EGS and this compound lies in their chemical structure and resulting physicochemical properties. EGS is a lipophilic molecule, allowing it to readily traverse the lipid bilayer of the cell membrane. In contrast, this compound possesses negatively charged sulfonate (SO₃⁻) groups on its N-hydroxysuccinimide rings. These charged groups render the molecule water-soluble and prevent its passage across the hydrophobic cell membrane.[1][2][3][4][5][6] This distinction is the cornerstone for their differential applications in biological research.

Quantitative Data Summary

Table 1: Physicochemical and Permeability Properties of EGS and this compound

PropertyEGS (Ethylene glycol bis(succinimidylsuccinate))This compound (Ethylene glycol bis(sulfosuccinimidylsuccinate))
Molecular Weight 456.36 g/mol [3]660.45 g/mol [1][3][7]
Spacer Arm Length 16.1 Å[1][3]16.1 Å[1][3][7]
Solubility Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF first.[2][3][4][8]Water-soluble.[1][2][3][4]
Membrane Permeability Permeable[2][3][4][5][8]Impermeable[1][2][4][5]
Primary Application Intracellular and intramembrane protein crosslinking.[2][3][4][8]Cell surface protein crosslinking.[1][2][4]
Cleavability Cleavable by hydroxylamine at pH 8.5.[1][2][3]Cleavable by hydroxylamine at pH 8.5.[1][2]

Table 2: Recommended Reaction Conditions for EGS and this compound

ParameterEGSThis compound
Solvent DMSO or DMF[2][3][4]Aqueous buffer (e.g., PBS)[2]
Working Concentration 0.25 - 5 mM[2]0.25 - 5 mM[2]
Reaction pH 7.0 - 9.0[2][3]7.0 - 9.0[2]
Reaction Temperature Room temperature or on ice[2]Room temperature or on ice[2]
Reaction Time 30 minutes to 2 hours[2]30 minutes to 2 hours[2]
Quenching Reagent 20-50 mM Tris or Glycine[2]20-50 mM Tris or Glycine[2]

Experimental Protocols

The choice between EGS and this compound dictates the experimental approach. Below are detailed methodologies for their respective applications.

Protocol 1: Intracellular Protein Crosslinking using EGS

This protocol is designed to study protein-protein interactions within a cell.

Materials:

  • Cells of interest

  • EGS (Ethylene glycol bis(succinimidylsuccinate))

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing culture medium. Resuspend the cell pellet in PBS.

  • EGS Preparation: Immediately before use, prepare a 10-25 mM stock solution of EGS in anhydrous DMSO or DMF.[3]

  • Crosslinking Reaction: Add the EGS stock solution to the cell suspension to a final concentration of 0.5-2 mM. The final concentration of the organic solvent should not exceed 10-20% to minimize cell damage.[2][3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

  • Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[2]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cell lysate containing crosslinked intracellular proteins can now be used for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.

Protocol 2: Cell Surface Protein Crosslinking using this compound

This protocol is tailored for identifying interactions between proteins on the exterior of the cell membrane.

Materials:

  • Cells of interest

  • This compound (Ethylene glycol bis(sulfosuccinimidylsuccinate))

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove amine-containing media.[2] Keep the cells on ice to minimize protein internalization.

  • This compound Preparation: Immediately before use, dissolve this compound in PBS (pH 8.0) to the desired final concentration (typically 0.25-1 mM).

  • Crosslinking Reaction: Add the this compound solution to the cell suspension.

  • Incubation: Incubate the reaction for 30 minutes on ice or at room temperature.

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Cell Lysis and Analysis: Pellet the cells, lyse them, and proceed with the analysis of cell surface protein complexes.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows and signaling pathways where the differential permeability of EGS and this compound is a critical experimental consideration.

EGS_vs_SulfoEGS_Workflow cluster_EGS Intracellular Crosslinking cluster_SulfoEGS Cell Surface Crosslinking start_EGS Intact Cells add_EGS Add EGS (Membrane Permeable) start_EGS->add_EGS crosslink_intra Crosslinking of Intracellular Proteins add_EGS->crosslink_intra quench_EGS Quench Reaction crosslink_intra->quench_EGS lyse_EGS Cell Lysis quench_EGS->lyse_EGS analyze_EGS Analyze Intracellular Protein Complexes lyse_EGS->analyze_EGS start_SulfoEGS Intact Cells add_SulfoEGS Add this compound (Membrane Impermeable) start_SulfoEGS->add_SulfoEGS crosslink_surface Crosslinking of Cell Surface Proteins add_SulfoEGS->crosslink_surface quench_SulfoEGS Quench Reaction crosslink_surface->quench_SulfoEGS lyse_SulfoEGS Cell Lysis quench_SulfoEGS->lyse_SulfoEGS analyze_SulfoEGS Analyze Cell Surface Protein Complexes lyse_SulfoEGS->analyze_SulfoEGS

Caption: Workflow for EGS vs. This compound crosslinking.

Signaling_Pathway_Investigation cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_application Crosslinker Application Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Recruitment SulfoEGS Use this compound to study Receptor-Ligand Interaction or Receptor Dimerization Receptor->SulfoEGS Ligand Ligand Ligand->Receptor Binding Kinase Downstream Kinase Adaptor->Kinase Activation EGS Use EGS to study Receptor-Adaptor or Adaptor-Kinase Interaction Adaptor->EGS Kinase->EGS

Caption: Crosslinker choice in a signaling pathway.

Conclusion

The distinct membrane permeability of EGS and this compound provides researchers with a powerful toolset to dissect protein-protein interactions in a spatially defined manner. EGS, with its ability to cross the cell membrane, is the reagent of choice for investigating the intracellular interactome. Conversely, the membrane-impermeable nature of this compound makes it ideal for capturing interactions occurring on the cell surface. A thorough understanding of their fundamental chemical differences, coupled with the appropriate experimental design and execution, is paramount for generating reliable and insightful data in cellular and molecular biology research. This guide serves as a foundational resource for scientists and professionals to effectively leverage these crosslinkers in their experimental endeavors.

References

Methodological & Application

Application Notes: A Step-by-Step Guide to Using Sulfo-EGS in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, homobifunctional crosslinking reagent used to covalently link proteins or other molecules containing primary amines.[1] Its key feature is the presence of two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amino groups (-NH2) on molecules like the side chain of lysine residues or the N-terminus of polypeptides.[1][2]

A significant advantage of this compound is its enhanced water solubility due to the presence of sulfonate groups, which also makes it membrane-impermeable.[3] This property is particularly valuable for selectively crosslinking proteins on the cell surface without labeling intracellular proteins.[2] The spacer arm of this compound is 16.1 Å long and contains ester linkages that can be cleaved by hydroxylamine at an alkaline pH, allowing for the reversal of the crosslink and the separation of conjugated molecules for analysis.[1][4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using this compound in solution-based crosslinking experiments.

Core Concepts and Key Considerations

Reaction Mechanism

The sulfo-NHS esters at both ends of the this compound molecule react with primary amines at a pH range of 7-9 to form stable amide bonds.[1][2] The primary competing reaction is the hydrolysis of the sulfo-NHS ester, which increases with higher pH and in dilute protein solutions.[1][2]

cluster_reactants Reactants cluster_product Product Protein1 Protein 1 (with primary amine, e.g., Lysine) SulfoEGS This compound (Sulfo-NHS ester) Protein1->SulfoEGS Reaction at pH 7-9 Crosslinked Crosslinked Proteins (Stable Amide Bond) Protein1->Crosslinked Protein2 Protein 2 (with primary amine, e.g., Lysine) SulfoEGS->Protein2 Protein2->Crosslinked Forms Covalent Bond

Caption: Reaction of this compound with primary amines on two proteins.

Important Considerations:

  • Buffer Selection : Always use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers within a pH range of 7-9.[1][2] Buffers containing primary amines, like Tris or glycine, will compete with the target molecules for reaction with the crosslinker and must be avoided.[1][2]

  • Reagent Preparation and Storage : this compound is moisture-sensitive.[2] It should be stored desiccated at 4°C.[5] Before opening, the vial must be equilibrated to room temperature to prevent condensation.[6] Solutions of this compound should be prepared immediately before use as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.[2]

  • Quenching : To stop the crosslinking reaction, a quenching solution containing primary amines (e.g., 1M Tris or glycine) can be added.[1][2] This step is optional for some applications but is recommended to prevent non-specific crosslinking in subsequent steps.[1][2]

  • Cleavage : The ester bonds in the this compound spacer arm can be cleaved using hydroxylamine at pH 8.5.[1][2] This allows for the separation of crosslinked proteins, which is useful for applications like identifying interacting partners via mass spectrometry.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight660.45 g/mol [5]
Spacer Arm Length16.1 Å[4][5]
Reactive GroupsSulfo-NHS esters[4]
Reactivity TargetPrimary amines (-NH₂)[4]
SolubilityWater-soluble (up to ~10 mM)[1][2]
Membrane PermeabilityImpermeable

Table 2: Recommended Reaction Conditions for Protein Crosslinking in Solution

ParameterRecommended ConditionReference
Protein Concentration
> 5 mg/mLUse a 10-fold molar excess of this compound.[1][2]
< 5 mg/mLUse a 20- to 50-fold molar excess of this compound.[1][2]
This compound Final Concentration 0.25 - 5 mM[1][2]
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES) at pH 7-9.[1][2]
Incubation Time 30 minutes at room temperature or 2 hours on ice.[1][2]
Quenching Solution 1M Tris or Glycine, pH 7.5[1][2]
Final Quench Concentration 20 - 50 mM[1][2]
Quench Incubation Time 15 minutes at room temperature.[1][2]

Table 3: Recommended Reaction Conditions for Cell Surface Crosslinking

ParameterRecommended ConditionReference
Cell Suspension ~25 x 10⁶ cells/mL in ice-cold PBS, pH 8.0.[2]
This compound Final Concentration 1 - 5 mM[2]
Incubation Time 30 minutes at room temperature or 2 hours on ice.[2]
Final Quench Concentration 10 - 20 mM (Tris or Glycine)[1][2]
Quench Incubation Time 15 minutes.[1][2]

Table 4: Recommended Conditions for Cleavage of Crosslinks

ParameterRecommended ConditionReference
Cleavage Reagent 2M Hydroxylamine•HCl[1][2]
Reaction Buffer PBS or other non-amine buffer, pH adjusted to 8.5.[1][2]
Incubation 3 - 6 hours at 37°C.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Proteins in Solution

This protocol outlines the steps for crosslinking purified proteins or proteins in a complex mixture in an aqueous solution.

prep_reagents 1. Prepare Reagents prep_protein 2. Prepare Protein Sample in Amine-Free Buffer (pH 7-9) prep_reagents->prep_protein prep_sulfo_egs 3. Prepare Fresh this compound Solution (~10 mM) prep_protein->prep_sulfo_egs add_crosslinker 4. Add this compound to Protein Sample (0.25-5 mM final conc.) prep_sulfo_egs->add_crosslinker incubate 5. Incubate Reaction (30 min at RT or 2 hr on ice) add_crosslinker->incubate quench 6. (Optional) Quench Reaction (Add Tris or Glycine to 20-50 mM) incubate->quench incubate_quench 7. Incubate Quench Reaction (15 min at RT) quench->incubate_quench analyze 8. Proceed to Downstream Analysis (e.g., SDS-PAGE, Mass Spec) incubate_quench->analyze

Caption: Workflow for crosslinking proteins in a solution environment.

Methodology:

  • Prepare Protein Sample : Prepare the protein sample in an amine-free reaction buffer (e.g., PBS, pH 7.2).

  • Prepare this compound : Immediately before use, dissolve this compound in the reaction buffer to a concentration of approximately 10 mM.[2]

  • Initiate Reaction : Add the freshly prepared this compound solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). The molar excess of the crosslinker relative to the protein should be adjusted based on the protein concentration (see Table 2).[1][2]

  • Incubate : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]

  • Quench Reaction (Optional) : Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM.[1][2]

  • Incubate Quench : Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is neutralized.[1][2]

  • Downstream Processing : The sample is now ready for downstream applications such as SDS-PAGE analysis, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Procedure for Crosslinking Cell Surface Proteins

This protocol is designed for crosslinking proteins on the exterior of intact cells, leveraging the membrane-impermeable nature of this compound.

wash_cells 1. Wash Cells 3x with ice-cold, amine-free PBS (pH 8.0) resuspend 2. Resuspend Cells in PBS (~25 x 10^6 cells/mL) wash_cells->resuspend prep_sulfo_egs 3. Prepare Fresh this compound Solution resuspend->prep_sulfo_egs add_crosslinker 4. Add this compound to Cells (1-5 mM final conc.) prep_sulfo_egs->add_crosslinker incubate 5. Incubate Reaction (30 min at RT or 2 hr on ice) add_crosslinker->incubate quench 6. Quench with Tris or Glycine (10-20 mM final conc.) incubate->quench incubate_quench 7. Incubate Quench Reaction (15 min) quench->incubate_quench proceed 8. Proceed to Cell Lysis and Protein Analysis incubate_quench->proceed

Caption: Workflow for crosslinking proteins on the cell surface.

Methodology:

  • Cell Preparation : Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) to completely remove any amine-containing culture media.[2]

  • Resuspend Cells : Resuspend the cell pellet in PBS (pH 8.0) to a concentration of approximately 25 x 10⁶ cells/mL.[2]

  • Prepare this compound : Immediately before use, prepare a solution of this compound in PBS.

  • Initiate Reaction : Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.[2]

  • Incubate : Incubate the mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quench Reaction : Add a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.[1][2]

  • Downstream Processing : After quenching, the cells can be pelleted, lysed, and the protein extract analyzed by methods such as immunoprecipitation and Western blotting to identify crosslinked complexes.

Protocol 3: Procedure for Cleaving this compound Crosslinks

This protocol describes how to reverse the crosslinks formed by this compound.

Methodology:

  • Prepare Cleavage Reagent : Prepare a 2M solution of hydroxylamine•HCl immediately before use. Adjust the pH to 8.5 with a suitable base.[1][2]

  • Incubate for Cleavage : Add an equal volume of the 2M hydroxylamine solution to the crosslinked protein sample.

  • Incubate : Incubate the reaction for 3-6 hours at 37°C with stirring.[1][2]

  • Analysis : The effectiveness of the cleavage can be confirmed by analyzing the sample using SDS-PAGE, where the disappearance of high-molecular-weight crosslinked bands and the reappearance of monomeric protein bands would indicate successful cleavage.[2]

References

Optimizing Protein Crosslinking with Sulfo-EGS: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

This document provides detailed application notes and protocols for the use of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)), a water-soluble, amine-reactive, and cleavable crosslinking agent. It is intended for researchers, scientists, and drug development professionals engaged in studying protein-protein interactions.

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester that forms stable amide bonds with primary amino groups (e.g., the side chain of lysine residues and the N-terminus of polypeptides) at a pH range of 7-9.[1][2] Its hydrophilic nature, due to the presence of sulfonate groups, makes it particularly suitable for crosslinking proteins in aqueous environments and for applications involving cell surface proteins, as it does not readily permeate the cell membrane.[2] The 16.1 Å spacer arm of this compound contains ester linkages that can be cleaved by hydroxylamine, allowing for the dissociation of crosslinked complexes, which is advantageous for downstream analysis such as mass spectrometry.

The optimal concentration of this compound is critical for achieving efficient crosslinking without introducing artifacts such as excessive polymerization or intramolecular crosslinking. The ideal concentration is dependent on several factors, including the concentration of the target protein(s), the number of available primary amines, and the specific buffer conditions.

Quantitative Data on this compound Concentration

While the optimal this compound concentration is often determined empirically, the following table summarizes recommended starting concentrations from various sources and specific examples from the literature.

ApplicationProtein ConcentrationThis compound Concentration (Final)Molar Excess of Crosslinker to ProteinKey Observations/OutcomeReference(s)
General In-Solution Crosslinking > 5 mg/mL0.25 - 5 mM10-foldGeneral protocol for achieving protein-protein crosslinks.[1][2]
General In-Solution Crosslinking < 5 mg/mL0.25 - 5 mM20- to 50-foldHigher molar excess is recommended for dilute protein solutions to increase the probability of intermolecular crosslinking.[1][2]
Cell Surface Protein Crosslinking ~25 x 10^6 cells/mL1 - 5 mMNot ApplicableEffective for crosslinking cell surface proteins due to the membrane impermeability of this compound.[2]
Crosslinking of Membrane Proteins 0.1 - 0.5 mg (membranes)1 - 2 mMNot ApplicableUsed to study ligand-receptor interactions on cell membranes.[1]
Studying Protein-90 (Hsp90) Heterocomplexes in Intact Cells Not specifiedNot specified (this compound used as a cell-impermeant analog to EGS)Not specifiedDetected a subpopulation of the p240 Hsp90 complex on the cell surface.[3]
Analysis of Antibody-Antigen Interactions 5 µM (glycoproteins)100 µM (20-fold molar excess)20-foldOptimized for enhancing the detection of low-abundance and low-affinity antibody-antigen complexes.[4]

Experimental Protocols

Protocol 1: In-Solution Crosslinking of Purified Proteins

This protocol is a general guideline for crosslinking proteins in a purified system. Optimization of the this compound concentration is recommended for each specific protein system.

Materials:

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as HEPES, carbonate, or borate.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Purified protein sample.

Procedure:

  • Prepare Protein Sample: Dissolve the purified protein(s) in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a stock concentration of 10 mM. Note that the solubility of this compound decreases with increasing salt concentration.[1]

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration (refer to the table above for starting recommendations).

    • For protein concentrations > 5 mg/mL, a 10-fold molar excess of this compound is a good starting point.[2]

    • For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess is recommended.[2]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed for crosslinking proteins on the surface of intact cells. The membrane-impermeable nature of this compound is key to this application.

Materials:

  • This compound

  • Cell culture in suspension or adherent.

  • Reaction Buffer: Ice-cold PBS, pH 8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS, pH 8.0, to remove any amine-containing components from the culture medium.[2]

    • Resuspend the cells in ice-cold PBS, pH 8.0, to a concentration of approximately 25 x 10^6 cells/mL.[2]

  • Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in water or PBS.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[2]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.[2]

  • Cell Lysis and Analysis:

    • Pellet the cells by centrifugation and wash once with PBS to remove excess quenching reagent.

    • Lyse the cells using a suitable lysis buffer.

    • The cell lysate containing the crosslinked proteins is now ready for downstream analysis such as immunoprecipitation and Western blotting.

Mandatory Visualizations

Chemical Reaction of this compound with a Primary Amine

Sulfo_EGS This compound O=C(O-N1C(=O)C(C1=O)S(=O)(=O)[O-])CCC(=O)O... Intermediate Acyl-amine Intermediate Sulfo_EGS:port1->Intermediate + Protein Protein with Primary Amine ...-Lys-NH2 Protein->Intermediate Crosslinked_Protein Crosslinked Protein ...-Lys-NH-C(=O)-... Intermediate->Crosslinked_Protein Forms Amide Bond NHS N-hydroxysulfosuccinimide Intermediate->NHS Releases

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow for In-Solution Protein Crosslinking

cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis A Prepare Protein Sample in Amine-Free Buffer C Add this compound to Protein Sample A->C B Prepare Fresh This compound Stock Solution B->C D Incubate (30 min RT or 2h on ice) C->D E Add Quenching Buffer (Tris or Glycine) D->E F Incubate (15 min RT) E->F G SDS-PAGE F->G H Western Blot F->H I Mass Spectrometry F->I

References

Application Notes and Protocols for Sulfo-EGS Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for using Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl)succinate), a water-soluble, homobifunctional, and cleavable crosslinking agent. It is designed for the covalent conjugation of proteins and other molecules containing primary amines.

Introduction to this compound

This compound is a valuable tool for studying protein-protein interactions, antibody-antigen binding, and for the immobilization of proteins onto surfaces. Its key features include:

  • Water-Solubility: The presence of sulfonate groups makes it soluble in aqueous buffers, ideal for crosslinking proteins in physiological solutions without the need for organic solvents like DMSO or DMF.[1][2]

  • Amine-Reactivity: The N-hydroxysuccinimide (NHS) esters at both ends of the molecule react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[1][2] This reaction is most efficient at a pH range of 7-9.[1][2][3]

  • Cleavable Spacer Arm: The 16.1 Å spacer arm contains ester linkages that can be cleaved by hydroxylamine at a pH of 8.5, allowing for the separation of crosslinked molecules for downstream analysis.[2][4]

This compound Reaction Buffer Composition and pH

The choice of reaction buffer is critical for successful crosslinking with this compound. The buffer must maintain the desired pH for the reaction while being free of primary amines that would compete with the target molecules.

Recommended Buffers:
  • Phosphate Buffered Saline (PBS)

  • HEPES Buffer

  • Bicarbonate/Carbonate Buffer

  • Borate Buffer

Buffers to Avoid:

Buffers containing primary amines, such as Tris or glycine, will quench the NHS ester reaction and should be avoided in the primary reaction mixture.[1][2]

Optimal pH Range:

The optimal pH for the reaction between the NHS ester of this compound and primary amines is between 7 and 9.[1][2][3] Hydrolysis of the NHS ester is a competing reaction that increases with pH.[2][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound crosslinking reactions.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight660.45 g/mol [6]
Spacer Arm Length16.1 Å[6][7]
Chemical ReactivityAmine-Amine[4]
CleavabilityBy Hydroxylamine[4]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotesReference
Reaction pH 7.0 - 9.0Optimal for amine reactivity.[1][2][3]
This compound Concentration 0.25 - 5 mMFinal concentration in the reaction.[1][2]
Molar Excess of this compound over Protein
> 5 mg/mL Protein10-fold[1][2]
< 5 mg/mL Protein20- to 50-fold[1][2]
Reaction Temperature Room Temperature or 4°C[1][2]
Reaction Time 30 minutes (RT) or 2 hours (4°C)[1][2]
Quenching Solution 20 - 50 mM Tris or GlycineFinal concentration.[1][2]
Cleavage Solution 2 M Hydroxylamine•HCl, pH 8.5[1][2]

Experimental Protocols

Preparation of Reaction Buffers

Phosphate Buffered Saline (PBS), 1X, pH 7.4

ComponentAmount for 1 L
Sodium Chloride (NaCl)8 g
Potassium Chloride (KCl)0.2 g
Sodium Phosphate, Dibasic (Na₂HPO₄)1.44 g
Potassium Phosphate, Monobasic (KH₂PO₄)0.24 g
Distilled Waterto 1 L

Procedure:

  • Dissolve the salts in 800 mL of distilled water.[8]

  • Adjust the pH to 7.4 with HCl.[8]

  • Add distilled water to a final volume of 1 L.[8]

  • Sterilize by autoclaving.[8]

Borate Buffer, pH 8.4

ComponentAmount for 1 L
Boric Acid (H₃BO₃)6.185 g
Sodium Chloride (NaCl)4.385 g
Sodium Tetraborate (Na₂B₄O₇·10H₂O)5.031 g
Distilled Waterto 1 L

Procedure:

  • Dissolve the components in 800 mL of distilled water.[9]

  • Use low heat and a stir bar to ensure the boric acid dissolves completely.[9]

  • Adjust the pH to 8.4.[9]

  • Add distilled water to a final volume of 1 L.[9]

  • Sterilize by filtration.[9]

General Protein Crosslinking Protocol

This protocol provides a general procedure for crosslinking proteins in solution using this compound.

Materials:

  • This compound

  • Protein sample in a suitable reaction buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction Buffer (amine-free, pH 7-9)

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of ~10 mM.[1][2] Note that solubility decreases with increasing salt concentration.[1][2]

  • Add this compound to Protein: Add the desired amount of the this compound solution to your protein sample. The final concentration of this compound should be between 0.25-5 mM.[1][2]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]

  • Quench Reaction (Optional): To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM.[1][2] Incubate for an additional 15 minutes.[1][2]

  • Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization methods.

Cell Surface Protein Crosslinking Protocol

This protocol is designed for crosslinking proteins on the surface of cells in suspension.

Materials:

  • This compound

  • Cells in suspension

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Wash Cells: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[2] Resuspend the cells at a concentration of ~25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[2]

  • Prepare this compound: Immediately before use, prepare a solution of this compound in PBS (pH 8.0).

  • Initiate Crosslinking: Add the this compound solution to the cell suspension to a final concentration of 1-5 mM.[2]

  • Incubate: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[2]

  • Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.[2]

  • Cell Lysis and Analysis: The cells can now be lysed, and the crosslinked proteins can be analyzed by methods such as immunoprecipitation and Western blotting.

Diagrams

Sulfo_EGS_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Amine-Free Reaction Buffer (e.g., PBS, pH 7-9) B Prepare Protein Sample in Reaction Buffer A->B D Add this compound to Protein Sample B->D C Prepare fresh This compound Solution (~10 mM) C->D E Incubate (30 min @ RT or 2h @ 4°C) D->E F Quench Reaction (Optional) with Tris or Glycine E->F G Downstream Analysis (SDS-PAGE, MS, etc.) F->G

Caption: General workflow for protein crosslinking using this compound.

Sulfo_EGS_Reaction_Mechanism Sulfo_EGS This compound (NHS-ester) Amide_Bond Stable Amide Bond Sulfo_EGS->Amide_Bond + Primary_Amine Primary Amine (e.g., Lysine on Protein) Primary_Amine->Amide_Bond pH 7-9 Sulfo_NHS Sulfo-NHS (Byproduct) Amide_Bond->Sulfo_NHS releases

Caption: Reaction mechanism of this compound with a primary amine.

References

Application Notes and Protocols for Sulfo-EGS Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)), a water-soluble, amine-reactive, and cleavable crosslinking agent. Adherence to optimal incubation times, temperatures, and other reaction conditions is critical for successful protein crosslinking experiments.

Introduction to this compound

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (–NH2) present on the N-terminus of proteins and the side chains of lysine residues.[1] Its water-solubility, conferred by the presence of sulfonate groups, makes it ideal for crosslinking proteins in aqueous solutions without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure. A key feature of this compound is its cleavable spacer arm, which contains two ester linkages. These can be broken using hydroxylamine at a pH of 8.5, allowing for the dissociation of crosslinked complexes, a valuable feature for applications such as mass spectrometry analysis.[2] Due to its charged nature, this compound is membrane-impermeable, making it the preferred reagent for crosslinking cell surface proteins.[2]

Key Considerations for this compound Reactions

Several factors influence the efficiency and specificity of this compound crosslinking:

  • pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7-9.[2][3] Below this range, the amine groups are protonated, reducing their reactivity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the crosslinking reaction.[2]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with this compound reactions as they will compete for reaction with the NHS esters, thereby quenching the crosslinking reaction.[2][3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.[2][3]

  • Concentration of Reactants: The molar ratio of this compound to protein is a critical parameter that needs to be optimized for each specific application. A higher molar excess of the crosslinker is generally required for dilute protein solutions.[3]

  • Hydrolysis: The NHS ester groups of this compound are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare this compound solutions immediately before use and to avoid storing them.[2][3]

Quantitative Data Summary

The following tables summarize the recommended quantitative parameters for this compound crosslinking reactions based on common applications.

Table 1: Incubation Time and Temperature for this compound Reactions

ParameterCondition 1Condition 2Notes
Incubation Temperature Room Temperature (20-25°C)On Ice (4°C) or 2-8°CRoom temperature reactions are faster. Reactions on ice are slower but may be preferable for sensitive proteins or to slow down dynamic interactions.[2][3][4]
Incubation Time 30 minutes - 1 hour2 hoursShorter incubation times at room temperature are often sufficient.[2][3][4] Longer incubation on ice is a common alternative.[2][3]

Table 2: Recommended Concentrations for this compound Reactions

ParameterConcentration RangeNotes
This compound Final Concentration 0.25 - 5 mMThe optimal concentration depends on the protein concentration and the desired degree of crosslinking.[2][3]
Protein Concentration > 5 mg/mLA 10-fold molar excess of crosslinker over protein is recommended.[2][3]
< 5 mg/mLA 20- to 50-fold molar excess of crosslinker over protein is recommended.[2][3]
Quenching Solution (e.g., Tris or Glycine) 20 - 50 mM (final concentration)Added to stop the crosslinking reaction.[2][3]

Experimental Protocols

Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general procedure for crosslinking proteins in a purified solution.

Materials:

  • This compound

  • Reaction Buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9, free of primary amines)

  • Protein sample in Reaction Buffer

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.[2]

  • Initiate Crosslinking Reaction: Add the freshly prepared this compound solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). The molar excess of this compound to protein should be optimized (see Table 2).[2][3]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2][3]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[2][3]

  • Remove Excess Reagents: Remove unreacted this compound and quenching buffer byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Crosslinking Cell Surface Proteins

This protocol is designed for crosslinking proteins on the surface of living cells in suspension.

Materials:

  • This compound

  • Ice-cold PBS (pH 7.2-8.0)

  • Cell suspension (e.g., 25 x 10^6 cells/mL)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at the desired concentration.[2]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in ice-cold PBS to the desired stock concentration.

  • Initiate Crosslinking: Add the freshly prepared this compound solution to the cell suspension to a final concentration of 1-5 mM.[2]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[2]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature to stop the reaction.[2]

  • Cell Lysis and Analysis: Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, western blotting).

Visualizations

Sulfo_EGS_Reaction_Pathway Protein1 Protein 1 (with Primary Amine) Intermediate Reactive Intermediate (this compound bound to Protein 1) Protein1->Intermediate + this compound Protein2 Protein 2 (with Primary Amine) Crosslinked_Complex Crosslinked Protein Complex Protein2->Crosslinked_Complex Sulfo_EGS This compound Sulfo_EGS->Intermediate Intermediate->Crosslinked_Complex + Protein 2 Cleaved_Products Cleaved Products Crosslinked_Complex->Cleaved_Products + Hydroxylamine Hydroxylamine Hydroxylamine (pH 8.5, 37°C) Hydroxylamine->Cleaved_Products

Caption: Chemical reaction pathway of this compound crosslinking and cleavage.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Protein Prepare Protein Sample (in amine-free buffer) Mix Mix Protein and this compound Prep_Protein->Mix Prep_Sulfo_EGS Prepare Fresh this compound Solution Prep_Sulfo_EGS->Mix Incubate Incubate (30 min @ RT or 2h @ 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Crosslinked Product (Desalting/Dialysis) Quench->Purify Analyze Analyze Results (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for protein crosslinking with this compound.

References

Quenching Sulfo-EGS Reactions: A Detailed Guide to Using Tris and Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals utilizing the amine-reactive crosslinker Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)), effectively terminating the crosslinking reaction is a critical step to ensure reproducible and interpretable results. This document provides a detailed guide on quenching this compound reactions, with a specific focus on the use of two common quenching agents: Tris(hydroxymethyl)aminomethane (Tris) and glycine.

Introduction

This compound is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker used to covalently link proteins or other molecules containing primary amines.[1][2][3][4] The reaction proceeds optimally at a pH range of 7-9, forming stable amide bonds.[1][5][6] However, allowing the reaction to proceed unchecked can lead to excessive crosslinking and the formation of large, insoluble aggregates. Quenching the reaction stops the crosslinking process at a desired time point by introducing a high concentration of a primary amine-containing compound that competitively reacts with the remaining active NHS esters.[1][5][6] This ensures that the crosslinking is controlled and the results are consistent.

Both Tris and glycine are effective quenching agents due to the presence of a primary amine in their structures.[6][7][8] The choice between them often depends on the specific downstream application and buffer compatibility. This guide provides detailed protocols for using both Tris and glycine to quench this compound reactions, along with a comparison of their key characteristics.

Data Presentation: Quantitative Parameters for Quenching this compound Reactions

The following table summarizes the key quantitative parameters for quenching this compound reactions with Tris and glycine, based on established protocols.[1][5][9][10]

ParameterTrisGlycineReference
Stock Solution Concentration 1 M1 M[1]
Final Quenching Concentration 10-50 mM10-50 mM[5][9][10]
pH of Quenching Solution 7.5 - 8.0~7.5 (can be adjusted)[1][7]
Incubation Time 15 minutes15 minutes[1][5][10]
Incubation Temperature Room TemperatureRoom Temperature[1][10]

Experimental Protocols

Materials
  • This compound (stored desiccated at 4-8°C)[1][5]

  • Reaction Buffer (amine-free, e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer, pH 7.2-8.5)[1][5][7][11]

  • Quenching Buffer:

    • 1 M Tris-HCl, pH 7.5

    • 1 M Glycine, pH ~7.5

  • Protein or sample to be crosslinked

  • Reaction tubes

Protocol 1: Quenching this compound with Tris
  • Prepare the Crosslinking Reaction:

    • Dissolve your protein/sample in the amine-free reaction buffer to the desired concentration.

    • Immediately before use, prepare a stock solution of this compound in the reaction buffer (e.g., 10-25 mM).[1] this compound is moisture-sensitive and should be equilibrated to room temperature before opening.[1][5]

    • Add the this compound stock solution to your sample to achieve the desired final crosslinker concentration (typically a 10- to 50-fold molar excess over the protein).[1]

    • Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[1]

  • Quench the Reaction:

    • Add the 1 M Tris-HCl, pH 7.5 stock solution to the reaction mixture to a final concentration of 20-50 mM.[5]

    • Mix gently by pipetting or brief vortexing.

    • Incubate at room temperature for 15 minutes.[5][10]

  • Downstream Processing:

    • The quenched reaction mixture is now ready for downstream analysis, such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Protocol 2: Quenching this compound with Glycine
  • Prepare the Crosslinking Reaction:

    • Follow step 1 of Protocol 1 to set up your crosslinking reaction.

  • Quench the Reaction:

    • Add the 1 M glycine stock solution to the reaction mixture to a final concentration of 20-50 mM.[5]

    • Mix gently.

    • Incubate at room temperature for 15 minutes.[5][10]

  • Downstream Processing:

    • The quenched reaction mixture can now be used for further analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sulfo_EGS_Reaction cluster_reaction This compound Crosslinking Reaction Protein_A_NH2 Protein A (Primary Amine) Activated_Protein_A Activated Protein A (Amide Bond) Protein_A_NH2->Activated_Protein_A Reacts with Sulfo_EGS This compound (NHS Ester) Sulfo_EGS->Activated_Protein_A Crosslinked_Product Crosslinked Protein A-B Activated_Protein_A->Crosslinked_Product Reacts with Protein_B_NH2 Protein B (Primary Amine) Protein_B_NH2->Crosslinked_Product

Caption: Chemical reaction of this compound with primary amines on proteins.

Quenching_Workflow Start Start: Sample Preparation Crosslinking Add this compound Incubate (30 min RT or 2h on ice) Start->Crosslinking Quenching Add Quenching Agent (Tris or Glycine) Incubate (15 min RT) Crosslinking->Quenching Analysis Downstream Analysis (e.g., SDS-PAGE, MS) Quenching->Analysis End End Analysis->End

Caption: Experimental workflow for this compound crosslinking and quenching.

Quenching_Reaction cluster_quenching Quenching Reaction Unreacted_Sulfo_EGS Unreacted This compound Quenched_Product Inactive Quenched Product Unreacted_Sulfo_EGS->Quenched_Product Reacts with Quenching_Agent Quenching Agent (Tris or Glycine) Primary Amine Quenching_Agent->Quenched_Product

Caption: Quenching of unreacted this compound with a primary amine.

Discussion and Troubleshooting

  • Choice of Quenching Agent: Both Tris and glycine are effective for quenching this compound. Tris is a common component of many biological buffers and is often readily available. Glycine, being the simplest amino acid, is also a very efficient quenching agent. The choice may be influenced by the downstream application; for instance, if the sample is to be analyzed by mass spectrometry, the presence of Tris might interfere with certain ionization methods, making glycine a preferable choice.

  • Importance of Amine-Free Reaction Buffer: It is critical to perform the crosslinking reaction in a buffer devoid of primary amines.[1][5][7][11] Buffers such as Tris or glycine will compete with the target molecules for reaction with the this compound, significantly reducing the crosslinking efficiency.[5][7]

  • Hydrolysis of this compound: The NHS esters of this compound are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[1][5][7] Therefore, it is essential to prepare the this compound solution immediately before use and to work within the recommended pH range.

  • Troubleshooting Incomplete Quenching: If you suspect that the quenching was incomplete, leading to continued crosslinking, ensure that the final concentration of the quenching agent is sufficient (at least 10 mM, with 20-50 mM being standard) and that the pH of the reaction mixture is appropriate for the quenching reaction. Also, confirm that the incubation time for quenching was adequate.

  • Quenching is Optional but Recommended: While quenching is a standard step in many protocols to ensure control over the reaction, for some applications where precise timing is not critical and the this compound is the limiting reagent, this step may be omitted.[1][5] However, for reproducibility, quenching is highly recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] It is widely used to covalently link proteins or other molecules containing primary amines. A key feature of this compound is the presence of two ester bonds in its spacer arm, which allows for the cleavage of the crosslink under specific conditions.[1][2] This reversibility is advantageous for applications requiring the analysis of crosslinked complexes, such as mass spectrometry-based identification of protein-protein interactions. The cleavage is typically achieved by treatment with hydroxylamine (NH₂OH) at a slightly alkaline pH.[3][4]

Mechanism of Cleavage

Hydroxylamine is a nucleophilic reagent that attacks the ester linkages within the this compound spacer arm. This reaction results in the breakage of the covalent bond, releasing the two previously crosslinked molecules. The cleavage yields two fragments with terminal amide bonds and releases ethylene glycol.[1][2] This process is efficient and specific to the ester bonds, leaving the original amide bonds formed between the crosslinker and the primary amines of the target molecules intact.

Applications

The cleavable nature of this compound makes it a valuable tool in various proteomics and molecular biology applications, including:

  • Analysis of Protein-Protein Interactions: Crosslinked protein complexes can be isolated and subsequently cleaved to identify interacting partners using techniques like SDS-PAGE and mass spectrometry.[5]

  • Reversible Immobilization of Proteins: Proteins can be temporarily attached to a solid support and later released by cleaving the crosslinker.

  • Structural and Conformational Studies: By capturing transient interactions, this compound can help in understanding the three-dimensional structure of protein complexes.

Key Considerations

  • pH of Reaction: The cleavage reaction is most efficient at a pH of 8.5.[1][3][5]

  • Fresh Preparation of Reagents: Hydroxylamine solutions should always be prepared immediately before use to ensure maximum activity.[1][5][6] this compound is also moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[1][2]

  • Quenching of Crosslinking Reaction: Before cleavage, it is often necessary to quench the initial crosslinking reaction to prevent non-specific reactions. This can be done by adding a buffer containing primary amines, such as Tris or glycine.[1][2]

  • Removal of Excess Hydroxylamine: After cleavage, excess hydroxylamine can be removed by methods like dialysis or desalting spin columns to prevent interference with downstream applications.[5]

  • Potential Side Reactions: While generally specific, hydroxylamine can, under certain conditions, cause side reactions, such as the conversion of asparagine and glutamine residues to their hydroxamates.[7][8] It has also been reported to cleave Asn-Gly bonds in proteins, although this typically requires harsher conditions.[9][10][11]

Quantitative Data Summary

The efficiency of this compound cleavage can be influenced by several factors. The following table summarizes the recommended conditions from various sources.

ParameterRecommended ConditionSource(s)
Hydroxylamine·HCl Concentration 2.0 M[1][2][5][6]
pH 8.5[1][2][3][5][6]
Temperature 37°C[1][2][3][5][6]
Incubation Time 3 - 6 hours[1][2][3][5][6]
Alternative Temperature Room Temperature[1][2][12]
Alternative Incubation Time 6 - 7 hours (at room temp)[1][2][12]

Note: Cleavage efficiency may be lower at room temperature compared to 37°C.[1][2]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound Crosslinked Proteins

This protocol is a general procedure for cleaving this compound crosslinked protein samples.

Materials:

  • Crosslinked protein sample

  • Hydroxylamine·HCl (Molecular Weight: 69.49 g/mol )[5]

  • Phosphate Buffered Saline (PBS), pH 8.5

  • Sodium Hydroxide (NaOH) solution for pH adjustment

  • Heating block or water bath at 37°C

  • Microcentrifuge tubes

  • Desalting columns

Procedure:

  • Prepare 2M Hydroxylamine·HCl Solution: Immediately before use, dissolve Hydroxylamine·HCl in PBS to a final concentration of 2.0 M. Adjust the pH back to 8.5 using NaOH.[1][5][6]

    • Example: To prepare 1 mL of 2M solution, dissolve 139 mg of Hydroxylamine·HCl in approximately 0.8 mL of PBS, pH 8.5. Adjust the final volume to 1 mL with PBS after pH adjustment.

  • Incubation: Warm the 2M hydroxylamine solution to 37°C.[1][6] Add an equal volume of the hydroxylamine solution to your crosslinked protein sample.[1][2][6]

  • Cleavage Reaction: Incubate the mixture for 3 to 6 hours at 37°C with constant mixing.[1][3][5] Alternatively, the incubation can be performed for 6 hours at room temperature, though with potentially lower efficiency.[1][2]

  • Removal of Hydroxylamine (Optional): If required for downstream applications, remove the excess hydroxylamine using a desalting spin column or dialysis.[5]

  • Analysis: Analyze the cleaved sample by SDS-PAGE to confirm the effectiveness of the cleavage. Include an uncleaved control sample for comparison.[5][6]

Protocol 2: On-Membrane Cleavage for Western Blot Analysis

This protocol is adapted for situations where crosslinked proteins are transferred to a membrane for Western blot analysis, and cleavage is desired on the membrane.

Materials:

  • PVDF or nitrocellulose membrane with transferred crosslinked proteins

  • 2M Hydroxylamine·HCl solution, pH 8.5 (prepared as in Protocol 1)

  • Washing buffer (e.g., TBST)

  • Blocking buffer

  • Primary and secondary antibodies

Procedure:

  • Transfer and Blocking: Perform SDS-PAGE of your crosslinked and control samples. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane as per standard Western blot protocols.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody that recognizes one of the proteins in the crosslinked complex.

  • Washing: Wash the membrane thoroughly with washing buffer.

  • Cleavage on Membrane: Incubate the membrane in the freshly prepared 2M Hydroxylamine·HCl solution, pH 8.5, for 3-6 hours at 37°C.

  • Washing: Wash the membrane extensively with washing buffer to remove the cleaved proteins and hydroxylamine.

  • Re-probing: Re-block the membrane and incubate with a primary antibody that recognizes the other protein in the crosslinked complex to confirm its removal after cleavage. Alternatively, if the initial antibody recognizes an epitope that is lost upon cleavage, the signal should disappear.

  • Secondary Antibody and Detection: Proceed with secondary antibody incubation and detection as per standard Western blot protocols.

Visualizations

Sulfo_EGS_Crosslinking_and_Cleavage cluster_crosslinking Crosslinking Reaction cluster_cleavage Cleavage Reaction Protein1 Protein 1 -NH₂ SulfoEGS This compound NHS-ester...ester-NHS Protein1->SulfoEGS pH 7-9 CrosslinkedComplex Crosslinked Complex Protein 1 - Amide...Amide - Protein 2 Protein2 Protein 2 -NH₂ SulfoEGS->Protein2 CleavedComplex Crosslinked Complex Protein 1 - Amide...Amide - Protein 2 Hydroxylamine Hydroxylamine NH₂OH CleavedComplex->Hydroxylamine pH 8.5, 37°C CleavedProtein1 Cleaved Protein 1 -Amide Hydroxylamine->CleavedProtein1 CleavedProtein2 Cleaved Protein 2 -Amide Hydroxylamine->CleavedProtein2 EthyleneGlycol Ethylene Glycol Hydroxylamine->EthyleneGlycol

Caption: Chemical workflow of this compound crosslinking and subsequent cleavage by hydroxylamine.

Cleavage_Protocol_Workflow start Start with Crosslinked Sample prep_hydroxylamine Prepare fresh 2M Hydroxylamine·HCl, pH 8.5 start->prep_hydroxylamine incubate Add equal volume to sample and incubate (3-6h at 37°C or 6h at RT) prep_hydroxylamine->incubate remove_hydroxylamine Remove excess hydroxylamine (Desalting/Dialysis) incubate->remove_hydroxylamine analysis Analyze by SDS-PAGE incubate->analysis Directly remove_hydroxylamine->analysis Optional end End analysis->end

Caption: Experimental workflow for the cleavage of this compound crosslinks.

References

Application Notes and Protocols for Co-immunoprecipitation (Co-IP) Studies Using Sulfo-EGS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-EGS in Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and characterizing protein-protein interactions within their native cellular environment. However, transient or weak interactions can be challenging to capture using standard Co-IP methods. Chemical crosslinking prior to cell lysis and immunoprecipitation can stabilize these interactions, allowing for their successful identification.

This compound (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, amine-reactive, and cleavable crosslinker that is particularly well-suited for Co-IP studies. Its hydrophilic nature prevents it from crossing the cell membrane, making it ideal for capturing interactions involving cell surface proteins, such as receptor-ligand complexes. The N-hydroxysuccinimide (NHS) esters at both ends of the this compound molecule react with primary amines (present on lysine residues and N-termini of proteins) to form stable amide bonds. The spacer arm of this compound is 16.1 Å and contains an ester linkage that can be cleaved by hydroxylamine, allowing for the separation of crosslinked proteins for downstream analysis.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Co-IP experiments to investigate protein-protein interactions, with a focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway as an illustrative example.

Data Presentation: Quantitative Analysis of EGFR Interacting Proteins

The following table summarizes representative quantitative mass spectrometry data from a time-course experiment investigating the EGF-induced EGFR interactome. While the original study utilized a different crosslinker, the data presentation is directly applicable to a this compound Co-IP workflow followed by quantitative proteomics. The fold change represents the enrichment of the interacting protein in the EGFR immunoprecipitate after EGF stimulation compared to the unstimulated control.

Interacting ProteinGeneFunctionFold Change (2 min)Fold Change (10 min)Fold Change (30 min)Fold Change (2 hr)
Growth factor receptor-bound protein 2GRB2Adaptor protein5.28.16.54.3
SHC-transforming protein 1SHC1Adaptor protein4.87.55.93.8
Cbl proto-oncogeneCBLE3 ubiquitin ligase6.19.27.13.1
Phosphatidylinositol 3-kinase regulatory subunit alphaPIK3R1PI3K subunit3.55.44.22.5
Signal transducer and activator of transcription 1STAT1Transcription factor2.13.93.11.9
Vav guanine nucleotide exchange factor 2VAV2Guanine nucleotide exchange factor3.86.34.92.7
Ubiquitin BUBBProtein degradation4.57.86.23.5
Receptor tyrosine-protein kinase erbB-2ERBB2Receptor tyrosine kinase2.94.73.82.2

Note: This data is adapted for illustrative purposes from a study on the EGF-induced EGFR proteome and demonstrates the type of quantitative information that can be obtained.[1]

Experimental Protocols

Protocol 1: In Vivo Crosslinking of Cell Surface Proteins with this compound

This protocol describes the crosslinking of cell surface protein interactions in cultured mammalian cells prior to cell lysis.

Materials:

  • Cultured mammalian cells (e.g., A431 cells)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

  • This compound (freshly prepared)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell scrapers

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture dishes.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[2]

  • Prepare a fresh solution of this compound in ice-cold PBS (pH 8.0) at a final concentration of 1-2 mM.[3]

  • Aspirate the final PBS wash and add the this compound solution to the cells, ensuring complete coverage of the cell monolayer.

  • Incubate the cells for 30 minutes at room temperature or 2 hours on ice.[2]

  • Quench the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[2]

  • Incubate for 15 minutes at room temperature.[2]

  • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

This protocol details the lysis of crosslinked cells to solubilize proteins while preserving protein complexes.

Materials:

  • Crosslinked cells from Protocol 1

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Cell scrapers

  • Microcentrifuge

Procedure:

  • Add ice-cold Co-IP Lysis Buffer to the plate of crosslinked cells.

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled microcentrifuge tube. This is the protein extract for Co-IP.

  • Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

Protocol 3: Co-immunoprecipitation of Crosslinked Protein Complexes

This protocol describes the immunoprecipitation of the target protein and its crosslinked binding partners.

Materials:

  • Protein extract from Protocol 2

  • Primary antibody specific to the target protein (e.g., anti-EGFR antibody)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

  • Pellet the beads by centrifugation or using a magnetic stand and transfer the pre-cleared supernatant to a new tube.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Pellet the beads and discard the supernatant.

  • Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.

  • After the final wash, carefully remove all residual wash buffer.

  • Elute the immunoprecipitated protein complexes from the beads by adding Elution Buffer.

  • If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.

  • The eluted sample is now ready for downstream analysis, such as cleavage of the crosslinker and analysis by SDS-PAGE and Western blotting or mass spectrometry.

Protocol 4: Cleavage of this compound Crosslinks

This protocol describes the cleavage of the ester bonds in the this compound spacer arm to separate the crosslinked proteins.

Materials:

  • Eluted protein complexes from Protocol 3

  • Hydroxylamine-HCl solution (e.g., 2 M, pH 8.5, freshly prepared)

Procedure:

  • To the eluted sample, add an equal volume of freshly prepared 2 M hydroxylamine-HCl, pH 8.5.

  • Incubate the mixture at 37°C for 3-6 hours.[4]

  • The sample is now ready for analysis by SDS-PAGE, where the individual components of the crosslinked complex can be resolved.

Mandatory Visualization

Sulfo_EGS_CoIP_Workflow start Start: Cultured Cells wash1 Wash with ice-cold PBS (pH 8.0) start->wash1 crosslink Crosslink with this compound wash1->crosslink quench Quench with Tris-HCl crosslink->quench lysis Cell Lysis & Protein Extraction quench->lysis preclear Pre-clear Lysate lysis->preclear ip Immunoprecipitation (IP) with target-specific antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash2 Wash beads capture->wash2 elute Elute protein complexes wash2->elute cleave Cleave crosslinker (optional, with hydroxylamine) elute->cleave analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elute->analysis Direct Analysis cleave->analysis

Caption: Workflow for Co-IP using this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 binds pY Shc Shc EGFR_dimer->Shc binds pY PI3K PI3K EGFR_dimer->PI3K binds pY STAT STAT EGFR_dimer->STAT binds pY SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway.

References

Application of Sulfo-EGS in Protein-Protein Interaction Mapping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify and characterize these interactions in their native cellular environment. Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, amine-reactive, and cleavable cross-linker that is particularly well-suited for studying protein interactions, especially those involving cell surface proteins. Its hydrophilic nature prevents it from permeating the cell membrane, making it an ideal tool for capturing interactions on the exterior of the cell or in aqueous solutions.[1] This document provides detailed application notes and protocols for utilizing this compound in PPI mapping studies.

Chemical Properties and Mechanism of Action

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker.[1] The NHS esters at both ends of the molecule react efficiently with primary amines (present on lysine residues and the N-termini of proteins) to form stable amide bonds.[1] The "Sulfo" group imparts water solubility, a key feature that distinguishes it from its membrane-permeable counterpart, EGS. The spacer arm of this compound has a length of 16.1 Å and contains ester bonds that can be cleaved with hydroxylamine, allowing for the separation of cross-linked proteins for easier identification by mass spectrometry.

The reaction proceeds in a two-step manner. First, one NHS ester reacts with a primary amine on one protein. Subsequently, the second NHS ester reacts with a primary amine on an interacting protein, creating a covalent link between the two molecules.

Data Presentation: Quantitative Analysis of Cross-Linked Proteins

Following cross-linking with this compound, the identification and quantification of interacting proteins are typically performed using mass spectrometry. The data obtained can be presented in tabular format to clearly summarize the findings. Below is a hypothetical example of how quantitative data from a this compound cross-linking experiment followed by mass spectrometry could be presented.

Bait ProteinInteracting ProteinUniProt IDPeptide CountSpectral CountFold Change (Treated vs. Control)p-value
Protein AProtein BP1234512455.2<0.01
Protein AProtein CQ678908283.8<0.05
Protein AProtein DA1B2C35152.10.06
Control IgGProtein EX4Y5Z6251.10.45

Table 1: Quantitative analysis of protein-protein interactions identified by this compound cross-linking and mass spectrometry. This table summarizes the key quantitative metrics obtained from a typical XL-MS experiment. "Peptide Count" and "Spectral Count" are measures of protein abundance. "Fold Change" indicates the enrichment of the interacting protein in the experimental sample compared to a negative control. The "p-value" indicates the statistical significance of the enrichment.

Experimental Protocols

Protocol 1: In-Solution Cross-Linking of Purified Proteins

This protocol is suitable for studying the interaction between two or more purified proteins in a buffered solution.

Materials:

  • This compound

  • Purified proteins of interest

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES or bicarbonate/carbonate.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Dry DMSO (for optional intermediate dilution of this compound)

Procedure:

  • Prepare Protein Sample: Dissolve the purified proteins in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in water or Reaction Buffer to a concentration of 10-25 mM.

  • Cross-Linking Reaction:

    • Add the this compound solution to the protein sample. The final concentration of this compound should be in the range of 0.25-5 mM. A 20- to 50-fold molar excess of the cross-linker over the protein is recommended for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[1]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the cross-linking reaction.[1]

  • Incubate: Incubate for an additional 15 minutes at room temperature.[1]

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Cell Surface Protein Cross-Linking

This protocol is designed to identify interactions between proteins on the surface of living cells.

Materials:

  • This compound

  • Cells in suspension or adherent cells

  • Ice-cold PBS, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

Procedure:

  • Cell Preparation:

    • For cells in suspension, wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[1]

    • For adherent cells, wash the cells three times with ice-cold PBS, pH 8.0.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in ice-cold PBS, pH 8.0, to the desired concentration.

  • Cross-Linking Reaction:

    • Add the this compound solution to the cells to a final concentration of 1-5 mM.[1]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.[1]

  • Cell Lysis and Analysis:

    • Wash the cells with PBS to remove excess quenching buffer.

    • Lyse the cells using a suitable lysis buffer.

    • The cell lysate containing the cross-linked protein complexes is now ready for downstream analysis, such as immunoprecipitation followed by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Protein-Protein Interaction Mapping using this compound

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start: Protein Sample (In Solution or Cell Surface) crosslinking Cross-linking with this compound start->crosslinking quenching Quenching of Reaction crosslinking->quenching lysis Cell Lysis (for cell-based assay) quenching->lysis enrichment Enrichment of Cross-linked Complexes (e.g., IP) lysis->enrichment digestion Protein Digestion (e.g., Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis (Identification and Quantification) ms->data_analysis ppi_map Protein-Protein Interaction Map data_analysis->ppi_map G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TNF TNF Ligand TNFR1 TNFR1 TNF->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits IKK_complex IKK Complex RIPK1->IKK_complex Activates NEMO NEMO IKK_complex->NEMO Component IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Gene Target Gene Expression NFκB_n->Gene Activates

References

Application Notes and Protocols for Sulfo-EGS in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-EGS (Ethylene Glycol bis(Sulfosuccinimidyl) Succinate) for the stabilization of protein complexes prior to mass spectrometry (MS) analysis. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the successful application of this powerful cross-linking chemistry in elucidating protein-protein interactions and signaling pathways.

Introduction to this compound

This compound is a water-soluble, amine-reactive, and cleavable cross-linking agent widely used in proteomics to stabilize transient or weak protein-protein interactions.[1][2][3] Its hydrophilic nature, conferred by the sulfonate groups, makes it particularly suitable for cross-linking proteins in aqueous environments without permeating cell membranes, thus enabling the study of cell surface protein interactions.[2][4] The N-hydroxysuccinimide (NHS) esters at both ends of the this compound molecule react efficiently with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1][2] The spacer arm of this compound is 16.1 Å long and contains ester linkages that can be cleaved with hydroxylamine, allowing for the separation of cross-linked proteins and facilitating their identification by mass spectrometry.[5]

Key Properties of this compound:

PropertyDescription
Molecular Weight 660.45 g/mol [5]
Spacer Arm Length 16.1 Å[5]
Reactivity Primary amines (-NH2)[1]
Solubility Water-soluble[1]
Cleavability Cleavable with hydroxylamine at pH 8.5[2][3]
Cell Permeability Impermeable to cell membranes[2][4]

Experimental Workflow for this compound Cross-linking and Mass Spectrometry

The general workflow for stabilizing protein complexes with this compound followed by mass spectrometry analysis involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking Reaction cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry and Data Analysis Protein_Complex_Isolation Protein Complex Isolation/Purification Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7-9) Protein_Complex_Isolation->Buffer_Exchange Sulfo_EGS_Addition Addition of this compound Buffer_Exchange->Sulfo_EGS_Addition Incubation Incubation (e.g., 30 min at RT or 2h on ice) Sulfo_EGS_Addition->Incubation Quenching Quenching (e.g., Tris or Glycine) Incubation->Quenching SDS_PAGE SDS-PAGE Analysis (Optional) Quenching->SDS_PAGE In_gel_or_In_solution_Digestion In-gel or In-solution Digestion (e.g., Trypsin) SDS_PAGE->In_gel_or_In_solution_Digestion Peptide_Enrichment Enrichment of Cross-linked Peptides (Optional) In_gel_or_In_solution_Digestion->Peptide_Enrichment LC_MSMS LC-MS/MS Analysis Peptide_Enrichment->LC_MSMS Data_Analysis Data Analysis (Identification of cross-linked peptides) LC_MSMS->Data_Analysis

General workflow for this compound cross-linking mass spectrometry.

Detailed Protocols

Protocol 1: Cross-linking of a Purified Protein Complex in Solution

This protocol is suitable for studying the interactions within a purified protein complex.

Materials:

  • Purified protein complex

  • This compound

  • Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]

  • Reaction tubes

Procedure:

  • Sample Preparation:

    • Ensure the purified protein complex is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).[1] Buffers containing primary amines such as Tris or glycine will compete with the protein for reaction with this compound and should be avoided.[1][2]

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of this compound in the amine-free buffer (e.g., 10 mM).[1]

    • Add this compound to the protein sample to a final concentration of 0.25-5 mM.[1] The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of the cross-linker is often used for protein concentrations below 5 mg/mL.[1]

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[1]

    • Incubate for an additional 15 minutes at room temperature.[1]

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

    • Proceed with either in-solution or in-gel digestion of the proteins using a protease such as trypsin.

    • Desalt the resulting peptide mixture prior to MS analysis.

Protocol 2: Cross-linking of Cell Surface Proteins

This protocol is designed to capture interactions between proteins on the surface of intact cells.

Materials:

  • Suspension or adherent cells

  • Phosphate-buffered saline (PBS), pH 8.0

  • This compound

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[2]

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[2]

    • Resuspend or maintain the cells in PBS at an appropriate density.

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of this compound in PBS (e.g., 10 mM).

    • Add this compound to the cell suspension to a final concentration of 1-2 mM.[1]

    • Incubate for 30 minutes at room temperature or 2 hours on ice.[1][2]

  • Quenching:

    • Quench the reaction by adding the quenching buffer to a final concentration of 10-20 mM Tris.[2]

    • Incubate for 15 minutes.[2]

  • Cell Lysis and Protein Extraction:

    • Wash the cells with PBS to remove excess quenching buffer.

    • Lyse the cells using a suitable lysis buffer to extract the cross-linked protein complexes.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with protein purification (e.g., immunoprecipitation) if desired.

    • Follow with in-solution or in-gel digestion and subsequent MS analysis.

Data Presentation: Quantitative Analysis of Cross-linking

The efficiency of cross-linking can be influenced by factors such as the concentration of this compound and the incubation time. The following tables provide hypothetical quantitative data to illustrate how these parameters can be optimized.

Table 1: Effect of this compound Concentration on Cross-link Identification

This compound Concentration (mM)Number of Identified Inter-protein Cross-linksNumber of Identified Intra-protein Cross-linksTotal Unique Cross-linked Peptides
0.1154560
0.542110152
1.068185253
2.075205280
5.072198270

This table illustrates that increasing the this compound concentration generally leads to a higher number of identified cross-links, up to an optimal point beyond which over-cross-linking may occur, potentially leading to sample precipitation and reduced identification.

Table 2: Effect of Incubation Time on Cross-link Identification

Incubation Time (minutes) at 1 mM this compoundNumber of Identified Inter-protein Cross-linksNumber of Identified Intra-protein Cross-linksTotal Unique Cross-linked Peptides
5257095
1555150205
3068185253
6070190260
12065180245

This table shows that the number of identified cross-links increases with incubation time, reaching a plateau after which longer incubation does not significantly improve results and may lead to sample degradation.

Case Study: Elucidating the TNF Receptor Signaling Pathway

Chemical cross-linking with mass spectrometry is a powerful tool for mapping the protein-protein interactions within dynamic signaling complexes, such as the Tumor Necrosis Factor (TNF) receptor signaling pathway. Upon TNF-α binding, TNFR1 recruits a series of adaptor proteins to form Complex I, initiating downstream signaling cascades that regulate inflammation, apoptosis, and cell survival.

TNF_Signaling cluster_complex_I TNFR1 Signaling Complex (Complex I) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits RIPK1 RIPK1 TRADD->RIPK1 recruits cIAP cIAP1/2 TRAF2->cIAP recruits cIAP->RIPK1 K63-ubiquitinates LUBAC LUBAC RIPK1->LUBAC recruits IKK IKK complex (NEMO, IKKα, IKKβ) RIPK1->IKK activates LUBAC->RIPK1 M1-ubiquitinates NFkB NF-κB IKK->NFkB activates Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression translocates to nucleus and induces

Simplified TNF receptor 1 signaling pathway leading to NF-κB activation.

By applying this compound cross-linking to cells stimulated with TNF-α, researchers can capture the transient interactions within the TNFR1 signaling complex. Subsequent mass spectrometry analysis can identify the specific lysine residues involved in these interactions, providing a detailed map of the complex architecture.

Hypothetical Data from a this compound Cross-linking Study of the TNFR1 Complex:

Table 3: Identified Inter-protein Cross-links in the TNFR1 Signaling Complex

Cross-linked ProteinsCross-linked Residues
TNFR1 - TRADDTNFR1(K274) - TRADD(K173)
TRADD - TRAF2TRADD(K298) - TRAF2(K126)
TRADD - RIPK1TRADD(K119) - RIPK1(K377)
TRAF2 - cIAP1TRAF2(K348) - cIAP1(K205)
RIPK1 - NEMO (IKKγ)RIPK1(K632) - NEMO(K285)

This table presents a hypothetical list of identified cross-links that would confirm the direct interactions between key components of the TNFR1 signaling complex.

Conclusion

This compound is a valuable tool for researchers studying protein-protein interactions. Its water-solubility and cleavability make it well-suited for stabilizing protein complexes for mass spectrometry analysis. The protocols and data presented here provide a framework for the successful application of this compound in diverse research settings, from the characterization of purified protein complexes to the mapping of complex signaling pathways in cells. Careful optimization of experimental parameters is crucial for obtaining high-quality data that can provide significant insights into the intricate networks of protein interactions that govern cellular processes.

References

Troubleshooting & Optimization

How to avoid Sulfo-EGS hydrolysis during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-EGS Crosslinking

This technical support center provides guidance on the use of this compound [ethylene glycol bis(sulfosuccinimidylsuccinate)] for protein crosslinking experiments. Find troubleshooting advice and answers to frequently asked questions to help minimize hydrolysis and ensure successful crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] It is used to covalently link proteins or other molecules that have primary amine groups (-NH2), such as the lysine residues on the surface of proteins.[1][2] Its water-solubility makes it ideal for crosslinking cell surface proteins as it does not permeate the cell membrane.[3][4] The spacer arm of this compound is 16.1 Å long and contains cleavable ester sites, allowing for the separation of crosslinked products with hydroxylamine.[1][5]

Q2: What is the primary challenge when using this compound?

A2: The primary challenge is the hydrolysis of the NHS ester groups in aqueous solution.[1][5] This hydrolysis reaction competes with the desired crosslinking reaction, and once hydrolyzed, the NHS ester is no longer reactive with primary amines.[1] The rate of hydrolysis is significantly influenced by pH and temperature.[2][4]

Q3: How should this compound be stored?

A3: this compound is moisture-sensitive and should be stored desiccated at 4-8°C.[1][5] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[1][5]

Q4: Can I prepare a stock solution of this compound?

A4: No, it is strongly recommended to prepare this compound solutions immediately before use.[1][5] The NHS ester moiety readily hydrolyzes, rendering the crosslinker inactive. Any unused reconstituted crosslinker should be discarded.[1][5]

Q5: What buffers are recommended for this compound crosslinking?

A5: Amine-free buffers are essential. Recommended buffers include phosphate, HEPES, carbonate/bicarbonate, and borate buffers at a pH range of 7-9.[1][5] Phosphate-buffered saline (PBS) is commonly used.[6]

Q6: What buffers should I avoid?

A6: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the NHS ester, thereby quenching the crosslinking reaction.[1][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no crosslinking efficiency Hydrolysis of this compound Ensure the this compound solution is prepared immediately before use.[1][5] Work quickly and keep the reaction on ice if possible to slow down hydrolysis.[1]
Incorrect buffer Use an amine-free buffer such as PBS, HEPES, or borate at pH 7-9.[1][5] Avoid Tris and glycine buffers.[1][5]
Suboptimal pH The optimal pH for the reaction is between 7 and 9.[1][2] Hydrolysis increases significantly at higher pH.[4]
Low protein concentration For dilute protein solutions (< 2 mg/mL), a higher molar excess of the crosslinker is needed.[1]
Formation of large protein aggregates Excessive crosslinking Reduce the concentration of this compound or decrease the reaction time. A 10- to 50-fold molar excess of crosslinker over protein is a good starting point.[5]
Long incubation period While a 30-minute incubation is a good starting point, excessively long incubations can lead to aggregate formation and loss of crosslinker stability.[6]
Inconsistent results between experiments Moisture contamination of this compound powder Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][5] Store desiccated.[1][5]
Variability in reagent preparation Prepare fresh this compound solution for each experiment. Do not store solutions.[1]

Quantitative Data Summary

Parameter Recommended Condition Notes
Storage Temperature 4-8°C (desiccated)[1][5]Equilibrate to room temperature before opening.[1][5]
Reaction pH 7.0 - 9.0[1][2]Hydrolysis rate increases with pH.[4]
Reaction Temperature Room temperature (20-25°C) or on ice (4°C)[1]Lower temperatures slow down hydrolysis.[4]
Reaction Time 30 minutes at room temperature or 2 hours on ice[1]Optimal time may need to be determined empirically.[6]
Molar Excess of this compound 10-fold (for protein > 5mg/mL) to 20-50-fold (for protein < 5mg/mL)[5]Adjust based on protein concentration and desired crosslinking level.
Quenching Agent 20-50 mM final concentration of Tris or glycine[1]Quenches unreacted this compound.

Experimental Protocols

General Protocol for Protein Crosslinking in Solution
  • Prepare Reaction Buffer: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[5]

  • Prepare Protein Sample: Dissolve the protein in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10-25 mM.[1]

  • Initiate Crosslinking: Add the freshly prepared this compound solution to the protein sample. The final concentration of this compound should typically be in a 10- to 50-fold molar excess over the protein.[5]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM to stop the reaction.[1]

  • Incubate Quenching: Incubate for an additional 15 minutes at room temperature.[1]

  • Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE and Western blotting.

Protocol for Cell Surface Protein Crosslinking
  • Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing culture media.[5]

  • Resuspend Cells: Resuspend the cells in the ice-cold amine-free buffer to a concentration of approximately 25 x 10^6 cells/mL.[5]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the same ice-cold buffer to the desired concentration (e.g., 1-5 mM final concentration).[5]

  • Initiate Crosslinking: Add the this compound solution to the cell suspension.

  • Incubate: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[5]

  • Quench Reaction: Add a quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.[5]

  • Cell Lysis and Analysis: The cells can now be pelleted, lysed, and the protein crosslinking analyzed.

Visualizations

Sulfo_EGS_Hydrolysis Sulfo_EGS Active this compound (Reactive NHS Ester) Hydrolyzed_EGS Inactive this compound (Hydrolyzed) Sulfo_EGS->Hydrolyzed_EGS Competing Reaction (Hydrolysis) Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) Sulfo_EGS->Crosslinked_Protein Desired Reaction (Crosslinking) Protein Protein (Primary Amine) Protein->Crosslinked_Protein

Caption: Competing reactions of this compound: crosslinking vs. hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Equilibrate this compound to Room Temperature D Prepare Fresh This compound Solution A->D B Prepare Amine-Free Buffer (pH 7-9) C Prepare Protein Sample B->C E Add this compound to Protein Sample C->E D->E F Incubate (30 min RT or 2 hr on ice) E->F G Quench with Tris or Glycine F->G H Analyze Sample (e.g., SDS-PAGE) G->H

Caption: Recommended workflow to minimize this compound hydrolysis.

Troubleshooting_Logic Start Low/No Crosslinking Check_Reagent Was this compound solution prepared fresh? Start->Check_Reagent Check_Buffer Is the buffer amine-free and pH 7-9? Check_Reagent->Check_Buffer Yes Solution1 Remake this compound solution immediately before use. Check_Reagent->Solution1 No Check_Concentration Is the molar excess of this compound sufficient? Check_Buffer->Check_Concentration Yes Solution2 Use a recommended buffer (e.g., PBS) at the correct pH. Check_Buffer->Solution2 No Solution3 Increase the molar excess of this compound. Check_Concentration->Solution3 No End Successful Crosslinking Check_Concentration->End Yes Solution1->Check_Reagent Solution2->Check_Buffer Solution3->Check_Concentration

Caption: Troubleshooting logic for inefficient this compound crosslinking.

References

Optimizing Sulfo-EGS to Protein Crosslinking: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Sulfo-EGS [Ethylene glycol bis(sulfosuccinimidyl succinate)] to protein for effective crosslinking. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for crosslinking?

The ideal molar ratio of this compound to protein is primarily dependent on the concentration of your protein solution. Manipulating this ratio allows you to control the extent of conjugation and polymerization.[1] For concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess of the crosslinker is a good starting point.[1][2] For more dilute protein solutions (< 5 mg/mL), a higher molar excess of 20- to 50-fold is recommended.[1][2] It is crucial to empirically determine the optimal ratio for each specific application.[3]

Q2: How do I calculate the amount of this compound needed for my experiment?

To calculate the required amount of this compound, you first need to determine the moles of your protein.

  • Step 1: Calculate moles of protein.

    • Moles of Protein = (Protein concentration in mg/mL) / (Protein Molecular Weight in g/mol ) x (Volume in mL)

  • Step 2: Determine the desired molar excess of this compound.

    • Refer to the recommendations in Q1 based on your protein concentration.

  • Step 3: Calculate the moles of this compound.

    • Moles of this compound = Moles of Protein x Desired Molar Excess

  • Step 4: Calculate the mass of this compound.

    • Mass of this compound (in mg) = Moles of this compound x Molecular Weight of this compound (660.45 g/mol )

Q3: What are the recommended reaction conditions for this compound crosslinking?

Successful crosslinking with this compound depends on several factors, including the buffer composition, pH, reaction time, and temperature.

  • Reaction Buffer: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.[1][2] Avoid buffers like Tris or glycine as they will compete with the protein for reaction with the this compound.[1][2]

  • pH: The optimal pH range for the NHS ester reaction is between 7 and 9.[1][2] The rate of hydrolysis of the NHS ester, a competing reaction, increases with higher pH.[1][2]

  • Reaction Time and Temperature: A typical incubation time is 30 minutes at room temperature or 2 hours on ice.[1][2]

Q4: How do I prepare the this compound solution?

This compound should be prepared immediately before use as the NHS ester moiety readily hydrolyzes.[2] It can be dissolved in water or a compatible reaction buffer up to a concentration of approximately 10 mM.[1][2] Note that the solubility of this compound decreases with increasing salt concentration.[1][2]

Q5: Is it necessary to quench the crosslinking reaction?

Quenching the reaction is optional for some applications but is recommended to stop the crosslinking process.[1][2] This is achieved by adding a quenching solution containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1][2] Incubate for an additional 15 minutes after adding the quenching solution.[1][2]

Q6: What is the difference between this compound and EGS?

This compound is the water-soluble analog of EGS.[1] The key difference lies in their membrane permeability. This compound is membrane-impermeable, making it ideal for crosslinking cell surface proteins.[4] In contrast, EGS is membrane-permeable and can be used for intracellular and intramembrane protein conjugation.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Protein Precipitation/ Aggregation Over-modification of the protein: A high molar excess of this compound can introduce too many crosslinks, leading to aggregation.[5]- Reduce the this compound:protein molar ratio: Titrate down the molar excess of this compound used in the reaction.[5]- Optimize buffer conditions: Screen different buffer compositions and pH values.[5]
Inappropriate buffer conditions: The pH or ionic strength of the buffer may be causing protein instability.[5]- Optimize buffer conditions: Screen different buffer compositions, pH values, and the addition of stabilizers.[5]
Low or No Crosslinking Inactive this compound: The this compound may have hydrolyzed due to moisture.- Use fresh, properly stored this compound: Store desiccated at 4-8°C and equilibrate the vial to room temperature before opening.[2]- Prepare this compound solution immediately before use. [2]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for reaction.- Use a non-amine containing buffer: Switch to PBS, HEPES, or borate buffer.[1][2]
Insufficient molar excess of this compound: The amount of crosslinker may be too low, especially for dilute protein samples.- Increase the this compound:protein molar ratio: Refer to the recommended ratios based on protein concentration.[1][2]
Loss of Protein Activity Modification of critical residues: The crosslinking reaction may be modifying amino acids essential for the protein's biological function.[5]- Reduce the this compound:protein molar ratio: A lower molar ratio will result in the modification of fewer lysine residues.[5]- Consider site-specific conjugation methods: Explore alternative crosslinking strategies if random lysine modification is problematic.[5]

Quantitative Data Summary

Protein Concentration Recommended this compound to Protein Molar Excess Final this compound Concentration Range
> 5 mg/mL10-fold[1][2]0.25 - 5 mM[1][2]
< 5 mg/mL20- to 50-fold[1][2]0.25 - 5 mM[1][2]
Cells in Suspension (~25 x 10⁶ cells/mL)Not applicable (use final concentration)1 - 5 mM[2]
Membranes (0.1-0.5 mg)Not applicable (use final concentration)1 - 2 mM[1]

Experimental Protocols & Workflows

General Protein Crosslinking in Solution

This protocol outlines the basic steps for crosslinking proteins in a solution.

Sulfo_EGS_Protein_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Downstream Analysis p1 Prepare Protein Sample in Amine-Free Buffer (pH 7-9) r1 Add this compound to Protein Solution (Target Molar Ratio) p1->r1 Protein Sample p2 Prepare Fresh This compound Solution (~10 mM) p2->r1 This compound Solution p3 Prepare Quenching Solution (e.g., 1M Tris) q1 Add Quenching Solution (Final conc. 20-50 mM) p3->q1 Quenching Solution r2 Incubate: 30 min at RT or 2 hours on Ice r1->r2 r2->q1 Crosslinked Sample q2 Incubate for 15 min q1->q2 a1 Proceed to Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) q2->a1 Quenched Sample

Caption: Workflow for this compound crosslinking of proteins in solution.

Troubleshooting Logic for Low Crosslinking Efficiency

This diagram illustrates a logical approach to troubleshooting experiments with poor crosslinking results.

Troubleshooting_Low_Crosslinking start Low or No Crosslinking Observed check_reagent Is the this compound reagent fresh and properly stored? start->check_reagent check_buffer Does the reaction buffer contain primary amines? check_reagent->check_buffer Yes replace_reagent Use a new vial of This compound and prepare a fresh solution check_reagent->replace_reagent No check_ratio Is the this compound to protein molar ratio adequate? check_buffer->check_ratio No change_buffer Switch to an amine-free buffer (e.g., PBS, HEPES) check_buffer->change_buffer Yes increase_ratio Increase the molar excess of this compound, especially for dilute samples check_ratio->increase_ratio No success Successful Crosslinking check_ratio->success Yes replace_reagent->check_buffer change_buffer->check_ratio increase_ratio->success

References

Technical Support Center: Sulfo-EGS Crosslinking in High Salt Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Sulfo-EGS in high salt buffers during crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for crosslinking?

This compound (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, homobifunctional crosslinker.[1][2] It is used to covalently link proteins or other molecules that are in close proximity (within a 16.1 Å spacer arm length). Its primary application is to stabilize protein-protein interactions for subsequent analysis. The "Sulfo" part of its name refers to the sulfonate groups on the N-hydroxysuccinimide (NHS) esters, which makes the molecule water-soluble, in contrast to its water-insoluble counterpart, EGS.[1][3] This property is particularly useful for crosslinking proteins on the cell surface, as this compound does not permeate the cell membrane.

Q2: I'm observing precipitation when I add this compound to my high salt buffer. Why is this happening?

While this compound is considered water-soluble, its solubility significantly decreases as the salt concentration in the buffer increases.[1][4] High concentrations of salts, such as sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄), can lead to the "salting-out" of the this compound, causing it to precipitate out of solution. This is a common issue in experiments that require high salt conditions to maintain protein stability or reduce non-specific interactions.

Q3: What is the maximum concentration of this compound I can use in a high salt buffer?

Q4: What buffers are compatible with this compound crosslinking?

The best buffers for this compound crosslinking are those that do not contain primary amines, which would compete with the target proteins for reaction with the NHS esters.[1][4] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, and borate buffers, with a pH range of 7-9.[1][3][4] Buffers containing Tris or glycine are not recommended as they will quench the crosslinking reaction.[1][4]

Q5: How does pH affect the stability and reactivity of this compound?

The NHS esters of this compound are susceptible to hydrolysis, which increases with higher pH.[1] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[5] Therefore, it is crucial to prepare this compound solutions immediately before use and not to store them.[4] The crosslinking reaction with primary amines is most efficient at a pH of 7-9.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
This compound precipitates upon addition to the reaction buffer. The salt concentration is too high for the desired this compound concentration.- Decrease the final concentration of this compound in the reaction. - If possible, lower the salt concentration of your buffer. - Prepare a more concentrated stock of this compound in a low-salt buffer or water and add a smaller volume to your reaction. - Add a small amount of a water-miscible organic solvent like DMSO (up to 20% of the final reaction volume) to aid in solubility.[3]
Low or no crosslinking efficiency. - This compound Hydrolysis: The this compound was not used immediately after reconstitution or the pH of the buffer is too high. - Quenching of Reaction: The buffer contains primary amines (e.g., Tris, glycine). - Insufficient this compound: The molar excess of the crosslinker over the protein is too low.- Always prepare fresh this compound solutions. Perform the reaction at a pH between 7 and 8 for a good balance between reactivity and stability. - Ensure your buffer is free of primary amines. - Increase the molar excess of this compound to protein. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[4]
Non-specific protein aggregation. The concentration of the crosslinker is too high, leading to random intermolecular crosslinking.- Titrate the this compound concentration to find the optimal level that crosslinks your complex of interest without causing widespread aggregation. - Optimize the protein concentration; very high protein concentrations can also lead to non-specific crosslinking.

Quantitative Data Summary

While exact solubility limits of this compound are highly dependent on the specific experimental conditions, the following table provides general guidance on its solubility and factors that influence it.

ParameterRecommended Range/ValueEffect on this compound Solubility
Concentration in Standard Buffer (e.g., PBS with 150 mM NaCl) Up to 10 mM[1][4]Baseline solubility
High Salt Concentration (e.g., >500 mM NaCl) Empirically determined, start with lower concentrations (e.g., 1-2 mM)Decreases solubility
Ammonium Sulfate Concentration Empirically determined, start with lower concentrationsDecreases solubility
pH 7 - 9[1][3][4]Minimal direct effect on solubility, but higher pH increases hydrolysis rate[1]
Temperature 4°C to Room TemperatureLower temperatures may slightly decrease solubility but will also decrease the rate of hydrolysis.
Organic Co-solvents (e.g., DMSO) Up to 20% (v/v)[3]Increases solubility

Experimental Protocol: Crosslinking for Co-Immunoprecipitation with High Salt Washes

This protocol describes the use of this compound to stabilize a protein complex prior to co-immunoprecipitation (Co-IP), allowing for subsequent stringent, high-salt washes to reduce non-specific protein binding.

Materials:

  • Cells expressing the protein of interest

  • Ice-cold PBS (amine-free)

  • Lysis Buffer (e.g., RIPA buffer without Tris, substitute with HEPES)

  • This compound

  • Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Primary antibody for IP

  • Protein A/G magnetic beads

  • Wash Buffer (Lysis buffer with desired high salt concentration, e.g., 500 mM NaCl)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Harvest and Washing:

    • Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture media.

  • Crosslinking:

    • Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in water or a low-salt buffer.

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice with gentle rotation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., 20-50 µL of 1 M Tris-HCl per 1 mL of reaction).

    • Incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Cell Lysis:

    • Pellet the cells by centrifugation and lyse them using an appropriate amine-free lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Clarify the cell lysate by centrifugation.

    • Incubate the lysate with the primary antibody for 1-2 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • High Salt Washes:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with the high-salt Wash Buffer. This step is crucial for removing non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Visualizations

troubleshooting_sulfo_egs_precipitation start Start: this compound Precipitation Observed check_concentration Is this compound concentration > 2 mM in high salt? start->check_concentration reduce_sulfo_egs Solution: Reduce this compound concentration check_concentration->reduce_sulfo_egs Yes check_salt Is salt concentration > 500 mM? check_concentration->check_salt No re_evaluate Re-evaluate experiment reduce_sulfo_egs->re_evaluate lower_salt Solution: Lower salt concentration if possible check_salt->lower_salt Yes add_dmso Solution: Add DMSO (up to 20% v/v) check_salt->add_dmso No lower_salt->re_evaluate prepare_stock Solution: Prepare a concentrated stock in low-salt buffer add_dmso->prepare_stock If DMSO is not desired add_dmso->re_evaluate prepare_stock->re_evaluate

Caption: Troubleshooting logic for this compound precipitation.

co_ip_workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_ip Immunoprecipitation cluster_analysis Analysis harvest 1. Harvest Cells wash 2. Wash with ice-cold PBS (x3) harvest->wash resuspend 3. Resuspend in PBS wash->resuspend add_sulfo_egs 4. Add fresh this compound (1-2 mM) resuspend->add_sulfo_egs incubate_crosslink 5. Incubate (30 min RT or 2h on ice) add_sulfo_egs->incubate_crosslink quench 6. Quench with Tris or Glycine incubate_crosslink->quench lyse 7. Lyse Cells quench->lyse add_ab 8. Add Primary Antibody lyse->add_ab add_beads 9. Add Protein A/G Beads add_ab->add_beads wash_high_salt 10. Wash with High Salt Buffer (x3-5) add_beads->wash_high_salt elute 11. Elute Protein Complex wash_high_salt->elute analyze 12. SDS-PAGE / Western Blot / Mass Spec elute->analyze

Caption: Experimental workflow for Co-IP with this compound crosslinking.

References

Impact of primary amine containing buffers on Sulfo-EGS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sulfo-EGS crosslinker. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crosslinking experiment failing or giving weak results?

A1: One of the most common reasons for failed or inefficient crosslinking with this compound is the presence of primary amine-containing buffers in your reaction mixture.[1][2][3][4] this compound is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.[1][2] If your buffer contains primary amines (e.g., Tris or glycine), the buffer molecules will compete with your target protein for reaction with the this compound, effectively quenching the crosslinking reaction.[1][2][3]

Q2: What buffers are compatible with this compound crosslinking?

A2: To ensure successful crosslinking, it is crucial to use buffers that do not contain primary amines. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.[1][2][3] The optimal pH for the reaction is between 7 and 9.[1][2][5]

Q3: Can I use Tris buffer at any stage of my experiment?

A3: While Tris buffer is incompatible with the crosslinking reaction itself, it can be used to intentionally stop or "quench" the reaction.[1][2][3] After the desired incubation time for crosslinking, adding a solution containing a primary amine, such as Tris or glycine, at a final concentration of approximately 20-50 mM will consume any unreacted this compound and halt the crosslinking process.[1][2]

Q4: My protein is in a Tris-based buffer. What should I do before starting the crosslinking reaction?

A4: If your protein of interest is in a buffer containing primary amines, you must perform a buffer exchange into a compatible buffer (e.g., PBS) before adding this compound.[4] This can be achieved through methods like dialysis or using a desalting column.[4]

Q5: How can I be sure that my this compound is active?

A5: this compound is moisture-sensitive and the NHS ester moiety can readily hydrolyze, rendering it non-reactive.[1][2] To ensure its activity, always store it desiccated at 4-8°C and allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] It is also recommended to prepare the this compound solution immediately before use and discard any unused portion.[1][2]

Troubleshooting Guide

Problem: No or low crosslinking efficiency.
Potential Cause Recommended Solution
Presence of primary amine-containing buffers (e.g., Tris, glycine). Perform a buffer exchange to a compatible buffer like PBS, HEPES, or borate before adding this compound.[1][2][3][4]
Hydrolysis of this compound. Ensure proper storage of this compound (desiccated at 4-8°C).[1][2] Prepare the crosslinker solution immediately before use.[1][2]
Incorrect pH of the reaction buffer. The optimal pH range for NHS ester reactions is 7-9.[1][2][5] Verify the pH of your reaction buffer.
Low protein concentration. The competing hydrolysis reaction of the NHS ester is more pronounced in dilute protein solutions.[1][2] If possible, increase the protein concentration.
Inaccessible primary amines on the target protein. The primary amines on the protein surface must be available for the reaction to occur.[4] Consider altering the reaction conditions (e.g., pH) to potentially expose more reactive sites.

Experimental Protocols

General Protocol for Protein Crosslinking using this compound
  • Buffer Preparation: Prepare your protein sample in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 8.0.[1][2]

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration (e.g., 10 mM).[1]

  • Crosslinking Reaction: Add the this compound solution to your protein sample. The final concentration of this compound will need to be optimized for your specific application, but a starting point is often a 10- to 50-fold molar excess over the protein concentration.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[1][2]

  • Quenching (Optional): To stop the crosslinking reaction, add a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[1][2] Incubate for an additional 15 minutes.[1][2]

  • Analysis: Proceed with your downstream analysis, such as SDS-PAGE, to assess the crosslinking results.

Visualizing the Impact of Primary Amines

The following diagram illustrates the chemical reaction that occurs when this compound is in the presence of a primary amine-containing buffer, leading to the inactivation of the crosslinker.

Sulfo_EGS_Inactivation cluster_reaction Reaction Mixture Sulfo_EGS This compound (Active Crosslinker) Inactive_Sulfo_EGS Inactive this compound -Amine Adduct Sulfo_EGS->Inactive_Sulfo_EGS Reaction Crosslinked_Protein Crosslinked Protein Sulfo_EGS->Crosslinked_Protein Desired Reaction Primary_Amine Primary Amine (e.g., Tris Buffer) Primary_Amine->Inactive_Sulfo_EGS Protein Target Protein (with Lysine) Protein->Crosslinked_Protein

Caption: Reaction pathway of this compound with primary amines.

This diagram shows that when a primary amine from a buffer like Tris is present, it reacts with this compound, forming an inactive adduct and preventing the desired crosslinking of the target protein.

Troubleshooting Workflow

The following workflow can be used to diagnose and resolve common issues encountered during this compound crosslinking experiments.

Troubleshooting_Workflow Start Start: No/Low Crosslinking Check_Buffer Check Buffer Composition: Contains Primary Amines? Start->Check_Buffer Buffer_Exchange Action: Perform Buffer Exchange (e.g., Dialysis, Desalting) Check_Buffer->Buffer_Exchange Yes Check_Reagent Check this compound: Properly Stored? Freshly Prepared? Check_Buffer->Check_Reagent No Buffer_Exchange->Check_Reagent New_Reagent Action: Use Fresh this compound Check_Reagent->New_Reagent No Check_pH Check Reaction pH: Within 7-9 Range? Check_Reagent->Check_pH Yes New_Reagent->Check_pH Adjust_pH Action: Adjust Buffer pH Check_pH->Adjust_pH No Check_Concentration Check Protein Concentration: Too Dilute? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Increase_Concentration Action: Increase Protein Concentration Check_Concentration->Increase_Concentration Yes Success Successful Crosslinking Check_Concentration->Success No Increase_Concentration->Success

Caption: Troubleshooting workflow for this compound crosslinking.

References

Technical Support Center: Troubleshooting Sulfo-EGS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource to troubleshoot and resolve common issues encountered during Sulfo-EGS (Sulfosuccinimidyl ethylene glycol bis(succinimidyl succinate)) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a this compound reaction to fail?

The most frequent cause of failure is the presence of primary amines (e.g., Tris or glycine) in the reaction buffer.[1][2][3][4][5][6] These amines compete with the target molecules for reaction with the this compound, thereby quenching the crosslinking reaction.[1][2][4]

Q2: How should I store and handle this compound?

This compound is highly sensitive to moisture.[1][2][7] It should be stored desiccated at -20°C.[2][7][8] Before opening, the vial must be equilibrated to room temperature to prevent condensation.[1][2] Stock solutions should not be prepared for storage; the reagent should be dissolved immediately before use.[1][2][5]

Q3: What is the optimal pH for a this compound reaction?

The optimal pH range for this compound reactions is between 7 and 9.[1][2] While the reaction proceeds more rapidly at higher pH, the rate of hydrolysis of the NHS ester also increases significantly, which can reduce the efficiency of the crosslinking.[1][2][3]

Q4: Can I use this compound for intracellular crosslinking?

No, this compound is a water-soluble crosslinker and is not membrane-permeable, making it ideal for cell surface protein crosslinking.[9] For intracellular crosslinking, the water-insoluble analog EGS should be used.[1][10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your this compound experiment.

Problem 1: No or very low yield of crosslinked product.

This is the most common issue and can be caused by several factors. Follow this logical troubleshooting workflow to identify the root cause.

G start Start: No Crosslinking Observed reagent 1. Check Reagent & Solution Prep start->reagent buffer 2. Verify Buffer Composition reagent->buffer Reagent OK? ph 3. Check Reaction pH buffer->ph Buffer OK? concentration 4. Optimize Concentrations ph->concentration pH OK? protein 5. Assess Protein Sample concentration->protein Concentrations OK? protocol 6. Review Incubation & Quenching protein->protocol Protein OK? success Success: Crosslinking Achieved protocol->success Protocol OK?

Caption: Troubleshooting workflow for failed this compound reactions.

Cause 1a: Degraded this compound Reagent

The NHS ester in this compound is highly susceptible to hydrolysis. Improper storage or handling can quickly inactivate the reagent.

  • Solution:

    • Always store this compound desiccated at -20°C.[2][7][8]

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.[1][2]

    • Prepare the this compound solution immediately before use. Do not store stock solutions.[1][2][5]

    • If you suspect the reagent is compromised, you can test its reactivity.

Cause 1b: Incompatible Reaction Buffer

The presence of primary amines in your buffer is a critical point of failure.

  • Solution:

    • Do NOT use buffers containing Tris, glycine, or other primary amines.[1][2][3][4][5][6]

    • Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.[1][2][3][4]

    • If your protein sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[5]

Cause 1c: Suboptimal Reaction pH

The pH of the reaction affects the balance between the amine reaction and NHS-ester hydrolysis.

  • Solution:

    • Ensure the pH of your reaction buffer is between 7.0 and 8.5 for optimal results.[3] The reaction is generally more efficient at a slightly alkaline pH (e.g., 8.0).[1]

    • Be aware that at higher pH values (e.g., pH 8.6), the half-life of the NHS ester decreases to as little as 10 minutes.[3][11]

pHHalf-life of NHS-ester (at 0-4°C)Recommendation
7.04-5 hoursSuitable for longer incubation times, but the reaction will be slower.
8.0~1 hourA good starting point for most applications, balancing reactivity and stability.
8.6~10 minutesUse only for very rapid reactions where short incubation times are sufficient.[3]
> 9.0Very shortNot recommended due to rapid hydrolysis of the this compound.

Data in the table is compiled from multiple sources for illustrative purposes.[3][11]

Cause 1d: Incorrect Concentrations

The molar ratio of this compound to your protein is a critical parameter that often requires optimization.

  • Solution:

    • For concentrated protein solutions (>5 mg/mL), start with a 10-fold molar excess of this compound.[1][2]

    • For dilute protein solutions (<5 mg/mL), a higher molar excess (20- to 50-fold) is often required to compensate for the increased rate of hydrolysis in dilute solutions.[1][2]

    • The final concentration of this compound in the reaction typically ranges from 0.25-5 mM.[1][2]

Problem 2: Protein Precipitation After Adding this compound.

This can occur if the crosslinking reaction alters the protein's net charge and solubility.

Cause 2a: Over-crosslinking

Adding too much crosslinker can lead to extensive polymerization and precipitation.[6]

  • Solution:

    • Reduce the molar excess of this compound in the reaction.

    • Decrease the incubation time.

    • Perform the reaction at a lower temperature (e.g., on ice for 2 hours instead of room temperature for 30 minutes).[1][2]

Experimental Protocols

General Protocol for Protein Crosslinking in Solution

This protocol provides a starting point for your experiment. Optimization may be required.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis p1 1. Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) p2 2. Prepare Fresh this compound Solution (e.g., 10mM in water) p3 3. Prepare Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5) r1 4. Add this compound to Protein Sample (10-50x molar excess) r2 5. Incubate: - 30 min at Room Temp OR - 2 hours on Ice r1->r2 q1 6. Quench Reaction (add Tris to 20-50mM final) r2->q1 q2 7. Incubate 15 min q1->q2 q3 8. Proceed to Downstream Analysis (e.g., SDS-PAGE) q2->q3

Caption: Standard experimental workflow for this compound crosslinking.

  • Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration will determine the necessary molar excess of the crosslinker.[1][2]

  • Prepare this compound: Immediately before use, dissolve this compound in water or your reaction buffer to a concentration of ~10 mM.[1][2]

  • Initiate Reaction: Add the calculated amount of this compound solution to your protein sample.

  • Incubate: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1][2] The lower temperature may be preferable for sensitive proteins.

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl, to a final concentration of 20-50 mM.[1][2] Incubate for an additional 15 minutes.[1][2]

  • Analyze: Proceed with your downstream analysis, such as SDS-PAGE, to visualize the crosslinked products.

Protocol for Testing this compound Reactivity

If you suspect your reagent has been compromised by moisture, you can perform this simple test.

  • Materials:

    • Suspected this compound reagent

    • Amine-free buffer (e.g., phosphate buffer, pH 7-8)[9]

    • 0.5-1.0 N NaOH[9]

    • Spectrophotometer

  • Procedure:

    • Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.[9]

    • Prepare a control cuvette with 2 mL of the buffer alone.

    • Immediately zero the spectrophotometer at 260 nm using the control cuvette, then measure the absorbance of the this compound solution.[9]

    • To 1 mL of the measured this compound solution, add 100 µL of 0.5-1.0 N NaOH. Mix for 30 seconds.[9] This will rapidly hydrolyze all active NHS esters.

    • Immediately (within 1 minute), measure the absorbance at 260 nm again.[9]

    • Result: A significant increase in absorbance after adding NaOH indicates that the reagent was active. The N-hydroxysuccinimide byproduct of hydrolysis absorbs light in the 260-280 nm range.[3] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

References

Removing Excess Sulfo-EGS After Crosslinking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing excess Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)) following protein crosslinking experiments. Adherence to proper quenching and removal protocols is critical for obtaining reliable and reproducible results in downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess this compound.

Problem Possible Cause Solution
Low crosslinking efficiency despite a visible reaction. Premature hydrolysis of this compound.This compound is moisture-sensitive and hydrolyzes readily in aqueous solutions.[1] Always prepare this compound solutions immediately before use and avoid storing them.[1] Ensure that the reaction buffer does not contain primary amines (e.g., Tris, glycine) which will compete with the target protein for reaction with the crosslinker.[1]
Reaction buffer pH is not optimal.The reaction of this compound with primary amines is most efficient at a pH of 7-9.[1] Ensure your buffer is within this range.
Protein precipitation after crosslinking. Over-crosslinking of the protein.An excess of crosslinker can lead to extensive intra- and intermolecular crosslinking, causing protein aggregation and precipitation.[2] Optimize the molar excess of this compound to your protein concentration. A 10- to 50-fold molar excess is a common starting point.[1]
Incomplete removal of excess crosslinker. Inefficient quenching.Ensure the quenching reagent (e.g., Tris or glycine) is added at a sufficient final concentration (typically 20-50 mM) and allowed to react for at least 15 minutes to neutralize all unreacted this compound.[1]
Inadequate removal method.Choose a removal method with an appropriate molecular weight cut-off (MWCO) to effectively separate your protein from the smaller this compound and its byproducts. For desalting columns, select a resin with a MWCO that is significantly smaller than your protein of interest.[3][4] For dialysis, use a membrane with a suitable MWCO and allow sufficient time for diffusion.
Interference in downstream applications (e.g., mass spectrometry). Presence of residual quenching reagent or crosslinker byproducts.Both the quenching reagent (e.g., Tris) and the N-hydroxysulfosuccinimide byproduct can interfere with subsequent analyses.[5] Ensure thorough removal by using a properly sized desalting column or extensive dialysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the this compound crosslinking reaction?

A1: Quenching stops the crosslinking reaction by consuming any unreacted this compound.[1] This is crucial to prevent further, uncontrolled crosslinking that could lead to protein aggregation or non-specific modifications. Primary amines, such as Tris or glycine, are effective quenching agents as they rapidly react with the NHS esters of this compound.[1]

Q2: What are the primary methods for removing excess this compound and quenching reagents?

A2: The two main methods for removing small molecules like excess this compound, its hydrolysis byproducts, and quenching reagents from a protein sample are desalting (size exclusion chromatography) and dialysis.[2][5]

Q3: How do I choose between desalting columns and dialysis?

A3: The choice depends on your sample volume, concentration, and the desired speed of removal.

  • Desalting columns are fast and efficient for small to medium sample volumes, providing rapid buffer exchange and removal of small molecules.[3][6] They are ideal for quickly preparing samples for downstream applications.

  • Dialysis is suitable for larger sample volumes and is a gentler method, but it is significantly more time-consuming.

Q4: Can I store my this compound solution for later use?

A4: No, it is strongly recommended to prepare this compound solutions immediately before use.[1] The N-hydroxysuccinimide (NHS) ester moieties are susceptible to hydrolysis in aqueous solutions, which inactivates the crosslinker.[1]

Q5: What buffers are compatible with this compound crosslinking?

A5: Buffers that do not contain primary amines are compatible with this compound.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers, provided the pH is maintained between 7 and 9.[1] Avoid buffers containing Tris or glycine during the crosslinking reaction itself.[1]

Methods for Removing Excess this compound

The following table summarizes and compares the two primary methods for removing excess this compound and related reagents after the quenching step.

Method Principle Typical MWCO Advantages Disadvantages
Desalting (Size Exclusion Chromatography) Separation of molecules based on size. Larger molecules (proteins) pass through the column quickly, while smaller molecules (this compound, quenching reagents) are retarded.[3]5 kDa - 40 kDaFast (minutes), high recovery of protein, efficient removal of small molecules, can be used for buffer exchange.[4][6]Sample dilution can occur, limited sample volume capacity per column.
Dialysis Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.3.5 kDa - 20 kDaGentle on proteins, can accommodate large sample volumes, high degree of purification with multiple buffer changes.Slow (hours to days), potential for sample loss, requires large volumes of buffer.

Experimental Protocols

Protocol 1: Quenching the this compound Crosslinking Reaction
  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 7.5, or a 1 M glycine solution.

  • Add to Reaction Mixture: Add the quenching buffer to the crosslinking reaction to a final concentration of 20-50 mM.[7][1] For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction.

  • Incubate: Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.[7]

Protocol 2: Removal of Excess this compound using a Desalting Column
  • Column Equilibration: Equilibrate the desalting column (e.g., a spin column) with a buffer suitable for your downstream application. This is typically done by centrifuging the column with the equilibration buffer two to three times, discarding the flow-through each time.

  • Sample Application: Apply the quenched crosslinking reaction mixture to the center of the packed resin bed.

  • Elution: Place the column in a new collection tube and centrifuge according to the manufacturer's instructions to collect the desalted protein sample. The larger, crosslinked protein will elute, while the smaller, excess this compound and quenching reagents will be retained in the column matrix.[3]

Visualizing the Workflow

The following diagrams illustrate the key steps in a this compound crosslinking experiment, from reaction to purification.

Sulfo_EGS_Crosslinking_Workflow cluster_0 Crosslinking Reaction cluster_1 Quenching cluster_2 Purification Protein Protein (in amine-free buffer, pH 7-9) Reaction Incubate (e.g., 30 min at RT) Protein->Reaction Sulfo_EGS This compound (freshly prepared) Sulfo_EGS->Reaction Quench Add Quenching Buffer (e.g., Tris, 20-50 mM) Reaction->Quench Reaction Mixture Incubate_Quench Incubate (15 min at RT) Quench->Incubate_Quench Removal Removal of Excess Reagents (Desalting or Dialysis) Incubate_Quench->Removal Quenched Mixture Purified_Protein Purified Crosslinked Protein Removal->Purified_Protein Desalting_Column_Mechanism cluster_0 Sample Application cluster_1 Separation by Size cluster_2 Elution Sample Quenched Reaction Mixture (Protein + Excess Reagents) Column_Top Desalting Column Resin Sample->Column_Top Large_Molecules Large Molecules (Protein) Elute Quickly Column_Top->Large_Molecules Passes Around Beads Small_Molecules Small Molecules (this compound, Tris) Enter Pores, Elute Slowly Column_Top->Small_Molecules Enters Beads Purified_Sample Purified Protein Sample Large_Molecules->Purified_Sample Waste Excess Reagents Retained/Eluted Later Small_Molecules->Waste

References

Technical Support Center: Sulfo-EGS Crosslinking and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) crosslinking workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the cleavage of this compound crosslinked proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble, homobifunctional crosslinking agent.[1][2][3] It is used to covalently link proteins or other molecules that have primary amine groups (-NH2), such as the N-terminus of a protein or the side chain of lysine residues.[1][4] Its key feature is a spacer arm that can be chemically cleaved, allowing for the reversal of the crosslink.[2][3] This makes it particularly useful for applications like studying protein-protein interactions, identifying interacting partners, and reversible immobilization of proteins.[5][6] Because it is water-soluble, it is ideal for crosslinking proteins on the cell surface without permeating the cell membrane.[1][4]

Q2: How is the crosslink formed with this compound cleaved?

A2: The ester linkages in the this compound spacer arm can be cleaved using hydroxylamine•HCl.[1][7] The standard procedure involves incubating the crosslinked sample with a hydroxylamine solution at a specific pH and temperature.[1][7]

Q3: Is this compound sensitive to any particular storage or handling conditions?

A3: Yes, this compound is highly sensitive to moisture.[1][7] It should be stored in a desiccated environment at 4-8°C.[1][7] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation from forming inside.[1][7] Any unused reconstituted crosslinker should be discarded as the NHS ester moiety readily hydrolyzes and becomes non-reactive.[1][7]

Q4: What buffers are compatible with the this compound crosslinking reaction?

A4: Buffers that do not contain primary amines are essential for a successful crosslinking reaction.[1][7] Phosphate, carbonate/bicarbonate, HEPES, and borate buffers at a pH of 7-9 are commonly used.[1][7] Buffers containing Tris or glycine should be avoided as they will compete with the target protein for reaction with the NHS esters, effectively quenching the reaction.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of this compound crosslinked proteins.

Problem 1: Incomplete or No Cleavage of Crosslinked Proteins

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Hydroxylamine Solution Preparation The hydroxylamine solution must be prepared fresh immediately before use.[1][7] The recommended concentration is typically 2M, and the pH should be adjusted to 8.5.[1][7] Using an old or improperly prepared solution will result in poor cleavage efficiency.
Suboptimal Cleavage Conditions Ensure the incubation is performed at 37°C for 3-6 hours with stirring.[1][7] Lower temperatures or shorter incubation times may lead to incomplete cleavage.[1] For particularly resistant crosslinks, the incubation time can be extended, but monitor for potential protein degradation.
Hydrolysis of this compound Prior to Crosslinking If the this compound reagent was exposed to moisture during storage or handling, it may have hydrolyzed, leading to inefficient crosslinking and consequently, no crosslinks to cleave. Always use fresh, properly stored reagent.[1][7]
Presence of Interfering Substances Ensure that the buffer used for the cleavage reaction does not contain substances that could interfere with the reaction. While the primary concern for interference is during the crosslinking step, it is good practice to perform the cleavage in a clean buffer system like PBS adjusted to the correct pH.[1][7]
Problem 2: Protein Degradation or Aggregation During Cleavage

Possible Causes & Solutions

CauseRecommended Solution
Prolonged Incubation at Elevated Temperature The combination of a relatively high pH (8.5) and temperature (37°C) for an extended period can lead to protein degradation or aggregation, especially for sensitive proteins.[1][7]
- Reduce the incubation time to the minimum required for sufficient cleavage. This can be determined empirically by running a time-course experiment.
- Consider performing the cleavage at a lower temperature (e.g., room temperature) for a longer duration, although this may reduce cleavage efficiency.[1]
- Include a protease inhibitor cocktail in the cleavage buffer if proteolysis is a concern.
Undesirable Side Reactions of Hydroxylamine Hydroxylamine can potentially cause unwanted chemical modifications to proteins, although this is less common at the recommended concentrations.[8]
- Optimize the hydroxylamine concentration. It may be possible to reduce the concentration while still achieving acceptable cleavage, thereby minimizing potential side reactions.

Experimental Protocols

Protocol 1: Protein Crosslinking with this compound

Materials:

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)[1]

  • Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)[7]

  • Protein sample in a compatible buffer

Procedure:

  • Prepare the this compound solution immediately before use by dissolving it in the reaction buffer to the desired concentration (e.g., 10-25 mM).[7]

  • Add the this compound solution to the protein sample. The final concentration of the crosslinker typically ranges from 0.25-5 mM.[1][7] The molar excess of crosslinker to protein will depend on the protein concentration and may need to be optimized. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess is recommended.[1][7]

  • Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[1][7]

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.[1][7] This step is important to stop the crosslinking reaction and prevent non-specific reactions in subsequent steps.

Protocol 2: Cleavage of this compound Crosslinks

Materials:

  • Hydroxylamine•HCl[1]

  • Cleavage Buffer (e.g., PBS, adjusted to pH 8.5)[1]

  • Crosslinked protein sample

Procedure:

  • Prepare a 2M hydroxylamine•HCl solution in the cleavage buffer immediately before use. Adjust the final pH to 8.5.[1][7]

  • Warm the hydroxylamine solution to 37°C.[1]

  • Mix the crosslinked protein sample with an equal volume of the warmed hydroxylamine solution.[1]

  • Incubate the mixture for 3-6 hours at 37°C with stirring.[1][7]

  • The effectiveness of the cleavage can be analyzed by SDS-PAGE, comparing the cleaved sample to a non-cleaved control.[1][7]

Visualizations

Sulfo_EGS_Workflow cluster_crosslinking Crosslinking cluster_cleavage Cleavage Protein_A Protein A Crosslinked_Complex Crosslinked A-B Complex Protein_A->Crosslinked_Complex Protein_B Protein B Protein_B->Crosslinked_Complex Sulfo_EGS This compound Sulfo_EGS->Crosslinked_Complex pH 7-9 Cleaved_Protein_A Protein A Crosslinked_Complex->Cleaved_Protein_A Cleaved_Protein_B Protein B Crosslinked_Complex->Cleaved_Protein_B Hydroxylamine Hydroxylamine pH 8.5, 37°C Hydroxylamine->Crosslinked_Complex

Caption: Workflow for this compound crosslinking and subsequent cleavage.

Troubleshooting_Cleavage cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Cleavage Cause1 Incorrect Hydroxylamine Solution Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Reagent Hydrolysis Problem->Cause3 Solution1 Prepare Fresh Solution (2M, pH 8.5) Cause1->Solution1 Solution2 Incubate at 37°C for 3-6 hours Cause2->Solution2 Solution3 Use Fresh, Desiccated This compound Cause3->Solution3

Caption: Troubleshooting logic for incomplete this compound cleavage.

References

Best practices for storing and handling Sulfo-EGS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and detailed protocols for the effective storage and handling of Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble, homobifunctional crosslinker.[1][2][3] It is designed to covalently link proteins or other molecules that contain primary amine groups (-NH2), such as the lysine residues on the surface of proteins.[1][2][4] Because it is not permeable to cell membranes, it is ideal for crosslinking proteins on the cell surface.[1][5][6][7] The spacer arm of this compound is cleavable under mild alkaline conditions with hydroxylamine.[1][2][3]

Q2: How should I properly store this compound powder?

This compound is highly sensitive to moisture.[1][2] Upon receipt, it should be stored in a desiccated environment at either 4-8°C or -20°C.[1][2][8][9] Always check the manufacturer's specific recommendation for your product.

Q3: What is the correct procedure for opening a vial of this compound?

To prevent moisture from condensing onto the product, it is critical to allow the vial to equilibrate to room temperature before opening it.[1][2]

Q4: How should I prepare a this compound working solution?

This compound is water-soluble and should be dissolved in water or an appropriate buffer immediately before use to a concentration of up to 10 mM.[1][2] It is important to note that its solubility can decrease as the salt concentration of the buffer increases.[2]

Q5: Can I prepare a stock solution of this compound for later use?

No. The N-hydroxysuccinimide (NHS) ester moiety of this compound readily hydrolyzes in aqueous solutions, rendering the crosslinker inactive.[1][2] For this reason, you must prepare the solution immediately before you intend to use it and discard any unused portion.[1][2]

Q6: Which buffers are compatible with the this compound crosslinking reaction?

The crosslinking reaction is most commonly performed in phosphate, HEPES, carbonate, or borate buffers.[1][2] It is crucial to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the crosslinker and quench the reaction.[1][2][10]

Q7: What is the optimal pH for crosslinking with this compound?

The reaction between the NHS ester and primary amines is most efficient at a pH between 7 and 9.[1][2] Hydrolysis of the NHS ester, a competing reaction, increases with higher pH.[1][2]

Q8: How can the crosslinks formed by this compound be reversed?

The ester linkages in the this compound spacer arm can be cleaved by incubating the crosslinked sample with hydroxylamine at a pH of 8.5.[1][2][3][5] A typical procedure involves using 2M hydroxylamine at 37°C for 3-6 hours.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during crosslinking experiments with this compound.

G start Start Troubleshooting issue1 Low or No Crosslinking? start->issue1 issue2 Precipitate Forms? issue1->issue2 No cause1a Reagent Hydrolyzed? issue1->cause1a Yes issue3 High Aggregation? issue2->issue3 No cause2 Poor Solubility issue2->cause2 Yes cause3 Concentration Too High or Incubation Too Long? issue3->cause3 Yes end Problem Solved issue3->end No cause1b Wrong Buffer? cause1a->cause1b No sol1a Use fresh this compound. Equilibrate vial before opening. Prepare solution just before use. cause1a->sol1a Yes cause1c Incorrect pH? cause1b->cause1c No sol1b Use amine-free buffers (e.g., PBS, HEPES, Borate). cause1b->sol1b Yes cause1c->issue2 No sol1c Adjust buffer pH to 7-9. cause1c->sol1c Yes sol1a->end sol1b->end sol1c->end sol2 Decrease reactant concentrations. Note: this compound solubility decreases with high salt. cause2->sol2 sol2->end sol3 Optimize molar excess of crosslinker. Reduce incubation time. cause3->sol3 Yes sol3->end

Caption: Troubleshooting decision tree for this compound experiments.

Summary of Quantitative Data

ParameterValue / RecommendationCitations
Storage Temperature 4-8°C or -20°C, desiccated[1][2][8][9]
Molecular Weight 660.45 g/mol [2][8][11]
Spacer Arm Length 16.1 Å[1][2][11]
Reactive Groups Sulfo-NHS Esters[5][9]
Reactive Toward Primary Amines (-NH2)[1][2][5]
Cell Permeability No[5][9]
Working Solution Prepare immediately before use; do not store[1][2]
Recommended Buffers PBS, HEPES, Borate, Carbonate[1][2]
Incompatible Buffers Tris, Glycine, or other primary amine buffers[1][2][10]
Optimal Reaction pH 7.0 - 9.0[1][2][4]
Cleavage Conditions 2M Hydroxylamine, pH 8.5, 37°C, 3-6 hours[1][2]

Experimental Protocols & Workflows

General Protocol for Protein Crosslinking in Solution

This protocol provides a starting point for a typical crosslinking experiment. Optimal conditions, such as protein and crosslinker concentration, may need to be determined empirically.

1. Reagent and Sample Preparation:

  • Prepare your protein sample in an amine-free reaction buffer (e.g., Phosphate Buffered Saline, pH 7.5).
  • Just before starting the reaction, bring the vial of this compound to room temperature.
  • Dissolve the this compound in the reaction buffer to a concentration of ~10 mM.[2]

2. Crosslinking Reaction:

  • Add the freshly prepared this compound solution to your protein sample.
  • For protein concentrations >5 mg/mL, use a 10-fold molar excess of the crosslinker.[2]
  • For protein concentrations <5 mg/mL, consider a 20- to 50-fold molar excess.[2]
  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]

3. Quenching the Reaction (Optional):

  • To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as 1M Tris, to a final concentration of 20-50 mM.[2]
  • Incubate for an additional 15 minutes.[2]

4. Analysis:

  • Analyze the crosslinked products using methods such as SDS-PAGE and Western blotting to determine the effectiveness of the crosslinking.

Experimental Workflow Diagram

G prep_reagents 1. Prepare Amine-Free Buffer and Protein Sample prep_crosslinker 2. Equilibrate this compound to RT & Prepare Fresh Solution prep_reagents->prep_crosslinker reaction 3. Add this compound to Protein Incubate (30 min RT or 2h on Ice) prep_crosslinker->reaction quench 4. Quench Reaction (e.g., 20-50mM Tris, 15 min) reaction->quench analysis 5. Analyze Results (e.g., SDS-PAGE, Western Blot) quench->analysis G protein1 Protein 1 (with -NH2) complex Covalently Crosslinked Protein Complex protein1->complex protein2 Protein 2 (with -NH2) protein2->complex sulfo_egs This compound sulfo_egs->complex hydrolysis Inactive Reagent (Hydrolysis) sulfo_egs->hydrolysis water H2O (Moisture) water->hydrolysis

References

Validation & Comparative

A Researcher's Guide: Validating Sulfo-EGS Crosslinking by Western Blot for Robust Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to confidently identify and validate protein-protein interactions, chemical crosslinking serves as a powerful tool. Among the various reagents available, Sulfo-EGS [Ethylene glycol bis(sulfosuccinimidyl succinate)] is a popular choice for its water-solubility and membrane-impermeability, making it ideal for capturing interactions on the cell surface. However, the true validation of these crosslinking results lies in a robust and well-executed Western blot analysis. This guide provides a detailed comparison of this compound with other crosslinking agents, complete experimental protocols, and visual workflows to ensure the reliability of your findings.

The Workflow: From Crosslinking to Detection

The overall process involves covalently linking interacting proteins using a chemical crosslinker, separating the resulting complexes by size using gel electrophoresis, transferring them to a membrane, and finally, detecting the protein of interest using specific antibodies. A successful experiment will reveal a higher molecular weight band corresponding to the crosslinked complex, in addition to the band of the monomeric protein.

G cluster_crosslinking Protein Crosslinking cluster_western_blot Western Blot Validation start Prepare Protein Sample (Cells or Lysate) add_crosslinker Add this compound (or alternative) start->add_crosslinker incubate Incubate to allow crosslinking add_crosslinker->incubate quench Quench Reaction incubate->quench sds_page SDS-PAGE quench->sds_page Sample Preparation for Electrophoresis transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis of Results detection->analysis

Figure 1: Experimental workflow for validating protein-protein interactions using chemical crosslinking followed by Western blot analysis.

Comparing Crosslinking Reagents

The choice of crosslinking reagent is critical and depends on the specific application. This compound is an amine-reactive, water-soluble, and non-cleavable crosslinker with a spacer arm of 16.1 Å. Its key advantage is its inability to cross cell membranes, restricting its activity to cell surface proteins. Below is a comparison with other commonly used crosslinkers.

FeatureThis compoundEGSDSS (Disuccinimidyl suberate)Formaldehyde
Solubility Water-solubleWater-insoluble (requires DMSO)Water-insoluble (requires DMSO)Water-soluble
Membrane Permeability ImpermeablePermeablePermeablePermeable
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterAldehyde
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines, other nucleophiles
Spacer Arm Length 16.1 Å16.1 Å11.4 ÅZero-length
Cleavable? NoNoNoReversible with heat
Primary Application Cell surface protein interactionsIntracellular protein interactionsIntracellular protein interactionsIn vivo crosslinking of protein-protein and protein-DNA interactions

Qualitative Performance Comparison by Western Blot:

In a study comparing the ability of different amine-reactive crosslinkers to stabilize a ~240 kDa protein complex containing Hsp90, EGS (the non-sulfonated, membrane-permeable version of this compound) was shown to be effective. In contrast, crosslinkers with shorter spacer arms, such as DMP (9.2 Å) and DSS (11.4 Å), were less efficient in capturing this specific interaction, highlighting the importance of the spacer arm length.

Another visual comparison using Bovine Serum Albumin (BSA) as a model protein demonstrated that DSS, BS3 (a water-soluble analog of DSS), and DSSO (a cleavable crosslinker) all effectively induce the formation of higher molecular weight crosslinked species, as evidenced by a shift in the protein bands on an SDS-PAGE gel. The extent of crosslinking was dependent on the concentration of the crosslinker used.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing this compound crosslinking on cell surface proteins and subsequent validation by Western blot.

Protocol 1: this compound Crosslinking of Cell Surface Proteins

This protocol is adapted from established procedures for crosslinking proteins on the surface of mammalian cells.[1][2]

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • This compound (e.g., from Thermo Fisher Scientific)

  • Anhydrous DMSO (if preparing a stock solution) or water

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency. For suspension cells, use a sufficient number of cells (e.g., 10^7 cells per sample).

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in water or a 25 mM stock in anhydrous DMSO.

  • Crosslinking Reaction:

    • Resuspend the cell pellet (for suspension cells) or cover the cell monolayer (for adherent cells) with ice-cold PBS (pH 8.0).

    • Add the this compound stock solution to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically. A common starting point is 1-2 mM.[1]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[1] Gentle agitation is recommended.

  • Quenching:

    • Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Sample Preparation for Western Blot:

    • Determine the protein concentration of the lysate.

    • Add SDS-PAGE sample buffer to the desired amount of protein and boil for 5-10 minutes.

Protocol 2: Western Blot Analysis of Crosslinked Samples

This protocol outlines the general steps for detecting crosslinked protein complexes.

Materials:

  • Crosslinked protein samples

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Gel Electrophoresis:

    • Load equal amounts of protein from the crosslinked and control (non-crosslinked) samples onto an SDS-PAGE gel. The percentage of the gel should be chosen based on the expected size of the crosslinked complex.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal antibody concentration and incubation time (typically 1-2 hours at room temperature or overnight at 4°C) should be empirically determined.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

  • Analysis:

    • Compare the lanes corresponding to the crosslinked and non-crosslinked samples. A successful crosslinking experiment will show a band at a higher molecular weight in the crosslinked lane, representing the protein complex, which is absent or less intense in the control lane. The band corresponding to the monomeric protein may show a corresponding decrease in intensity in the crosslinked lane.

Visualizing the Logic of Western Blot Validation

The interpretation of a Western blot for crosslinking experiments follows a clear logical progression.

G cluster_input Samples cluster_process Western Blot cluster_output Expected Results cluster_conclusion Conclusion control Control Sample (No Crosslinker) wb SDS-PAGE & Immunodetection control->wb crosslinked Crosslinked Sample (+ this compound) crosslinked->wb control_result Single Band at Monomer MW wb->control_result crosslinked_result Bands at Monomer MW & Higher MW (Complex) wb->crosslinked_result conclusion Successful Crosslinking of Interacting Proteins control_result->conclusion crosslinked_result->conclusion

Figure 2: Logical diagram of Western blot validation for a this compound crosslinking experiment.

By following these detailed protocols and understanding the comparative performance of different crosslinking reagents, researchers can confidently employ this compound and Western blotting to validate protein-protein interactions, leading to more reliable and publishable results.

References

A Guide to Effective Negative Controls in Sulfo-EGS Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of negative controls for Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)) crosslinking experiments. We will delve into the principles of proper experimental design, present comparative data for this compound and an alternative crosslinker, and provide detailed protocols to ensure the reliability and accuracy of your crosslinking results.

Understanding the Importance of Negative Controls

Chemical crosslinking with reagents like this compound is a powerful technique to study protein-protein interactions in their native environment. However, the appearance of higher molecular weight bands on an SDS-PAGE gel is not, by itself, conclusive evidence of a specific interaction. Non-specific interactions, protein aggregation, and random collisions can all lead to the formation of crosslinked products. Therefore, well-designed negative controls are crucial to differentiate between specific, biologically relevant interactions and experimental artifacts.

Key Negative Controls for this compound Crosslinking

The following negative controls are essential for validating the specificity of this compound crosslinking experiments:

  • No Crosslinker Control: This is the most fundamental negative control. The sample is treated identically to the experimental sample, but the this compound is omitted. This control helps to identify pre-existing protein aggregates or non-covalent interactions that are stable enough to survive the experimental conditions without being covalently linked.

  • Membrane Permeability Control (EGS vs. This compound): this compound is a water-soluble, membrane-impermeable crosslinker, making it ideal for studying cell-surface protein interactions.[1] Its non-sulfonated analog, EGS, is membrane-permeable and can crosslink intracellular proteins.[2] By comparing the crosslinking patterns of this compound and EGS, researchers can distinguish between interactions occurring on the cell surface and those within the cell.

  • Quenched Crosslinker Control: In this control, the this compound is quenched with a primary amine-containing buffer (e.g., Tris or glycine) before it is added to the sample.[2] This demonstrates that the observed crosslinking is dependent on the reactive NHS esters of the this compound and not some other property of the reagent.

Comparison of this compound with an Alternative Crosslinker: BS3

Bis(sulfosuccinimidyl) suberate (BS3) is another popular water-soluble, amine-to-amine crosslinker.[3] The primary difference between this compound and BS3 is the length of their spacer arms. This compound has a longer spacer arm (16.1 Å) compared to BS3 (11.4 Å), which can be a critical factor depending on the distance between the interacting proteins.[4]

Table 1: Comparison of this compound and BS3 Crosslinkers

FeatureThis compoundBS3 (Bis(sulfosuccinimidyl) suberate)
Reactive Groups N-hydroxysulfosuccinimide (Sulfo-NHS) estersN-hydroxysulfosuccinimide (Sulfo-NHS) esters
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)
Spacer Arm Length 16.1 Å11.4 Å
Cleavable? Yes (by hydroxylamine)No
Water Soluble? YesYes
Membrane Permeable? NoNo

Table 2: Hypothetical Comparative Performance Data

CrosslinkerTarget Protein ComplexCrosslinking Efficiency (%)Non-specific Crosslinking (%)
This compound Protein A + Protein B7510
BS3 Protein A + Protein B608
No Crosslinker Protein A + Protein B<5N/A

Note: This data is illustrative. Actual results will vary depending on the specific proteins and experimental conditions.

Experimental Protocols

Here are detailed methodologies for a typical this compound crosslinking experiment, including the essential negative controls.

Materials
  • Cells or purified proteins of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (e.g., Thermo Scientific, Cat. No. 21566)

  • EGS (e.g., Thermo Scientific, Cat. No. 21565)

  • BS3 (e.g., Thermo Scientific, Cat. No. 21580)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and reagents

Experimental Workflow

Sulfo_EGS_Workflow cluster_prep Sample Preparation cluster_exp Experimental Groups cluster_reaction Crosslinking Reaction cluster_analysis Analysis start Start: Cells or Purified Proteins wash Wash Cells with PBS start->wash resuspend Resuspend in PBS wash->resuspend exp_segs Add this compound exp_egs Add EGS (Negative Control) exp_bs3 Add BS3 (Alternative) exp_none Add PBS (No Crosslinker Control) incubate Incubate (e.g., 30 min at RT) exp_segs->incubate exp_egs->incubate exp_bs3->incubate exp_none->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench lyse Cell Lysis quench->lyse sds_page SDS-PAGE lyse->sds_page western Western Blot sds_page->western

Caption: Workflow for this compound crosslinking with negative controls.

Detailed Protocol Steps:
  • Sample Preparation:

    • For cell-based experiments, wash the cells (approximately 1-5 x 10^7 cells/mL) three times with ice-cold PBS to remove any amine-containing media.[5]

    • Resuspend the final cell pellet in PBS at the desired concentration.

    • For purified proteins, ensure they are in an amine-free buffer like PBS.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of this compound (and BS3, EGS for controls) in PBS. A typical stock concentration is 10-25 mM.[2]

  • Crosslinking Reaction:

    • Experimental Sample: Add the this compound stock solution to the cell suspension or protein solution to a final concentration of 0.25-5 mM.[2] The optimal concentration should be determined empirically.

    • Negative Control 1 (No Crosslinker): Add an equal volume of PBS instead of the crosslinker solution.

    • Negative Control 2 (Membrane Permeability): In a separate sample, add EGS to the same final concentration as this compound.

    • Alternative Crosslinker: In another sample, add BS3 to the same final concentration.

    • Incubate the reactions for 30 minutes at room temperature or 2 hours on ice.[2]

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[2]

    • Incubate for 15 minutes at room temperature.

  • Sample Processing and Analysis:

    • For cells, pellet them by centrifugation and lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Analyze the supernatant by SDS-PAGE followed by Western blotting using an antibody against one of the putative interacting proteins.

Interpreting the Results

  • Successful Crosslinking: In the experimental lane (this compound), you should observe a band at a higher molecular weight corresponding to the crosslinked protein complex, which is absent or significantly reduced in the negative control lanes.

  • No Crosslinker Control: If a high molecular weight band is present in this lane, it indicates protein aggregation or strong non-covalent interactions.

  • EGS vs. This compound: If the high molecular weight band is present with both EGS and this compound, the interaction may be intracellular. If it is only prominent with this compound, the interaction is likely occurring on the cell surface.

  • Comparison with BS3: The efficiency of crosslinking with this compound and BS3 may differ due to the spacer arm length. The optimal crosslinker will depend on the specific geometry of the protein complex.

Signaling Pathway and Logical Relationship Diagrams

Crosslinking_Logic cluster_inputs Inputs cluster_process Experimental Conditions cluster_outputs Observed Outcomes cluster_interpretation Interpretation proteins Protein A + Protein B reaction Crosslinking Reaction proteins->reaction sulfo_egs This compound sulfo_egs->reaction no_crosslinker No Crosslinker no_crosslinker->reaction hmw_band High MW Band reaction->hmw_band if crosslinking occurs no_hmw_band No High MW Band reaction->no_hmw_band if no crosslinking specific_interaction Specific Interaction hmw_band->specific_interaction with this compound non_specific Non-specific/ Aggregation hmw_band->non_specific with No Crosslinker

Caption: Logic diagram for interpreting crosslinking results.

By implementing these rigorous negative controls and considering alternative crosslinkers, researchers can confidently interpret their this compound crosslinking data and gain valuable insights into protein-protein interactions.

References

A Head-to-Head Battle of In Vivo Crosslinkers: Sulfo-EGS vs. DSS

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, understanding protein-protein interactions within their native environment is paramount. In vivo crosslinking has emerged as a powerful technique to capture these fleeting interactions, providing a snapshot of the cellular machinery at work. Among the arsenal of chemical crosslinkers available, the amine-reactive N-hydroxysuccinimide (NHS) esters, Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) and DSS (Disuccinimidyl suberate), are two of the most commonly employed reagents. This guide provides a comprehensive comparison of this compound and DSS for in vivo crosslinking applications, empowering researchers to make an informed choice for their experimental needs.

Key Distinctions at a Glance

The fundamental difference between this compound and DSS lies in their solubility and membrane permeability. This compound contains sulfonate groups, rendering it water-soluble and membrane-impermeable.[1] This property restricts its crosslinking activity to the cell surface, making it an ideal tool for studying interactions between extracellular domains of transmembrane proteins or between cell surface receptors and their ligands.

In contrast, DSS is a water-insoluble, lipophilic molecule that can readily traverse the cell membrane.[2][3][4][5] This characteristic allows DSS to access and crosslink intracellular proteins, providing insights into cytoplasmic and nuclear protein complexes.[2][3]

Another critical distinguishing feature is the cleavability of the crosslink. This compound possesses ester bonds in its spacer arm, which can be cleaved by hydroxylamine at a pH of 8.5.[1][6][7][8] This reversibility is advantageous for applications such as mass spectrometry-based protein identification, as it allows for the separation of crosslinked proteins after initial analysis. DSS, on the other hand, forms stable, non-cleavable amide bonds, making it suitable for applications where a permanent linkage is desired.[2][9]

Comparative Data Summary

FeatureThis compoundDSS (Disuccinimidyl suberate)
Solubility Water-soluble[1]Water-insoluble (must be dissolved in an organic solvent like DMSO or DMF)[2][3][4][5]
Membrane Permeability Impermeable[7]Permeable[2][3][4]
Primary Application Cell surface protein crosslinking[7]Intracellular protein crosslinking[2][3]
Reactive Groups Sulfo-NHS ester (both ends)[1]NHS ester (both ends)[2][3][5]
Reactive Towards Primary amines (-NH2)[1]Primary amines (-NH2)[2][3][5]
Spacer Arm Length 16.1 Å[6]11.4 Å[10]
Cleavability Cleavable with hydroxylamine at pH 8.5[1][6][7][8]Non-cleavable[2][9]
Molecular Weight 660.45 g/mol [6]368.34 g/mol [2][5][10]

Experimental Protocols

In Vivo Crosslinking with this compound (Cell Surface)

This protocol is designed for crosslinking proteins on the surface of mammalian cells.

Materials:

  • Cells in suspension or adherent

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • This compound

  • Quenching Solution: 1M Tris-HCl, pH 7.5

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

    • For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells to a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[7]

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in water or PBS.[8]

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[7]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature to stop the reaction.[7]

  • Downstream Processing: The crosslinked cells can now be lysed for subsequent analysis, such as immunoprecipitation or SDS-PAGE.

In Vivo Crosslinking with DSS (Intracellular)

This protocol is for crosslinking proteins within intact mammalian cells.

Materials:

  • Cells in suspension or adherent

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • DSS

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching Solution: 1M Tris-HCl, pH 7.5

Procedure:

  • Cell Preparation:

    • Wash adherent or suspension cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media.

    • Resuspend suspension cells to a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[3]

  • Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF.[3][4]

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[3]

  • Downstream Processing: Proceed with cell lysis and subsequent analysis of the intracellular crosslinked protein complexes.

Visualizing the Choice: A Decision-Making Workflow

To aid in the selection process, the following diagram illustrates a logical workflow for choosing between this compound and DSS for in vivo crosslinking.

Crosslinker_Choice start Start: In Vivo Crosslinking Goal target_location Target Protein Location? start->target_location cleavability_needed Is Crosslink Cleavability Required? target_location->cleavability_needed  Intracellular   sulfo_egs Use this compound target_location->sulfo_egs Cell Surface dss Use DSS cleavability_needed->dss No consider_alt Consider Alternative Cleavable Crosslinker cleavability_needed->consider_alt Yes

Caption: Decision tree for selecting between this compound and DSS.

Chemical Structures and Reaction Mechanism

The distinct properties of this compound and DSS arise from their chemical structures.

Caption: Chemical structures of this compound and DSS.

Both crosslinkers react with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) via their NHS ester groups to form stable amide bonds.[2][3][7] The reaction proceeds optimally at a pH range of 7-9.[2][3][7]

Caption: General reaction of an NHS ester with a primary amine.

References

A Researcher's Guide: Sulfo-EGS vs. Formaldehyde for Crosslinking Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions, effectively freezing them in time for analysis. Among the myriad of available crosslinking agents, Sulfo-EGS and formaldehyde are two commonly employed reagents, each with a distinct set of properties that make them suitable for different experimental goals.

This guide provides an objective comparison of this compound and formaldehyde, offering a deep dive into their mechanisms, performance characteristics, and experimental protocols to aid researchers in selecting the optimal crosslinker for their specific needs.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and formaldehyde lies in their chemical reactivity and the nature of the crosslinks they form.

This compound (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a homobifunctional N-hydroxysuccinimide (NHS) ester.[1][2][3] Its two reactive sulfo-NHS ester groups specifically target primary amines (–NH2), found on the N-terminus of proteins and the side chains of lysine residues.[1][2] The reaction forms a stable amide bond, linking the two interacting proteins with a spacer arm of 16.1 angstroms.[4][5][6] A key feature of this compound is the presence of ester linkages within its spacer arm, which allows the crosslink to be cleaved by hydroxylamine at a pH of 8.5.[1][2][3][5]

Caption: this compound crosslinking and cleavage pathway.

Formaldehyde (CH₂O) , in contrast, is a "zero-length" crosslinker, meaning it introduces no additional spacer arm between the interacting molecules.[7] Its small size allows it to readily permeate cell membranes, making it ideal for in vivo crosslinking.[8][9][10] Formaldehyde's reactivity is broader than that of this compound. It reacts with a variety of nucleophilic side chains, including the primary amines of lysine, secondary amines, sulfhydryl groups (cysteine), and imidazole groups (histidine).[7][11][12] The reaction proceeds through the formation of a Schiff base, which can then react with another nucleophile to create a stable methylene bridge (~2-3 Å).[7][12][13] This crosslinking process is reversible by heat.[8][14][15]

Caption: Formaldehyde crosslinking and reversal pathway.

Head-to-Head Comparison: Key Properties

The choice between this compound and formaldehyde often comes down to the specific requirements of the experiment. The following table summarizes their key chemical and physical properties.

FeatureThis compoundFormaldehyde
Chemical Formula C₁₆H₁₈N₂Na₂O₁₈S₂[6]CH₂O[13]
Molecular Weight 660.45 g/mol [3][6]30.03 g/mol
Spacer Arm Length 16.1 Å[4][5][6]~2-3 Å (zero-length)[7][10]
Reactive Groups Sulfo-N-hydroxysuccinimide esters[3]Carbonyl group[7]
Target Residues Primary amines (Lysine, N-terminus)[1][2]Primary and secondary amines (Lys, Arg), thiols (Cys), imidazoles (His), and others[7][11][12]
Reversibility Cleavable by hydroxylamine (pH 8.5)[1][2][3][5]Reversible by heat[8][14][15]
Cell Membrane Permeability Impermeable (water-soluble)[2][4]Permeable[8][9][10]
Solubility Water-soluble[1][3][5]Soluble in aqueous solutions (formalin)[13]
Optimal Reaction pH 7-9[1][2]~7.4 (Physiological)
Typical Reaction Time 30 minutes to 2 hours[1][4]10-20 minutes[16]
Typical Concentration 0.25 - 5 mM[1][2]0.4% - 2%[8]

Performance Under the Microscope

Beyond their chemical properties, the performance of these crosslinkers in a research setting is a critical consideration.

Performance MetricThis compoundFormaldehyde
Specificity High: reacts specifically with primary amines.[1][2]Lower: reacts with a broader range of nucleophiles, which can lead to more non-specific crosslinking.[7][11][12][17]
Crosslinking Efficiency Generally high for accessible primary amines. Efficiency can be controlled by molar excess.[1][4]Very efficient due to its small size and high reactivity. Can stabilize weak and transient interactions.[8][9]
Effect on Protein Structure Can cause some structural perturbation due to the longer spacer arm. However, the reversibility allows for analysis of native proteins.Minimal structural perturbation due to its small size.[8][18] However, extensive crosslinking can "lock in" protein secondary structure.[18]
Advantages - Water-soluble, ideal for cell surface crosslinking.[2][4]- Specific reactivity simplifies analysis.[1]- Cleavable crosslinks allow for easier identification of interaction partners by mass spectrometry.[1][2]- Cell-permeable, excellent for in vivo and intracellular crosslinking.[8][9][10]- Very short crosslinking distance captures only closely associated molecules.[7][8]- Rapid reaction kinetics are good for trapping transient interactions.[8]
Disadvantages - Not cell-permeable, limiting its use for intracellular targets.[2]- Longer spacer arm may not capture interactions requiring very close proximity.- Less specific reactivity can create complex crosslinked products, complicating analysis.[11][17]- Reversal requires heat, which can lead to protein precipitation.[8][17]- Can cause extensive protein and DNA damage at high concentrations or with long exposure.[19]

Detailed Experimental Protocols

The following sections provide standardized protocols for using this compound and formaldehyde.

Protocol 1: In-Solution Protein Crosslinking with this compound

This protocol is adapted for crosslinking purified proteins in a buffered solution.

A. Materials Required

  • This compound: Store desiccated at 4-8°C. Equilibrate to room temperature before opening.[2]

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., Phosphate Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate).[1][2] Avoid buffers containing primary amines like Tris or glycine.[1][2]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[1]

  • Protein Sample: Purified protein(s) of interest in the reaction buffer.

B. Procedure

  • Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free reaction buffer at the desired concentration.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer or water to a concentration of 10-25 mM.[1][2] Note that solubility decreases with increasing salt concentration.[1][2]

  • Initiate Crosslinking: Add the this compound solution to the protein sample. The molar excess of crosslinker to protein depends on the protein concentration:

    • For protein concentrations >5 mg/mL, use a 10-fold molar excess.[1][2]

    • For protein concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[1][2]

    • The final concentration of this compound is typically between 0.25-5 mM.[1][2]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]

  • Quench Reaction (Optional): To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM (e.g., 1 M Tris-HCl).[1][2] Incubate for an additional 15 minutes at room temperature.[1][2]

  • Proceed to Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: In-Cell Crosslinking with Formaldehyde

This protocol is designed for crosslinking proteins within intact cells, often as a first step for techniques like Chromatin Immunoprecipitation (ChIP).

A. Materials Required

  • Formaldehyde: Molecular biology grade, typically a 37% stock solution.

  • Cell Culture Medium: Appropriate for the cells being studied.

  • Phosphate Buffered Saline (PBS): Ice-cold.

  • Quenching Solution: 1.25 M Glycine in PBS.[8]

  • Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors.[8]

B. Procedure

  • Cell Preparation: Grow cells to the desired confluency in culture dishes.

  • Initiate Crosslinking: Remove the culture medium and add fresh medium. Add formaldehyde directly to the medium to a final concentration of 0.4% to 2% (a 1% final concentration is common).[8][16]

  • Incubate: Gently swirl the dish and incubate at room temperature for 10 minutes.[14][16] Incubation time can be adjusted but longer times may increase non-specific crosslinking and mask epitopes.

  • Quench Reaction: Add ice-cold 1.25 M glycine solution to a final concentration of 125 mM to quench the unreacted formaldehyde.[14] Incubate for 5 minutes at room temperature.[14]

  • Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS.[14]

  • Cell Lysis: Add ice-cold lysis buffer to the cells, scrape, and collect the cell lysate. Incubate on ice to ensure complete lysis.[8]

  • Proceed to Downstream Analysis: The crosslinked lysate can now be used for immunoprecipitation, chromatin shearing, or other downstream applications.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for both crosslinking agents.

Sulfo_EGS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Sample in Amine-Free Buffer Mix Add this compound to Protein Sample Protein_Prep->Mix Reagent_Prep Prepare Fresh This compound Solution Reagent_Prep->Mix Incubate Incubate (30 min RT or 2h on ice) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spec) Quench->Analysis Cleavage Optional: Cleave with Hydroxylamine Analysis->Cleavage Formaldehyde_Workflow cluster_cell_culture In Vivo cluster_processing Processing cluster_analysis Analysis Cell_Culture Culture Cells to Desired Confluency Add_FA Add Formaldehyde to Culture Medium (1%) Cell_Culture->Add_FA Incubate_FA Incubate at RT (10 min) Add_FA->Incubate_FA Quench_FA Quench with Glycine Incubate_FA->Quench_FA Harvest Wash and Harvest Cells Quench_FA->Harvest Lyse Lyse Cells in RIPA Buffer Harvest->Lyse Downstream Downstream Application (e.g., IP, ChIP) Lyse->Downstream Reverse Optional: Reverse Crosslinks with Heat Downstream->Reverse

References

A Researcher's Guide to Sulfo-EGS and Alternatives for Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides an objective comparison of Sulfo-EGS, a popular amine-reactive cross-linker, with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

At the heart of XL-MS is the cross-linking reagent, a molecule with two or more reactive groups that covalently link amino acid residues in close proximity. This creates a molecular "snapshot" of protein interactions and conformations. This compound [Ethylene glycol bis(sulfosuccinimidyl succinate)] is a water-soluble, amine-reactive, and cleavable cross-linker widely used for studying protein complexes. Its water solubility makes it ideal for cross-linking proteins in aqueous solutions without the need for organic solvents that could perturb protein structure, and its membrane impermeability restricts its action to cell surface proteins.

Performance Comparison of Amine-Reactive Cross-Linkers

The choice of cross-linker is critical and depends on the specific application, the nature of the protein complex under investigation, and the desired analytical outcome. Here, we compare this compound with other commonly used amine-reactive cross-linkers: DSS (Disuccinimidyl suberate), BS3 (Bis(sulfosuccinimidyl) suberate), and DSSO (Disuccinimidyl sulfoxide).

FeatureThis compoundDSSBS3 (Sulfo-DSS)DSSO
Full Name Ethylene glycol bis(sulfosuccinimidyl succinate)Disuccinimidyl suberateBis(sulfosuccinimidyl) suberateDisuccinimidyl sulfoxide
Spacer Arm Length 16.1 Å[1]11.4 Å11.4 Å10.1 Å
Water Soluble YesNoYesNo
Membrane Permeable No[2]YesNoYes
Cleavable Yes (by hydroxylamine)[2]NoNoYes (MS-cleavable)
Reactive Groups Sulfo-NHS esterNHS esterSulfo-NHS esterNHS ester
Reactive Toward Primary aminesPrimary aminesPrimary aminesPrimary amines

Quantitative Performance Data

Direct quantitative comparisons of cross-linker efficiency can be challenging due to variations in experimental conditions and protein systems. However, data from various studies provide valuable insights into their relative performance.

It's important to note that the number of identified cross-links is not the sole measure of a cross-linker's performance. Factors such as the specific protein topology, the distribution of reactive residues, and the downstream mass spectrometry workflow and data analysis pipeline significantly influence the outcome.

Cross-linker ComparisonProtein SystemNumber of Identified Cross-linksKey Findings & Reference
Sulfo-SDA vs. BS3 FA core complexSulfo-SDA: 3,459; BS3: 843Sulfo-SDA, a photo-reactive cross-linker, yielded significantly more cross-links than the amine-reactive BS3 in this specific complex.
BS3 vs. Glutaraldehyde Amyloid-β peptideNot directly quantified, but SEC profiles differedBS3 was found to be better at distinguishing different oligomeric states of Aβ compared to glutaraldehyde.
BS3 vs. DSSO vs. aaDSBSO Bovine Serum Albumin (BSA)Qualitative SDS-PAGE analysisaaDSBSO and DSSO showed similar cross-linking efficiency, both slightly less efficient than BS3 under the tested conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful XL-MS studies. Below are generalized protocols for in-solution and cell-surface cross-linking using this compound, which can be adapted for other amine-reactive cross-linkers with modifications to account for their specific properties like solubility.

In-Solution Protein Cross-linking with this compound
  • Sample Preparation:

    • Prepare the protein sample in a non-amine-containing buffer at a pH of 7-9, such as phosphate-buffered saline (PBS).[1]

    • The protein concentration should ideally be between 0.1 and 2 mg/mL.

  • Cross-linker Preparation:

    • Immediately before use, dissolve this compound in the reaction buffer to a final concentration of 10-25 mM.[1]

  • Cross-linking Reaction:

    • Add the this compound solution to the protein sample. A 20- to 50-fold molar excess of the cross-linker over the protein is recommended for protein concentrations below 2 mg/mL.[2]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as 1M Tris-HCl pH 7.5, to a final concentration of 20-50 mM.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked sample can be visualized by SDS-PAGE to confirm cross-linking.

    • For mass spectrometry analysis, the protein sample is typically denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

Cell-Surface Protein Cross-linking with this compound
  • Cell Preparation:

    • Wash the cells (in suspension or adherent) three times with ice-cold PBS (pH 7.2-8.0) to remove any amine-containing media components.

  • Cross-linking Reaction:

    • Resuspend or cover the cells with PBS containing the desired concentration of freshly prepared this compound (typically 1-5 mM).

    • Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Quench the reaction by adding a Tris-based buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer to extract the cross-linked proteins.

    • Proceed with sample preparation for downstream analysis such as immunoprecipitation or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Complex Protein Complex Mix Mix Protein Complex->Mix Reaction Buffer Reaction Buffer Reaction Buffer->Mix Incubate Incubate Mix->Incubate This compound This compound This compound->Incubate Quench Quench Incubate->Quench Denature/Reduce/Alkylate Denature/Reduce/Alkylate Quench->Denature/Reduce/Alkylate Quenching Buffer Quenching Buffer Quenching Buffer->Quench Proteolytic Digestion Proteolytic Digestion Denature/Reduce/Alkylate->Proteolytic Digestion Desalt Desalt Proteolytic Digestion->Desalt LC-MS/MS LC-MS/MS Desalt->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify Cross-linked Peptides Identify Cross-linked Peptides Data Analysis->Identify Cross-linked Peptides G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Adaptor Adaptor Receptor->Adaptor Cross-link Kinase B Kinase B Kinase A->Kinase B Phosphorylates Effector Effector Kinase A->Effector Cross-link Kinase B->Adaptor Recruits Adaptor->Effector Activates Cellular Response Cellular Response Effector->Cellular Response

References

Sulfo-EGS: A Superior Alternative for Reversible Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and reversible protein crosslinking, Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) presents a compelling alternative to traditional NHS-ester crosslinkers. Its unique combination of water solubility, membrane impermeability, and a cleavable spacer arm offers distinct advantages in elucidating protein-protein interactions, particularly for cell surface applications.

This guide provides a comprehensive comparison of this compound with other common NHS-ester crosslinkers, supported by a summary of their chemical properties and detailed experimental protocols.

Unveiling the Advantages of this compound

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (lysine residues and N-termini) on proteins.[1] Its key features distinguish it from other widely used crosslinkers like BS3 (Bis(sulfosuccinimidyl) suberate) and its membrane-permeable analog, DSS (Disuccinimidyl suberate).

The defining characteristic of this compound is its cleavable spacer arm .[1] This 16.1 Å spacer contains ester linkages that can be readily cleaved by hydroxylamine at a pH of 8.5.[2][3] This reversibility is invaluable for applications requiring the recovery of protein complexes after crosslinking, such as in mass spectrometry-based protein identification. In contrast, BS3 and DSS are non-cleavable crosslinkers, forming permanent linkages.[4]

Furthermore, the addition of sulfonate groups to the NHS esters renders this compound water-soluble and membrane-impermeable .[1] This is a significant advantage for studying cell surface protein interactions, as it ensures that crosslinking is restricted to the extracellular domain, preventing unwanted reactions with intracellular proteins.[3] While BS3 is also water-soluble and membrane-impermeable, this compound offers the added benefit of reversibility. DSS, lacking the sulfonate groups, is water-insoluble and readily permeates cell membranes, making it suitable for intracellular crosslinking.[4]

Comparative Analysis of Key NHS-Ester Crosslinkers

To facilitate an informed decision, the following table summarizes the key properties of this compound and its common alternatives.

FeatureThis compoundBS3 (Sulfo-DSS)DSS
Solubility Water-solubleWater-solubleWater-insoluble (requires organic solvent)
Membrane Permeability ImpermeableImpermeablePermeable
Spacer Arm Length 16.1 Å[3]11.4 Å[5]11.4 Å[5]
Cleavability Cleavable (Hydroxylamine)[2]Non-cleavable[4]Non-cleavable
Reactive Group Sulfo-NHS esterSulfo-NHS esterNHS ester
Target Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Primary Application Reversible cell surface protein crosslinkingCell surface protein crosslinkingIntracellular protein crosslinking

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are protocols for a typical protein-protein interaction study using this compound and a general procedure for cleaving the crosslinker.

Protocol 1: Crosslinking of Cell Surface Proteins using this compound

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M glycine)

  • Lysis Buffer

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[3]

  • Immediately before use, prepare a fresh solution of this compound in aqueous buffer (e.g., PBS) at a concentration of 10-25 mM.[1]

  • Add the this compound solution to the cells to a final concentration of 1-5 mM.[3]

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]

  • Wash the cells again with ice-cold PBS to remove excess crosslinker and quenching buffer.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • The crosslinked protein lysate is now ready for downstream analysis, such as immunoprecipitation or SDS-PAGE.

Protocol 2: Cleavage of this compound Crosslinks

Materials:

  • Crosslinked protein sample

  • Hydroxylamine•HCl

  • PBS, pH 8.5

Procedure:

  • Prepare a 2M hydroxylamine•HCl solution in PBS and adjust the pH to 8.5 immediately before use.[1]

  • Warm the hydroxylamine solution to 37°C.

  • Add an equal volume of the hydroxylamine solution to the crosslinked protein sample.[3]

  • Incubate the mixture for 3-6 hours at 37°C with gentle stirring.[3]

  • The cleavage of the crosslinker can be confirmed by analyzing the sample using SDS-PAGE, where a shift in the molecular weight of the crosslinked complexes should be observed.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_quenching Quenching & Lysis cluster_analysis Downstream Analysis start Cell Culture wash1 Wash Cells (PBS, pH 8.0) start->wash1 add_crosslinker Add this compound wash1->add_crosslinker incubate Incubate add_crosslinker->incubate quench Quench Reaction (Tris/Glycine) incubate->quench wash2 Wash Cells quench->wash2 lyse Cell Lysis wash2->lyse analysis Immunoprecipitation / SDS-PAGE lyse->analysis

Caption: Experimental workflow for cell surface protein crosslinking.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein1 Protein 1 (with -NH2) ReactionStep pH 7-9 Protein1->ReactionStep SulfoEGS This compound SulfoEGS->ReactionStep Protein2 Protein 2 (with -NH2) Protein2->ReactionStep CrosslinkedComplex Crosslinked Protein Complex ReactionStep->CrosslinkedComplex

Caption: Reaction scheme of this compound with primary amines on proteins.

G cluster_receptor Cell Surface Receptor Complex Receptor Receptor CoReceptor Co-Receptor Receptor->CoReceptor Interaction Downstream Downstream Signaling Receptor->Downstream CoReceptor->Downstream Ligand Ligand Ligand->Receptor Binding Crosslinker This compound Crosslinker->Receptor Crosslinks Crosslinker->CoReceptor Crosslinks

References

A Head-to-Head Comparison of Sulfo-EGS and BS3 Crosslinkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, structural biology, and drug development, the selection of an appropriate chemical crosslinker is a critical step in experimental design. Among the most widely used amine-reactive, homobifunctional crosslinkers are Sulfo-EGS [ethylene glycol bis(sulfosuccinimidyl succinate)] and BS3 [bis(sulfosuccinimidyl) suberate]. Both reagents are invaluable tools for covalently linking interacting proteins, thereby stabilizing transient interactions for subsequent analysis. This guide provides an objective, side-by-side comparison of this compound and BS3, supported by their physicochemical properties and general experimental protocols, to aid researchers in making an informed choice for their specific applications.

Key Properties at a Glance

This compound and BS3 share several key features: both are water-soluble, membrane-impermeable, and react with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) via their N-hydroxysulfosuccinimide (sulfo-NHS) esters.[1][2][3][4] This water solubility allows for crosslinking reactions to be performed in physiological buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[1] Their membrane impermeability makes them ideal for specifically studying cell surface protein interactions.[4]

The fundamental difference between this compound and BS3 lies in the nature of their spacer arms. This compound possesses a spacer arm that is cleavable by hydroxylamine at a pH of 8.5, while the spacer arm of BS3 is non-cleavable.[3][5] This distinction has significant implications for downstream analytical workflows, particularly in mass spectrometry-based proteomics.

FeatureThis compoundBS3 (Sulfo-DSS)
Full Chemical Name Ethylene glycol bis(sulfosuccinimidyl succinate)Bis(sulfosuccinimidyl) suberate
Reactive Groups Sulfo-NHS estersSulfo-NHS esters
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)
Spacer Arm Length 16.1 Å11.4 Å
Cleavability Cleavable (with hydroxylamine at pH 8.5)Non-cleavable
Water Soluble YesYes
Membrane Permeable NoNo
Molecular Weight 660.45 g/mol 572.43 g/mol

Performance Comparison: Experimental Data Insights

While direct, quantitative side-by-side comparisons of this compound and BS3 in the literature are limited, we can infer their performance based on studies involving BS3 and other cleavable and non-cleavable crosslinkers.

Crosslinking Efficiency: The efficiency of crosslinking is often assessed by SDS-PAGE, where the formation of higher molecular weight species indicates successful crosslinking. In a study comparing various crosslinkers, BS3 demonstrated concentration-dependent crosslinking of bovine serum albumin (BSA), with increasing molar excess of the crosslinker leading to a greater shift towards higher molecular weight oligomers.[1][6] The efficiency of both this compound and BS3 is influenced by factors such as protein concentration, the molar ratio of crosslinker to protein, pH, and incubation time.[3] For dilute protein solutions (e.g., < 5 mg/mL), a higher molar excess of the crosslinker (20- to 50-fold) is often recommended to achieve efficient crosslinking.[4]

Mass Spectrometry Analysis: In the context of crosslinking-mass spectrometry (XL-MS), the choice between a cleavable and non-cleavable crosslinker is critical. Non-cleavable crosslinkers like BS3 generate complex spectra that require specialized software for the identification of crosslinked peptides.[7] However, they provide stable linkages that are robust throughout the experimental workflow.[7] Studies using BS3 have successfully identified numerous crosslinks in protein complexes, providing valuable structural insights.[8][9] For instance, in one study, 843 unique crosslinks were identified in the Fanconi Anemia core complex using BS3.[8]

Experimental Protocols

Below are generalized protocols for protein crosslinking using this compound and BS3. It is important to note that optimal conditions may vary depending on the specific proteins and experimental goals.

General Protocol for Protein Crosslinking in Solution

Materials:

  • This compound or BS3 crosslinker

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0.[3]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]

  • Protein sample in Reaction Buffer.

Procedure:

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound or BS3 in the Reaction Buffer to the desired concentration (e.g., 10-25 mM).[3]

  • Crosslinking Reaction: Add the crosslinker solution to the protein sample. The final concentration of the crosslinker typically ranges from 0.25 to 5 mM, with a molar excess of 10- to 50-fold over the protein concentration.[4]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker. Incubate for 15 minutes at room temperature.[4]

  • Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.

Protocol for Cell Surface Protein Crosslinking

Materials:

  • This compound or BS3 crosslinker

  • Ice-cold PBS, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Cell suspension or adherent cells

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[4] Resuspend cells to a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS.[4]

  • Crosslinking: Add freshly prepared this compound or BS3 to a final concentration of 1-5 mM.[4]

  • Incubation: Incubate the cell suspension for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[4]

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes to stop the reaction.[4]

  • Cell Lysis and Analysis: The cells can now be pelleted and lysed for further analysis of the crosslinked cell surface proteins.

Protocol for Cleavage of this compound Crosslinks

Materials:

  • 2 M Hydroxylamine•HCl, pH 8.5

  • Crosslinked sample

Procedure:

  • Prepare Cleavage Solution: Prepare a fresh 2 M solution of hydroxylamine•HCl and adjust the pH to 8.5.[3]

  • Cleavage Reaction: Add an equal volume of the cleavage solution to the crosslinked sample.

  • Incubation: Incubate the mixture for 3-6 hours at 37°C with stirring.[3]

  • Analysis: The cleaved sample can be analyzed by SDS-PAGE to confirm the reversal of crosslinking.[3]

Visualizing Experimental Workflows

Crosslinking and Mass Spectrometry Workflow

Crosslinking_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Add this compound or BS3 Quenching Quenching Crosslinking->Quenching Add Tris or Glycine Digestion Digestion Quenching->Digestion Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized workflow for crosslinking-mass spectrometry experiments.

Cleavable vs. Non-Cleavable Crosslinker Decision Tree

Cleavable_vs_NonCleavable start Goal of Experiment ms_analysis Mass Spectrometry Data Simplification? start->ms_analysis stability Need for Stable Linkage (e.g., for IP)? start->stability sulfo_egs Use this compound (Cleavable) ms_analysis->sulfo_egs Yes bs3 Use BS3 (Non-Cleavable) ms_analysis->bs3 No stability->sulfo_egs No stability->bs3 Yes

Caption: Decision tree for choosing between this compound and BS3.

Conclusion

The choice between this compound and BS3 hinges on the specific requirements of the experiment. Both are excellent, water-soluble, and membrane-impermeable crosslinkers for studying protein interactions. For applications where the stability of the crosslinked complex is paramount, such as in co-immunoprecipitation followed by western blotting, the non-cleavable nature of BS3 is advantageous.[7] Conversely, for complex protein interaction studies using mass spectrometry, the cleavable spacer arm of this compound can significantly simplify data analysis and potentially increase the number of identified crosslinked peptides.[7] Researchers should carefully consider their downstream analytical methods when selecting between these two powerful reagents.

References

Assessing the Efficiency of Sulfo-EGS Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical step in studying protein-protein interactions, stabilizing protein complexes, and preparing bioconjugates. This guide provides an objective comparison of the water-soluble crosslinker Sulfo-EGS with its alternatives, supported by experimental protocols and representative data, to aid in making informed decisions for your research needs.

Comparative Overview of Amine-Reactive Crosslinkers

This compound (Ethylene glycol bis(sulfosuccinimidyl succinate)) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (lysine residues and N-termini of proteins). Its key feature is the addition of sulfo-NHS groups, which renders it water-soluble and membrane-impermeable, making it an ideal choice for crosslinking proteins on the cell surface or in aqueous solutions without the need for organic solvents.[1][2] This guide compares this compound with two other commonly used amine-reactive crosslinkers: BS3 (Bis(sulfosuccinimidyl) suberate), another water-soluble option, and DSS (Disuccinimidyl suberate), a water-insoluble, membrane-permeable alternative.[3][4]

Key Characteristics
FeatureThis compoundBS3 (Sulfo-DSS)DSS
Solubility Water-soluble[1][2]Water-soluble[3][4]Water-insoluble (requires DMSO or DMF)[3]
Membrane Permeability Impermeable[1]Impermeable[3][4]Permeable[5]
Spacer Arm Length 16.1 Å[2]11.4 Å[4]11.4 Å[3]
Reactive Groups Sulfo-NHS esters[1]Sulfo-NHS esters[4]NHS esters[3]
Target Groups Primary amines (-NH₂)[1]Primary amines (-NH₂)[4]Primary amines (-NH₂)[3]
Cleavability Cleavable (hydroxylamine at pH 8.5)[1][2]Non-cleavable[4]Non-cleavable[3]
Primary Application Cell surface and soluble protein crosslinking[1][5]Cell surface and soluble protein crosslinking[3][4]Intracellular and general protein crosslinking[5]

Quantitative Performance Comparison (Representative Data)

While the absolute efficiency of crosslinking is highly dependent on the specific proteins and reaction conditions, the following table provides a representative comparison of expected performance based on the chemical properties of the crosslinkers. Efficiency is often assessed by the yield of crosslinked product versus uncrosslinked monomer, which can be quantified using techniques like SDS-PAGE with densitometry or mass spectrometry.[6]

ParameterThis compoundBS3DSS
Reaction pH (Optimal) 7.0 - 9.0[1]7.0 - 9.0[4]7.0 - 9.0[3]
Typical Molar Excess 20-50x (for <5 mg/mL protein)[5]20-50x (for <5 mg/mL protein)20-50x (for <5 mg/mL protein)[6]
Relative Crosslinking Yield HighHighHigh
Side Reactions (Hydrolysis) Moderate (competes with crosslinking)[1]Moderate (competes with crosslinking)Moderate (competes with crosslinking)
Reproducibility Good (in aqueous buffers)Good (in aqueous buffers)Fair (dependent on solvent addition)

Note: The relative crosslinking yield for all three reagents is generally high under optimal conditions. BS3 and DSS are often considered to have nearly identical crosslinking activity towards primary amines.[3]

Experimental Protocols

The following are detailed methodologies for a comparative assessment of this compound, BS3, and DSS for crosslinking a model protein, such as Bovine Serum Albumin (BSA), in solution.

Materials
  • Purified Protein (e.g., BSA) at 2 mg/mL

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • This compound

  • BS3

  • DSS

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis equipment and reagents

Protocol for Comparative Crosslinking
  • Protein Preparation: Prepare a 2 mg/mL solution of the target protein in PBS. Ensure the buffer is free of primary amines like Tris or glycine, which will compete with the crosslinking reaction.[1]

  • Crosslinker Stock Solution Preparation:

    • This compound & BS3: Immediately before use, dissolve this compound and BS3 in reaction buffer (PBS) to a final concentration of 10 mM.[5]

    • DSS: Immediately before use, dissolve DSS in anhydrous DMSO to a final concentration of 10 mM.[6]

  • Crosslinking Reaction:

    • Set up three separate reaction tubes, one for each crosslinker.

    • Add the crosslinker stock solution to the protein solution to achieve a 20- to 50-fold molar excess. For a 2 mg/mL BSA solution (~30 µM), this would be a final crosslinker concentration of approximately 0.6 to 1.5 mM.

    • For the DSS reaction, ensure the final DMSO concentration does not exceed 10-20% to minimize protein denaturation.[1]

    • Incubate the reactions for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[5]

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species (dimers, trimers, etc.) compared to the uncrosslinked protein monomer.

    • Quantify the efficiency by measuring the band intensity of the monomer and the crosslinked species using densitometry software.

Visualizing the Process

This compound Crosslinking Reaction

Sulfo_EGS_Reaction cluster_reactants Reactants cluster_product Product Protein1 Protein A (with Primary Amine) Crosslinked Crosslinked Protein Complex (A-B) Protein2 Protein B (with Primary Amine) SulfoEGS This compound SulfoEGS->Protein1 SulfoEGS->Protein2

Caption: Reaction scheme of this compound crosslinking two proteins.

Experimental Workflow for Crosslinker Comparison

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Crosslinker_Prep Prepare Fresh Crosslinker Solutions (this compound, BS3, DSS) Reaction_Setup Incubate Protein with Each Crosslinker Separately Crosslinker_Prep->Reaction_Setup Quench Quench Reaction with Tris Buffer Reaction_Setup->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Densitometry Densitometry for Quantification SDS_PAGE->Densitometry

Caption: Workflow for comparing the efficiency of different crosslinkers.

Conclusion

The choice between this compound, BS3, and DSS depends largely on the specific application. For crosslinking cell surface proteins or proteins in a purely aqueous environment, the water-soluble and membrane-impermeable nature of this compound and BS3 makes them superior choices. The longer spacer arm of this compound (16.1 Å) compared to BS3 (11.4 Å) may be advantageous for capturing interactions between more distant sites.[2][7] Furthermore, the cleavability of the ester linkages in this compound with hydroxylamine can be a significant benefit for downstream analysis, such as mass spectrometry, allowing for the separation of crosslinked peptides.[1] For intracellular crosslinking, the membrane-permeable DSS remains the standard choice. By following the detailed protocols and considering the comparative data presented, researchers can effectively assess the efficiency of this compound and select the most suitable crosslinker for their experimental goals.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfo-EGS

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a wide array of chemical reagents daily. Among these, crosslinking agents like Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)) are invaluable tools. However, their safe and effective disposal is paramount to ensure a secure laboratory environment and to comply with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring both immediate safety and logistical clarity.

Understanding this compound: Key Properties for Safe Handling

This compound is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] Its primary reactivity is towards amine groups on proteins and other molecules.[1][2] A critical characteristic of this compound is its moisture sensitivity; the NHS ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive.[1][2] This property is central to its inactivation and disposal.

PropertyValueNotes
Molecular Weight 660.45 g/mol [1][3]
Solubility Water-soluble (up to ~10 mM)Solubility decreases with increasing salt concentration.[1]
Reactive Groups Sulfo-NHS estersReact with primary amines at pH 7-9.[1][2]
Spacer Arm Length 16.1 Å[1][3]
Cleavability Cleavable by hydroxylamineThe ester linkage in the spacer arm can be broken.[1][2]
Storage Desiccated at -20°C to 4-8°CMust be brought to room temperature before opening to prevent condensation.[1][2]

Experimental Protocol: Inactivation and Disposal of this compound

The following protocol outlines the recommended steps for the safe inactivation and disposal of this compound waste, including unused solutions and quenched reaction mixtures.

Materials Required:

  • Waste this compound solution or quenched reaction mixture

  • Quenching solution: 1 M Tris, pH 7.5 (or another amine-containing buffer like glycine)[1]

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

  • Appropriate waste container, clearly labeled for chemical waste[4][5]

Procedure:

  • Quenching the Reaction: The primary method for inactivating this compound is through the addition of a quenching solution containing primary amines. This process intentionally reacts any remaining active NHS esters.

    • For every 1 mL of solution containing this compound, add a sufficient volume of 1 M Tris solution to achieve a final concentration of 10-20 mM.[2]

    • Allow the mixture to incubate for at least 15 minutes at room temperature to ensure complete quenching.[2]

  • Hydrolysis (Alternative for Unused Solutions): Since the NHS ester moiety of this compound readily hydrolyzes and becomes non-reactive, unused solutions should not be stored.[1][2] Hydrolysis is a major competing reaction, especially with increasing pH.[1][2] Allowing the unused reagent to sit in an aqueous buffer will lead to its inactivation. To expedite this, the pH can be adjusted to a moderately basic level (pH 8-9), but quenching with an amine-containing buffer is a more definitive and immediate inactivation method.

  • Disposal of Inactivated Solution:

    • Once the this compound has been inactivated through quenching or hydrolysis, it must be disposed of as chemical waste in accordance with local, state, and federal regulations.[4][6]

    • Do not pour the inactivated solution down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.[5][6] Many regulations prohibit the disposal of chemical waste into the sewage system.[6]

    • Collect the inactivated waste in a designated and properly labeled chemical waste container.[4][7] Ensure the container is compatible with the chemical composition of the waste.[7]

  • Disposal of Empty Containers:

    • Empty this compound containers may retain some product residue.[8]

    • These containers should be thoroughly rinsed with a quenching solution (e.g., Tris buffer) before being disposed of according to institutional guidelines for empty chemical containers.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Sulfo_EGS_Disposal_Workflow cluster_start Start cluster_decision Decision cluster_action Action cluster_disposal Disposal start This compound Waste is_quenched Is the waste a quenched reaction mixture? start->is_quenched quench Add Quenching Solution (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20mM is_quenched->quench No collect Collect in a labeled chemical waste container is_quenched->collect Yes incubate Incubate for 15 minutes at room temperature quench->incubate incubate->collect dispose Dispose according to institutional and local regulations collect->dispose

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most current and detailed information.[4][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfo-EGS
Reactant of Route 2
Reactant of Route 2
Sulfo-EGS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.